Product packaging for (R)-N-Boc-3-aminobutyric acid(Cat. No.:CAS No. 159991-23-8)

(R)-N-Boc-3-aminobutyric acid

Cat. No.: B3034351
CAS No.: 159991-23-8
M. Wt: 203.24 g/mol
InChI Key: PYNDHEONPQYIAN-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-N-Boc-3-aminobutyric acid is a useful research compound. Its molecular formula is C9H17NO4 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO4 B3034351 (R)-N-Boc-3-aminobutyric acid CAS No. 159991-23-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-6(5-7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNDHEONPQYIAN-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936208
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159991-23-8, 15991-23-8
Record name (3R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159991-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-((tert-butoxycarbonyl)amino)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 15991-23-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-N-Boc-3-aminobutyric acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-N-Boc-3-aminobutyric acid: Properties, Synthesis, and Applications

Introduction

This compound is a chiral, non-proteinogenic β-amino acid that serves as a crucial building block in modern medicinal chemistry and pharmaceutical development. As a derivative of (R)-3-aminobutyric acid, its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the amine, which is instrumental for its use in peptide synthesis and the construction of complex molecular architectures.[1][2] The Boc group provides stability and allows for controlled, regioselective reactions, making this compound a valuable intermediate in the synthesis of peptide analogs and pharmacologically active molecules.[1] Its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, also makes its derivatives subjects of interest in neuroscience research.[3][4] The precursor, (R)-3-aminobutyric acid, is a key intermediate in the production of significant therapeutics, such as the antiretroviral drug dolutegravir, underscoring the industrial importance of this chemical family.[5]

Chemical Properties and Molecular Structure

The molecular structure of this compound features a butyric acid backbone with an amine group at the C-3 position. The stereochemistry at this chiral center is fixed in the (R) configuration. The amine is protected by a bulky tert-butoxycarbonyl group, which prevents unwanted side reactions during synthesis.

Molecular Structure:

  • Functional Groups: Carboxylic acid (-COOH), Boc-protected secondary amine (-NHBoc), and a chiral center.

  • SMILES: CC(CC(=O)O)NC(=O)OC(C)(C)C[6]

  • InChIKey: PYNDHEONPQYIAN-ZCFIWIBFSA-N[6][7]

Physicochemical Properties

The key properties of this compound are summarized in the table below, providing essential data for researchers in a laboratory setting.

PropertyValueReference(s)
CAS Number 159991-23-8[1]
Molecular Formula C₉H₁₇NO₄[7]
Molecular Weight 203.24 g/mol [7]
Appearance White to pale yellow solid/powder[1][8]
Melting Point 104-107 °C[7][9]
Purity Typically ≥95%[6]

Spectroscopic Analysis

Spectroscopic data is critical for the structural confirmation and purity assessment of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides distinct signals corresponding to the different hydrogen atoms in the molecule. In a typical spectrum recorded in CDCl₃, the following characteristic peaks are observed:

    • δ 4.92 (s, 1H): Broad singlet corresponding to the amide proton (N-H).

    • δ 4.14-3.96 (m, 1H): Multiplet for the proton on the chiral carbon (C3-H).

    • δ 2.56 (d, J=5.2 Hz, 2H): Doublet for the two protons adjacent to the carboxylic acid group (C2-H₂).

    • δ 1.45 (s, 9H): A sharp singlet representing the nine equivalent protons of the tert-butyl group (Boc).

    • δ 1.25 (d, J=6.9 Hz, 3H): Doublet for the three protons of the methyl group at the chiral center (C4-H₃).[1]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show nine distinct signals, including characteristic peaks for the carbonyl carbons of the Boc group (~155 ppm) and the carboxylic acid (~175 ppm), the quaternary carbon of the Boc group (~80 ppm), and the remaining aliphatic carbons.

Synthesis Protocol: Boc Protection of (R)-3-Aminobutyric Acid

The most common and straightforward synthesis of this compound involves the protection of the commercially available (R)-3-aminobutyric acid using di-tert-butyl dicarbonate (Boc₂O). This protocol is reliable and provides a high yield of the desired product.

Experimental Methodology
  • Dissolution: Suspend (R)-3-aminobutyric acid (1.0 eq) in a 1:1 mixture of dioxane and water at room temperature with vigorous stirring.[1]

    • Causality: A mixed solvent system is used because the starting amino acid has good solubility in water, while the Boc₂O reagent and the final product are more soluble in the organic solvent.

  • Basification: Add triethylamine (TEA, 1.5 eq) dropwise to the suspension.[1] Continue stirring until a clear solution is obtained.

    • Causality: TEA acts as a base to deprotonate the ammonium group of the amino acid, generating a free amine which is the nucleophile required to attack the Boc₂O.

  • Boc₂O Addition: Cool the reaction mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) in one portion.[1]

    • Causality: The reaction is exothermic, and cooling to 0 °C helps to control the reaction rate and prevent potential side reactions, such as the degradation of the Boc anhydride.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 16-24 hours.[1]

    • Causality: This extended reaction time ensures the reaction proceeds to completion.

  • Work-up & Extraction: Partition the reaction mixture between water and ethyl acetate (EtOAc). Separate the layers.[1]

    • Causality: This step removes the majority of the organic solvent (dioxane) and other organic-soluble impurities. The product, in its deprotonated carboxylate form, remains in the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3 using 1 M aqueous KHSO₄.[1]

    • Causality: Acidification protonates the carboxylate group (-COO⁻) to a carboxylic acid (-COOH). This makes the product significantly less water-soluble and allows it to be extracted into an organic solvent.

  • Final Extraction: Extract the acidified aqueous layer with ethyl acetate (2-3 times).[1]

  • Purification: Combine the organic extracts, wash with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product as a solid.[1]

    • Causality: The brine wash removes residual water, and Na₂SO₄ is a drying agent that removes any final traces of water from the organic solution before solvent evaporation.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_product Final Product A (R)-3-Aminobutyric Acid P1 1. Suspend & Add TEA A->P1 B Dioxane/Water (1:1) B->P1 C Triethylamine (TEA) C->P1 D Di-tert-butyl dicarbonate (Boc₂O) P2 2. Cool to 0°C & Add Boc₂O D->P2 P1->P2 P3 3. Stir at RT for 16h P2->P3 P4 4. Partition (EtOAc/Water) P3->P4 P5 5. Acidify Aqueous Layer (KHSO₄) P4->P5 Aqueous Layer P6 6. Extract with EtOAc P5->P6 P7 7. Wash, Dry, Concentrate P6->P7 Organic Layer Z This compound P7->Z

Caption: Workflow for Boc protection of (R)-3-aminobutyric acid.

Applications in Research and Drug Development

This compound is not just a laboratory curiosity; it is a high-value intermediate with direct applications in the synthesis of pharmaceuticals and research tools.

  • Peptidomimetics and Peptide Analogs: As a protected β-amino acid, it is incorporated into peptide chains to create peptidomimetics.[1] These modified peptides often exhibit enhanced metabolic stability and resistance to enzymatic degradation compared to their natural α-amino acid counterparts. They can also induce specific secondary structures, such as helices and turns, which is critical for modulating biological activity.

  • Chiral Building Block: The defined (R)-stereochemistry makes it an essential chiral pool starting material. It is used to introduce stereospecificity into target molecules, which is fundamental in modern drug design, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

  • GABA Analogs and Neurological Research: Derivatives of 3-aminobutyric acid are widely studied as analogs of GABA. They are used to develop selective agonists and antagonists for GABA receptors or as inhibitors of GABA uptake, which has implications for treating neurological disorders like epilepsy and anxiety.[3][10]

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance. However, as with all laboratory chemicals, standard safety precautions should be strictly followed.

  • Handling:

    • Avoid direct contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]

    • Ensure there is sufficient ventilation in the work area to avoid inhalation of dust.[11][12]

    • Avoid the formation or spread of dust in the air.[11]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[11][12]

    • Keep the container tightly closed to prevent moisture absorption.[12]

  • First Aid:

    • Skin Contact: Wash immediately with plenty of soap and water.[11]

    • Eye Contact: Bathe the eye with running water for 15 minutes.[11]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[12]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[12]

References

An In-Depth Technical Guide to the Synthesis of (R)-N-Boc-3-Aminobutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-N-Boc-3-aminobutyric acid is a pivotal chiral building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of the second-generation HIV integrase inhibitor, dolutegravir.[1] The stereochemistry at the C3 position is critical for the final drug's efficacy, demanding highly efficient and enantioselective synthetic routes. This guide provides a comprehensive overview of the principal pathways for synthesizing its immediate precursor, (R)-3-aminobutyric acid, and the subsequent N-protection step. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of biocatalytic and chemical synthesis strategies to equip researchers and process chemists with the knowledge to make informed decisions in drug development and manufacturing.

Introduction: The Significance of a Chiral Synthon

β-amino acids are crucial structural motifs in numerous biologically active molecules. Unlike their α-amino acid counterparts, they confer unique conformational constraints on peptides, leading to enhanced proteolytic stability and bioavailability.[2] (R)-3-aminobutyric acid, specifically, is a high-value intermediate whose demand is driven by its role in constructing the chiral framework of dolutegravir.[1]

The synthesis of this compound in its enantiopure form is non-trivial. Traditional chemical methods often rely on chiral resolution of racemic mixtures, which are inherently inefficient, with a maximum theoretical yield of 50%, and can generate significant chemical waste.[1][3] This has spurred the development of advanced, stereo-controlled synthetic methods, with biocatalysis emerging as a powerful, green, and economically viable alternative.

This document will explore the most field-proven and innovative pathways, focusing on enzymatic synthesis, classical chemical resolution, and the final N-Boc protection that renders the molecule ready for subsequent coupling reactions.

Core Synthesis Pathways for (R)-3-Aminobutyric Acid

The primary challenge lies in establishing the stereocenter at the C3 position with high fidelity. Two dominant strategies have emerged: enzymatic asymmetric synthesis and classical resolution.

The Premier Approach: Enzymatic Asymmetric Synthesis

Biocatalysis represents the state-of-the-art for producing (R)-3-aminobutyric acid, offering mild reaction conditions, environmental sustainability, and exceptionally high yields and enantiopurity.[1] The most successful application involves the asymmetric hydroamination of crotonic acid using a rationally engineered aspartase enzyme.

Causality and Mechanistic Insight: The core of this process is an aspartase mutant, typically derived from E. coli, which has been engineered to accept crotonic acid, a non-natural substrate.[1] The enzyme's active site is precisely shaped to bind crotonic acid in a specific orientation. This forces the addition of ammonia across the double bond to occur stereoselectively, yielding almost exclusively the (R)-enantiomer.[1] This method bypasses the need for resolving a racemic mixture, channeling nearly all the starting material into the desired product.

Enzymatic_Synthesis cluster_workflow Enzymatic Synthesis Workflow Crotonic_Acid Crotonic Acid (Substrate) Bioreactor Bioreactor (pH 8.0, 37°C) Crotonic_Acid->Bioreactor Ammonia Ammonia (NH₃) Ammonia->Bioreactor Engineered_Aspartase Engineered Aspartase (E. coli mutant) Engineered_Aspartase->Bioreactor Biocatalyst R_3_ABA (R)-3-Aminobutyric Acid (Product, >99% ee) Bioreactor->R_3_ABA Asymmetric Hydroamination Chiral_Resolution cluster_workflow Chiral Resolution Workflow Racemic_ABA Racemic (R/S)-3-ABA Mixing Salt Formation in Solvent Racemic_ABA->Mixing Chiral_Acid Chiral Acid (e.g., (S)-Mandelic Acid) Chiral_Acid->Mixing Diastereomers Diastereomeric Salts (R,S) and (S,S) Mixing->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Separation Filtration Crystallization->Separation Insoluble (R,S) Salt Liberation Base Treatment Separation->Liberation R_3_ABA (R)-3-Aminobutyric Acid Liberation->R_3_ABA Boc_Protection cluster_workflow N-Boc Protection Mechanism R_3_ABA (R)-3-Aminobutyric Acid Reaction Nucleophilic Acyl Substitution R_3_ABA->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Base Base (e.g., Et₃N) Base->Reaction Catalyst Product This compound Reaction->Product

References

A Comprehensive Spectroscopic Guide to (R)-N-Boc-3-aminobutyric Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for (R)-N-Boc-3-aminobutyric acid, a key building block in medicinal chemistry and peptidomimetic drug development. A thorough understanding of its spectroscopic signature is paramount for ensuring chemical identity, purity, and for monitoring its incorporation into larger molecules. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into data acquisition and interpretation.

Introduction

This compound, also known as Boc-D-β-homoalanine, is a non-proteinogenic amino acid. The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality is crucial for its application in peptide synthesis, preventing unwanted side reactions.[1] The stereochemistry at the chiral center and the overall structural integrity are critical for its biological activity. Therefore, robust analytical characterization using a suite of spectroscopic techniques is a non-negotiable aspect of its quality control. This guide will serve as a practical reference for scientists working with this and similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide a detailed roadmap of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum can be acquired using a 400 MHz or higher field spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube.

  • Instrument Setup: Insert the sample into the spectrometer. The instrument's magnetic field is "locked" using the deuterium signal from the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp spectral lines.

  • Acquisition: A standard proton spectrum is acquired. Key parameters include the number of scans (typically 16 or more to improve signal-to-noise), a relaxation delay (e.g., 1-2 seconds), and the spectral width.

  • Processing: The raw data (Free Induction Decay) is converted into a spectrum via a Fourier transform. The spectrum is then phased and the baseline is corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[1]

Data Interpretation:

Based on the structure of this compound, the following signals are expected in the ¹H NMR spectrum (in CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~1.25Doublet (d)3H-CH₃The methyl group is coupled to the adjacent methine proton (CH), resulting in a doublet.
~1.45Singlet (s)9H-C(CH₃)₃ (Boc)The nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a characteristic sharp singlet.[1]
~2.56Doublet of doublets (dd)2H-CH₂-COOHThese two protons are diastereotopic and are coupled to the adjacent methine proton (CH). They will appear as a complex multiplet, often approximated as a doublet of doublets.
~4.05Multiplet (m)1H-CH(NHBoc)-This proton is coupled to the adjacent methyl and methylene protons, resulting in a complex multiplet.
~4.92Broad singlet (br s) or Doublet (d)1H-NH-The amide proton often appears as a broad signal due to quadrupole broadening from the nitrogen atom and chemical exchange. It will show coupling to the adjacent methine proton.
~11.0-12.0Broad singlet (br s)1H-COOHThe carboxylic acid proton is acidic and its chemical shift is highly dependent on concentration and solvent. It typically appears as a broad singlet.[2]

Note: The ¹H NMR data reported by some suppliers may show simplified multiplets. For example, a multiplet for the CH and a doublet for the CH₂.[3] A more detailed analysis would predict the more complex splitting patterns described above.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR.

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of solvent) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This involves irradiating the sample with a broad range of proton frequencies to remove the C-H coupling, resulting in a spectrum with single lines for each unique carbon atom. A larger number of scans is necessary (e.g., 1024 or more).

  • Processing: Similar processing steps as for ¹H NMR are applied. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]

Data Interpretation:

The predicted ¹³C NMR chemical shifts for this compound are as follows:

Chemical Shift (δ, ppm) Assignment Rationale
~20-CH₃The methyl carbon appears in the aliphatic region.
~28-C(CH₃)₃ (Boc)The three equivalent methyl carbons of the Boc group.
~40-CH₂-The methylene carbon adjacent to the carboxylic acid.
~45-CH-The chiral methine carbon attached to the nitrogen.
~80-C(CH₃)₃ (Boc)The quaternary carbon of the Boc group.
~155-NH-C=O (Boc)The carbonyl carbon of the carbamate.
~175-COOHThe carbonyl carbon of the carboxylic acid, typically appearing further downfield.[2]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within the molecule.

Experimental Protocol:

  • Sample Preparation: For a solid sample, a small amount can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Acquisition: The spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Data Interpretation:

The IR spectrum of this compound will be dominated by the absorptions of the carboxylic acid and the carbamate functionalities.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Appearance
3300-2500O-H stretchCarboxylic AcidVery broad and strong
~3350N-H stretchAmide (Boc)Medium, sharp
2980-2850C-H stretchAliphaticMedium to strong, sharp
~1710C=O stretchCarboxylic Acid (dimer)Strong, sharp
~1690C=O stretchAmide (Boc)Strong, sharp
1520-1490N-H bendAmide (Boc)Medium
1390 & 1365C-H bendtert-butylMedium
1320-1210C-O stretchCarboxylic AcidMedium

The very broad O-H stretch of the carboxylic acid is a hallmark of this functional group and often overlaps with the C-H stretching vibrations.[4][5] The two distinct carbonyl stretching frequencies for the carboxylic acid and the Boc group are also key diagnostic peaks.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.

Experimental Protocol:

Electrospray ionization (ESI) is a common technique for analyzing this type of molecule.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion: The solution is infused into the mass spectrometer.

  • Ionization: In positive ion mode, the molecule will be protonated to form [M+H]⁺.

  • Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For fragmentation analysis (MS/MS), the parent ion of interest is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Data Interpretation:

The molecular weight of this compound (C₉H₁₇NO₄) is 203.24 g/mol .[3]

  • MS1 Spectrum: The primary ion observed in the full scan mass spectrum will be the protonated molecule [M+H]⁺ at m/z 204.2. Depending on the ionization conditions, adducts with sodium [M+Na]⁺ (m/z 226.2) or potassium [M+K]⁺ (m/z 242.2) may also be present.

  • MS/MS Fragmentation: The Boc group is known to be labile under MS/MS conditions and exhibits characteristic fragmentation patterns.[6]

    • Loss of isobutylene: A major fragment will correspond to the neutral loss of isobutylene (56 Da) from the Boc group, resulting in an ion at m/z 148.2 ([M+H-56]⁺).[7]

    • Loss of the Boc group: Another significant fragmentation is the loss of the entire Boc group (100 Da), leading to the protonated (R)-3-aminobutyric acid at m/z 104.2 ([M+H-100]⁺).

    • Loss of water: A fragment corresponding to the loss of water from the parent ion ([M+H-18]⁺) at m/z 186.2 may also be observed.

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Structure Elucidation IR IR Spectroscopy Synthesis->IR Functional Group ID MS Mass Spectrometry Synthesis->MS Molecular Weight Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Final_Report Final_Report Structure->Final_Report Comprehensive Data Package Purity->Final_Report

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. By understanding the principles behind each technique and the expected data, researchers and drug development professionals can confidently verify the identity, purity, and structural integrity of this important chiral building block, ensuring the quality and reproducibility of their scientific endeavors.

References

Physical properties of (R)-N-Boc-3-aminobutyric acid such as melting and boiling points

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide: Physicochemical Characterization of (R)-N-Boc-3-aminobutyric Acid

A Senior Application Scientist's Reference on Core Thermal Properties and Their Experimental Determination

Abstract

This compound is a pivotal chiral building block in modern pharmaceutical synthesis, valued for its role in creating peptide analogs and other complex molecular architectures.[1] A profound understanding of its fundamental physical properties is a prerequisite for its effective use in process development, formulation, and quality control. This technical guide provides an in-depth analysis of the core thermal properties of this compound, with a primary focus on its melting and boiling points. Moving beyond a simple data sheet, this document elucidates the causality behind experimental choices for property determination, presents a self-validating protocol for accurate analysis using Differential Scanning Calorimetry (DSC), and offers field-proven insights for researchers, scientists, and drug development professionals.

Introduction to this compound: A Profile

This compound, systematically named (3R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanoic acid, is a non-proteinogenic β-amino acid.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine function renders the molecule stable for peptide coupling and other synthetic transformations while conferring specific solubility and thermal characteristics. Its chirality at the C3 position is critical for the stereospecific synthesis of drug candidates.

At standard temperature and pressure (STP), this compound exists as a white to pale yellow crystalline solid, a physical state that dictates the importance of its melting point as a key characterization parameter.[1]

Core Physical Properties

The reliable characterization of a pharmaceutical intermediate begins with its fundamental physical constants. These values are not merely benchmarks but are critical indicators of purity, identity, and stability.

Melting Point

The melting point is the most definitive thermal property for this compound under standard laboratory conditions. Commercially available sources report the melting point of this compound to be in the range of 104-107 °C .[2] This relatively sharp range is indicative of a substance with high purity.

Field Insight: Impurities or the presence of residual solvents will typically depress the melting point and broaden the melting range.[3] Therefore, a sharp melting point within the specified range serves as a primary, rapid-assessment criterion for material quality. For comparison, the unprotected parent compound, 3-Aminobutanoic acid, decomposes at a much higher temperature of 189 °C, illustrating the significant impact of the Boc-protecting group on the compound's crystal lattice energy.

Boiling Point and Thermal Stability

A boiling point for this compound at atmospheric pressure is not reported and is not an applicable parameter. Like many complex organic molecules, particularly amino acid derivatives, it is prone to thermal decomposition at temperatures significantly below its theoretical atmospheric boiling point. The energy required to bring the compound to a boil would instead cleave chemical bonds, leading to degradation.

While a boiling point is not a practical measure, related N-Boc protected amino acids have been shown to boil under high vacuum. For instance, the isomeric N-Boc-gamma-aminobutyric acid has a reported boiling point of 78 - 82 °C at a pressure of 0.2 mmHg.[4][5] This suggests that distillation of this compound would only be feasible under similar high-vacuum conditions, a process generally avoided in favor of recrystallization for purification.

Data Summary Table

For ease of reference, the key physical properties are summarized below.

PropertyValueSource(s)
Chemical Name (3R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanoic acid[2]
CAS Number 159991-23-8[1][2]
Molecular Formula C₉H₁₇NO₄[1][2]
Molecular Weight 203.24 g/mol [1][2]
Appearance White to pale yellow powder/solid[1]
Melting Point 104-107 °C[2]
Boiling Point Decomposes at atmospheric pressure. Not applicable.N/A

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

For definitive thermal analysis in a regulated or research environment, Differential Scanning Calorimetry (DSC) is the gold standard. It provides not only the melting point but also the enthalpy of fusion (ΔHfus), offering deeper insights into the material's crystallinity and purity.[6][7]

Principle of DSC

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[6] When the sample undergoes a thermal transition, such as melting, it requires more energy to maintain the same temperature as the reference. This difference is detected as an endothermic peak on the resulting thermogram, the characteristics of which define the melting properties.[8]

Step-by-Step Experimental Methodology
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C, ΔHfus: 28.45 J/g). This step is critical for ensuring the trustworthiness and accuracy of the results.

  • Sample Preparation: Accurately weigh 2-4 mg of this compound into a standard aluminum DSC pan. The use of a small sample mass minimizes thermal gradients within the sample, leading to sharper peaks and more accurate onset temperatures.[8]

  • Encapsulation: Crimp the pan with an aluminum lid. For melting point analysis, a non-hermetic (vented) lid is typically sufficient unless solvent loss is a concern below the melting temperature.

  • Atmosphere Control: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a dry, inert gas (e.g., Nitrogen at 50 mL/min). This prevents oxidative degradation of the sample at elevated temperatures.[8]

  • Thermal Program Execution:

    • Equilibration: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Heating Ramp: Ramp the temperature at a constant rate, typically 5-10 °C/min, to a temperature well above the melting point (e.g., 150 °C). A controlled heating rate is crucial; faster rates can improve sensitivity but may introduce thermal lag, slightly shifting the observed peak temperature.[9]

  • Data Analysis:

    • Plot the heat flow (W/g or mW) versus temperature (°C).

    • The melting event will appear as an endothermic peak.

    • Melting Point (Tₘ): Report the "onset" temperature, which is the intersection of the pre-transition baseline with the tangent of the peak's leading edge. This point is least affected by heating rate and is the closest representation of the true thermodynamic melting point.

    • Peak Temperature: Note the temperature at the peak's apex.

    • Enthalpy of Fusion (ΔHfus): Integrate the area under the melting peak to determine the energy absorbed during the transition (in J/g).

Visualization of Experimental Workflow

The logical flow of the DSC experiment, from preparation to final data output, is illustrated below.

DSC_Workflow cluster_prep 1. Preparation cluster_run 2. DSC Execution cluster_analysis 3. Data Analysis cluster_output 4. Final Report Calibrate Instrument Calibration (Indium Standard) Weigh Weigh Sample (2-4 mg) Encapsulate Encapsulate in Aluminum Pan Weigh->Encapsulate Load Load Sample & Reference into DSC Cell Encapsulate->Load Purge Purge with N2 (50 mL/min) Load->Purge Program Execute Thermal Program (Ramp at 10°C/min) Purge->Program Thermogram Generate Thermogram (Heat Flow vs. Temp) Program->Thermogram Identify Identify Endothermic Peak Thermogram->Identify Calculate Calculate Results Identify->Calculate Report Melting Onset (Tₘ) Peak Temperature Enthalpy (ΔHfus) Calculate->Report

Caption: Workflow for DSC analysis of this compound.

Conclusion

The physical properties of this compound, particularly its melting point of 104-107 °C, are critical parameters for its application in pharmaceutical development. While a standard boiling point is not applicable due to thermal decomposition, its behavior is consistent with other high-molecular-weight protected amino acids. The use of rigorous analytical techniques like Differential Scanning Calorimetry, guided by a well-structured and validated protocol, is essential for accurately determining these properties. This ensures material quality, supports process optimization, and ultimately contributes to the integrity of the final active pharmaceutical ingredient.

References

Solubility and Stability of (R)-N-Boc-3-aminobutyric Acid: A Guide for Process Development and Formulation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored by: A Senior Application Scientist

Introduction

(R)-N-Boc-3-aminobutyric acid is a chiral building block of significant interest in medicinal chemistry and drug development. As a protected derivative of (R)-β-aminobutyric acid, a GABA analogue, it serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. The successful transition of these compounds from laboratory-scale synthesis to large-scale production and formulation hinges on a thorough understanding of their fundamental physicochemical properties. Among the most critical of these are solubility and stability.

This technical guide provides researchers, process chemists, and formulation scientists with a comprehensive framework for understanding, evaluating, and managing the solubility and stability of this compound. We will move beyond simple data reporting to explore the underlying chemical principles, provide robust experimental protocols for in-house determination, and offer insights into interpreting the results for practical application.

Physicochemical Profile and Its Implications

The behavior of this compound in different solvent systems is dictated by its molecular structure. The molecule possesses both a lipophilic tert-butyloxycarbonyl (Boc) protecting group and a hydrophilic carboxylic acid moiety. This amphiphilic nature suggests a nuanced solubility profile, with compatibility in a range of solvents depending on the balance of these competing characteristics.

Table 1: Key Physicochemical Properties of this compound

PropertyValueImplication for Solubility & Stability
Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol Foundational for all concentration calculations.
pKa ~4.0-5.0 (Estimated for the carboxylic acid)The ionization state, and thus aqueous solubility, is highly pH-dependent. Solubility will significantly increase at pH > pKa.
logP ~1.5 (Estimated)Indicates moderate lipophilicity, suggesting good solubility in polar organic solvents and limited solubility in non-polar hydrocarbons and water at neutral pH.
Chemical Structure Contains a Boc-protecting group and a carboxylic acid.The Boc group is notoriously labile under acidic conditions, which is the primary stability concern. The carboxylic acid provides a handle for salt formation to modulate solubility.

The Primary Axis of Instability: Acid-Catalyzed Deprotection

The single most important factor governing the chemical stability of this compound is the lability of the N-Boc group in the presence of acid. Even trace amounts of acid in a solvent can catalyze the hydrolysis of the carbamate, leading to the formation of tert-butanol, carbon dioxide, and the free amine, (R)-3-aminobutyric acid.

The generally accepted mechanism proceeds via protonation of the carbamate oxygen, followed by cleavage to form the stable tert-butyl cation. This process is autocatalytic, as the product carboxylic acid can protonate another molecule.

Start This compound Protonation Protonated Intermediate Start->Protonation H+ (from acid catalyst) Cleavage Carbamic Acid Intermediate + t-Butyl Cation Protonation->Cleavage Spontaneous Cleavage Products Final Products: (R)-3-aminobutyric acid + CO2 + Isobutylene/t-Butanol Cleavage->Products Decarboxylation

Figure 1: Simplified mechanism of acid-catalyzed Boc-deprotection.

This inherent instability makes the choice of solvents and storage conditions paramount. Solvents with acidic impurities (e.g., aged chlorinated solvents like dichloromethane) or protic solvents that can facilitate proton transfer (e.g., methanol) can accelerate degradation, especially at elevated temperatures.

A Framework for Solubility Determination

Predicting solubility is challenging; therefore, empirical determination is essential. The isothermal shake-flask method is a gold-standard technique for generating reliable equilibrium solubility data.

Experimental Protocol: Isothermal Shake-Flask Solubility Measurement
  • Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected test solvent to the respective vials. The solvent panel should cover a range of polarities (e.g., Heptane, Toluene, Ethyl Acetate, Acetonitrile, Methanol, Water).

  • Equilibration: Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal time.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the samples to ensure a clear supernatant.

  • Sampling & Dilution: Carefully withdraw a known volume of the supernatant. Immediately dilute this aliquot with a suitable solvent (in which the compound is freely soluble, e.g., acetonitrile/water) to prevent precipitation. A high dilution factor is crucial for accurate quantification.

  • Quantification: Analyze the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used to determine the concentration in the saturated solution.

  • Calculation: The solubility is calculated using the measured concentration and the dilution factor, and is typically expressed in mg/mL or g/L.

A Step 1: Add excess solid compound to vial B Step 2: Add known volume of test solvent A->B C Step 3: Equilibrate at constant temperature (e.g., 24h @ 25°C) B->C D Step 4: Separate solid & liquid phases (Centrifuge/Settle) C->D E Step 5: Sample & Dilute supernatant D->E F Step 6: Quantify via calibrated HPLC E->F G Result: Equilibrium Solubility (mg/mL) F->G

Figure 2: Workflow for the Isothermal Shake-Flask solubility method.

Assessing Stability: Forced Degradation Studies

To understand the stability profile, a forced degradation (or stress testing) study is indispensable. This involves subjecting the compound to harsh conditions to intentionally induce degradation, thereby identifying potential degradation products and pathways.

Protocol: Forced Degradation in Solution
  • Stock Solution: Prepare a stock solution of this compound in a relatively inert solvent where it is soluble, such as acetonitrile.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. Typical conditions include:

    • Acidic: Add HCl or H2SO4 (e.g., to 0.1 N). Heat at 60 °C.

    • Basic: Add NaOH (e.g., to 0.1 N). Heat at 60 °C. (Note: Boc group is generally stable to base, but esterification or other reactions could occur if impurities are present).

    • Oxidative: Add H2O2 (e.g., 3%). Heat at 60 °C.

    • Thermal: Heat the solution in the inert solvent at 60-80 °C.

    • Photolytic: Expose the solution to UV/Vis light according to ICH Q1B guidelines.

  • Time Points: Sample from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze each sample using a stability-indicating HPLC method. This method must be capable of separating the parent peak from all degradation products. A photodiode array (PDA) detector is crucial for comparing the UV spectra of the peaks to assess peak purity. Mass spectrometry (LC-MS) is invaluable for identifying the structure of the degradants.

  • Interpretation: The primary degradant under acidic conditions is expected to be (R)-3-aminobutyric acid. The absence of significant degradation under other conditions confirms the specificity of the degradation pathway.

Solvent Selection and Data Interpretation

The choice of solvent for a reaction, purification, or formulation is a multi-parameter optimization problem. The following table provides an illustrative guide to the expected solubility and stability of this compound in common laboratory solvents. Note: These are representative values for guidance; empirical determination is required.

Table 2: Illustrative Solubility & Stability Profile

SolventPolarity IndexExpected SolubilityKey Stability Considerations
Heptane 0.1Very LowHigh stability. Good for anti-solvent crystallization.
Toluene 2.4LowHigh stability.
Dichloromethane (DCM) 3.1HighHigh Risk. Prone to containing trace HCl, which can catalyze rapid deprotection. Use freshly distilled or amylene-stabilized grades.
Ethyl Acetate (EtOAc) 4.4HighModerate stability. Can undergo slow hydrolysis to form acetic acid over time, increasing risk.
Acetonitrile (ACN) 5.8Moderate-HighHigh stability. Excellent choice for analytical and process work.
2-Propanol (IPA) 4.0ModerateGood stability. Often used in crystallization.
Methanol (MeOH) 5.1ModerateModerate Risk. Protic nature can facilitate acid-catalyzed degradation. Potential for methyl ester formation as a side reaction under strong acid catalysis.
Water (pH 7) 10.2LowHigh stability at neutral pH.
Water (pH > 8) 10.2HighHigh stability. Solubility increases dramatically as the carboxylic acid is deprotonated to the carboxylate salt.

Interpretation for Practice:

  • For synthesis and workup , solvents like Ethyl Acetate and Acetonitrile offer a good balance of solubilizing power and stability. When using DCM, careful monitoring and quenching of the reaction are critical to prevent unintended deprotection.

  • For crystallization and purification , a solvent/anti-solvent system is often ideal. A system like Ethyl Acetate/Heptane or IPA/Heptane would be a logical starting point, where the compound is soluble in the first solvent and insoluble in the second.

  • For long-term storage , storing the compound as a dry solid at reduced temperatures (2-8 °C) is the most effective way to ensure stability. If a stock solution is required, acetonitrile is a superior choice over methanol or halogenated solvents.

Conclusion

A data-driven approach to understanding the solubility and stability of this compound is not merely an academic exercise; it is a prerequisite for efficient, scalable, and reproducible chemical processes. The primary stability liability is the acid-catalyzed cleavage of the N-Boc group, a factor that must be controlled through careful selection of solvents, reagents, and storage conditions. While theoretical principles provide a strong foundation, the experimental protocols detailed in this guide for isothermal solubility and forced degradation studies provide the empirical data necessary for robust process development and successful formulation. By investing in this foundational knowledge, researchers can mitigate risks, avoid failed batches, and accelerate the journey of their target molecules from the lab to the clinic.

(R)-N-Boc-3-aminobutyric acid CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-N-Boc-3-aminobutyric acid

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a crucial chiral building block for researchers, scientists, and professionals in drug development. We will explore its core properties, synthesis, analytical validation, and critical applications in medicinal chemistry.

Introduction: The Significance of a Chiral β-Amino Acid

This compound is a non-proteinogenic β-amino acid derivative. Its structure features a tert-butoxycarbonyl (Boc) protecting group on the amine, which renders it stable and suitable for use in standard peptide coupling conditions. The defined stereochemistry at the C3 position (the 'R' configuration) makes it an invaluable asset in asymmetric synthesis, particularly for constructing complex chiral molecules and peptide analogs with unique conformational properties.

The precursor, (R)-3-aminobutyric acid, is a key intermediate in the synthesis of important pharmaceuticals, including the antiretroviral drug dolutegravir[1]. The Boc-protected form is the workhorse in the laboratory, enabling the controlled and sequential addition of this chiral moiety into target molecules. This guide offers a comprehensive look into its chemical identity, synthesis, and quality control, providing the foundational knowledge required for its effective application.

Core Identifiers and Physicochemical Properties

A precise understanding of a chemical entity begins with its fundamental identifiers and properties. These data are critical for sourcing, handling, and characterizing the compound.

PropertyValueSource(s)
CAS Number 159991-23-8[2][3][4]
Molecular Formula C₉H₁₇NO₄[2][5]
Molecular Weight 203.24 g/mol [2]
IUPAC Name (3R)-3-(tert-butoxycarbonylamino)butanoic acid[4][5]
Common Synonyms Boc-D-β-Homoalanine, (R)-3-Boc-aminobutanoic acid[5]
Appearance Pale yellow or white solid[2]
Melting Point 104-107 °C[4]

Synthesis and Purification: A Validated Protocol

The most common and straightforward synthesis involves the protection of the commercially available (R)-3-aminobutyric acid. The choice of di-tert-butyl dicarbonate (Boc₂O) as the protecting agent is deliberate; it is highly effective, and its byproducts (t-butanol and CO₂) are volatile and easily removed, simplifying purification.

Experimental Protocol: Boc Protection of (R)-3-Aminobutyric Acid

This protocol is adapted from established procedures for N-Boc protection[2].

Materials:

  • (R)-3-aminobutyric acid (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq)

  • Triethylamine (TEA) (1.5-2.0 eq)

  • Solvents: Dioxane, Water, Ethyl Acetate (EtOAc)

  • 1 M Potassium bisulfate (KHSO₄) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Suspension: Suspend (R)-3-aminobutyric acid (e.g., 2.42 g, 23.4 mmol) in a 1:1 mixture of dioxane and water (e.g., 30 mL total) in a round-bottom flask with a magnetic stirrer.

  • Basification: Add triethylamine (TEA) dropwise at room temperature until the solid dissolves completely, forming a clear solution. TEA acts as a base to deprotonate the amino group, rendering it nucleophilic for the subsequent reaction.

  • Protection Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) in one portion. The reaction is performed at 0 °C initially to control the exothermicity.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 16-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup & Extraction:

    • Partition the reaction mixture between water and ethyl acetate (EtOAc).

    • Separate the aqueous layer and wash it once more with EtOAc to remove any unreacted Boc₂O and other nonpolar impurities.

    • Carefully acidify the aqueous layer to a pH of ~3 using 1 M KHSO₄. This step protonates the carboxylate, making the product soluble in organic solvents.

    • Extract the product from the acidified aqueous layer with EtOAc (2-3 times).

  • Purification & Isolation:

    • Combine the organic extracts and wash with brine to remove residual water-soluble impurities.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The resulting solid, this compound, is often of high purity but can be further purified by recrystallization if necessary[2].

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_end Final Product A (R)-3-Aminobutyric Acid D 1. Basification & Nucleophilic Attack at 0°C to RT A->D B Boc Anhydride (Boc₂O) B->D C Base (TEA) & Solvents C->D E 2. Aqueous Workup & Acidification (pH 3) D->E Reaction Complete F 3. Extraction with Ethyl Acetate E->F G Purification (Drying & Concentration) F->G H This compound G->H

Caption: Workflow for the synthesis of this compound.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of this compound is paramount, especially for applications in pharmaceutical development where even minor impurities can have significant consequences[6].

Structural Confirmation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural elucidation.

  • ¹H NMR (400 MHz, CDCl₃): The expected proton signals are:

    • δ ~1.25 (d, 3H): Methyl protons (CH₃) coupled to the adjacent chiral center proton.

    • δ 1.45 (s, 9H): Singlet for the nine equivalent protons of the tert-butyl (Boc) group.

    • δ ~2.5-2.6 (m, 2H): Methylene protons (-CH₂-) adjacent to the carboxylic acid.

    • δ ~4.1-4.2 (m, 1H): The proton on the chiral carbon (-CH-).

    • δ ~5.0 (br s, 1H): Broad singlet for the amide proton (-NH-).

    • δ >10 (br s, 1H): Broad singlet for the carboxylic acid proton (-COOH), which may be subject to exchange. (Note: The chemical shifts provided in one source appear slightly inconsistent with the structure; the values listed here are more typical for this compound class.)[2]

  • ¹³C NMR (100 MHz, CDCl₃): Key carbon signals include:

    • δ ~20-22: Methyl carbon (CH₃).

    • δ ~28.3: tert-butyl carbons of the Boc group.

    • δ ~40-42: Methylene carbon (CH₂).

    • δ ~45-47: Chiral methine carbon (CH).

    • δ ~79-80: Quaternary carbon of the Boc group.

    • δ ~155-156: Carbonyl carbon of the Boc group.

    • δ ~176-178: Carbonyl carbon of the carboxylic acid.

Chiral Purity Analysis via HPLC

The enantiomeric excess (e.e.) is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination[6][7].

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A macrocyclic glycopeptide-based column such as CHIROBIOTIC T is highly effective for separating N-protected amino acids[6][7].

  • Mobile Phase: A reversed-phase system is typically used. For example, a mixture of water and methanol/acetonitrile with a volatile buffer like ammonium acetate or trifluoroacetic acid.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or a compatible solvent. Prepare a racemic (R/S) standard to confirm the elution order of the enantiomers.

  • Analysis: Inject the sample and the racemic standard. The two enantiomers will separate into distinct peaks.

  • Calculation: Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the R- and S-enantiomers: % e.e. = [(A_R - A_S) / (A_R + A_S)] × 100

Illustrative Data:

Sample Retention Time (R-enantiomer) Retention Time (S-enantiomer) % Area (R) % Area (S) % e.e.
Racemic Standard 8.5 min 10.2 min 50.1 49.9 ~0

| Test Lot | 8.5 min | 10.2 min | 99.9 | 0.1 | 99.8% |

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Data Interpretation A Dissolve sample in mobile phase C Inject into Chiral HPLC System A->C B Prepare Racemic (R/S) Standard B->C for validation D UV Detection & Chromatogram Generation C->D E Peak Integration (Area R vs Area S) D->E F Calculate % Enantiomeric Excess E->F

Caption: Standard workflow for chiral purity analysis via HPLC.

Applications in Drug Development and Medicinal Chemistry

The utility of this compound stems from its identity as a protected, non-natural β-amino acid.

  • Peptidomimetics and Peptide Analogs: Incorporation of β-amino acids like this one into peptide chains creates "β-peptides." These structures often adopt stable, predictable secondary structures (helices) and, crucially, exhibit enhanced resistance to enzymatic degradation compared to natural α-peptides. This property is highly desirable for developing peptide-based drugs with improved pharmacokinetic profiles[2].

  • Chiral Building Block for Small Molecules: It serves as a precursor for more complex chiral molecules. The deprotected form, (R)-3-aminobutyric acid, is a key starting material for the HIV integrase inhibitor dolutegravir, highlighting the industrial relevance of this chiral synthon[1].

  • GABA System Modulation: γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system[8]. Analogs of GABA are of significant interest in neuroscience research. Derivatives of aminobutyric acids are explored as potential GABA uptake inhibitors for treating conditions like epilepsy and anxiety[9]. This compound provides a versatile scaffold for synthesizing such novel modulators.

G cluster_pathways Synthetic Pathways cluster_applications Final Applications A This compound B Peptide Synthesis (Coupling Reactions) A->B Building Block C Deprotection (e.g., TFA) to yield (R)-3-aminobutyric acid A->C D Peptidomimetics (Enhanced Stability) B->D E Active Pharmaceutical Ingredients (e.g., Dolutegravir Synthesis) C->E F GABA Analog Synthesis (Neuroscience Research) C->F

Caption: Role of this compound in synthetic applications.

Conclusion

This compound is more than just a protected amino acid; it is a precision tool for the modern medicinal chemist. Its well-defined stereochemistry, coupled with the robust Boc protecting group, allows for its seamless integration into complex synthetic routes. From creating enzyme-resistant peptides to serving as a key precursor for blockbuster drugs, its importance is firmly established. A thorough understanding of its synthesis and rigorous analytical control, particularly chiral purity analysis, is essential for harnessing its full potential in the advancement of therapeutic science.

References

Biological significance of beta-amino acids like (R)-N-Boc-3-aminobutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Significance of β-Amino Acids and their Application in Drug Discovery, Featuring (R)-N-Boc-3-aminobutyric Acid

Abstract

β-amino acids represent a class of non-proteinogenic amino acids that are gaining significant traction in medicinal chemistry and drug development. Their structural distinction from α-amino acids—an additional carbon atom in the backbone—confers unique conformational properties and, most critically, remarkable resistance to enzymatic degradation. This guide provides a comprehensive overview of the biological significance of β-amino acids, their role in constructing proteolytically stable peptidomimetics, and their therapeutic potential. We will explore the structural diversity, conformational dynamics, and diverse biological activities of β-peptides, including their applications as antimicrobial agents and inhibitors of protein-protein interactions. A special focus is placed on this compound as a pivotal chiral building block, with detailed protocols for its incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS) and subsequent evaluation of the resulting peptide's stability.

Introduction: Beyond the α-Amino Acid Paradigm

For decades, drug discovery has been dominated by molecules built from α-amino acids, the fundamental components of proteins. However, therapeutic peptides derived from α-amino acids are often hampered by poor metabolic stability, as they are rapidly degraded by proteases in the body.[1] This limitation has driven researchers to explore "unnatural" amino acids that can mimic the structure and function of their natural counterparts while resisting enzymatic cleavage.[1][]

β-amino acids have emerged as a powerful solution.[3][4] Structurally, they are homologs of α-amino acids, containing an amino group on the β-carbon (C3) rather than the α-carbon (C2) relative to the carboxyl group.[3][5][] This seemingly minor shift in the position of the amino group introduces an additional carbon atom into the peptide backbone, fundamentally altering its properties.[4]

This structural modification leads to two primary advantages of high interest for medicinal chemistry:

  • Enhanced Proteolytic Stability : The altered backbone geometry of peptides composed of β-amino acids (β-peptides) prevents them from being recognized as substrates by most natural peptidases.[7][8][9][10] β-peptides have been shown to remain intact for extended periods (over 36 hours) in the presence of enzymes like trypsin, chymotrypsin, and pronase, which rapidly degrade α-peptides.[9][10][11]

  • Novel Secondary Structures : β-peptides can fold into stable, well-defined secondary structures, including various helices (e.g., 14-helix, 12-helix) and sheets, often with shorter sequences than required for α-peptides.[9][12][13] This ability to form predictable three-dimensional shapes allows for the rational design of molecules that can mimic protein surfaces and disrupt protein-protein interactions.[9][13]

The following diagram illustrates the fundamental structural difference between α- and β-amino acids.

G cluster_alpha α-Amino Acid cluster_beta β-Amino Acid a_cooh COOH a_alpha α-C a_alpha->a_cooh a_nh2 NH₂ a_alpha->a_nh2 a_r R a_alpha->a_r a_h H a_alpha->a_h b_cooh COOH b_alpha α-C b_alpha->b_cooh b_h1 H b_alpha->b_h1 b_beta β-C b_beta->b_alpha b_nh2 NH₂ b_beta->b_nh2 b_r R b_beta->b_r b_h2 H b_beta->b_h2 SPPS_Workflow start Start: Rink Amide Resin deprotection1 1. Boc Deprotection (50% TFA in DCM) start->deprotection1 wash1 2. Wash (DCM, IPA, DCM) deprotection1->wash1 coupling1 3. Coupling (N-Boc-3-aminobutyric acid, DIC/HOBt in DMF) wash1->coupling1 wash2 4. Wash (DMF, DCM) coupling1->wash2 deprotection2 5. Boc Deprotection (50% TFA in DCM) wash2->deprotection2 wash3 6. Wash (DCM, IPA, DCM) deprotection2->wash3 coupling2 7. Coupling (Boc-Ala-OH, DIC/HOBt in DMF) wash3->coupling2 wash4 8. Wash (DMF, DCM) coupling2->wash4 capping 9. N-terminal Acetylation (Acetic Anhydride, DIPEA) wash4->capping wash5 10. Wash & Dry (DCM, Methanol) capping->wash5 cleavage 11. Cleavage from Resin (TFA/H₂O/TIS) wash5->cleavage purification 12. Purification & Analysis (RP-HPLC, Mass Spec) cleavage->purification

References

Key differences between (R) and (S) enantiomers of N-Boc-3-aminobutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Key Differences Between (R) and (S) Enantiomers of N-Boc-3-Aminobutyric Acid

Executive Summary

N-Boc-3-aminobutyric acid is a chiral building block of significant interest in the pharmaceutical industry. Its two enantiomeric forms, (R) and (S), while chemically identical in an achiral environment, exhibit distinct three-dimensional arrangements that can lead to profoundly different biological activities. This guide provides a comprehensive analysis of the key distinctions between these enantiomers, covering their synthesis, characterization, and application in drug development. We will delve into the technical nuances of their physicochemical properties, stereoselective synthesis, and analytical separation, offering field-proven insights for researchers and drug development professionals.

Introduction to Chirality and N-Boc-3-aminobutyric Acid

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the two mirror-image forms of a chiral molecule, often interact differently with the chiral environment of the human body, such as enzymes and receptors. This can result in one enantiomer being therapeutically active while the other is inactive or, in some cases, responsible for adverse effects.

N-Boc-3-aminobutyric acid is a protected form of 3-aminobutyric acid, a gamma-amino acid. The "Boc" (tert-butyloxycarbonyl) protecting group is crucial for its use in peptide synthesis and other organic transformations, preventing the amino group from undergoing unwanted reactions. The chiral center at the third carbon atom gives rise to the (R) and (S) enantiomers, each playing a unique role in the synthesis of complex chiral molecules.

Physicochemical Properties: A Tale of Two Enantiomers

While enantiomers share many of the same physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they differ in their interaction with plane-polarized light. This property, known as optical activity, is a key differentiator and is used to determine the enantiomeric purity of a sample.

Property(R)-N-Boc-3-aminobutyric acid(S)-N-Boc-3-aminobutyric acid
Molecular Formula C9H17NO4C9H17NO4
Molecular Weight 203.24 g/mol 203.24 g/mol
Appearance White to off-white solidWhite to off-white solid
Melting Point 106-108 °C106-108 °C
Optical Rotation [α]D^20^ = +10.0 to +12.0° (c=1 in CHCl3)[α]D^20^ = -10.0 to -12.0° (c=1 in CHCl3)

Note: The specific values for optical rotation can vary slightly between different suppliers and batches.

The equal and opposite optical rotation of the (R) and (S) enantiomers is a direct consequence of their mirror-image relationship. A 1:1 mixture of the two enantiomers, known as a racemic mixture, will have a net optical rotation of zero.

Stereoselective Synthesis and Chiral Resolution

The production of enantiomerically pure N-Boc-3-aminobutyric acid is a critical step for its use in pharmaceutical synthesis. There are two primary approaches: stereoselective synthesis and chiral resolution of a racemic mixture.

Stereoselective Synthesis

Stereoselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer directly. This is often achieved using chiral catalysts or chiral starting materials. For example, the asymmetric hydrogenation of a prochiral precursor using a chiral rhodium or ruthenium catalyst can yield either the (R) or (S) enantiomer with high enantiomeric excess.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. A common method is the formation of diastereomeric salts.

Workflow for Diastereomeric Salt Resolution:

cluster_0 Diastereomeric Salt Resolution Racemic N-Boc-3-aminobutyric acid Racemic N-Boc-3-aminobutyric acid Diastereomeric Salts Diastereomeric Salts Racemic N-Boc-3-aminobutyric acid->Diastereomeric Salts + Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Diastereomeric Salts Separation Separation Diastereomeric Salts->Separation Acid/Base Treatment Acid/Base Treatment Separation->Acid/Base Treatment (R)-Enantiomer (R)-Enantiomer Acid/Base Treatment->(R)-Enantiomer (S)-Enantiomer (S)-Enantiomer Acid/Base Treatment->(S)-Enantiomer

Caption: Workflow of diastereomeric salt resolution.

Protocol for Diastereomeric Salt Resolution:

  • Salt Formation: The racemic mixture of N-Boc-3-aminobutyric acid is reacted with a chiral resolving agent, such as a chiral amine (e.g., (R)-(+)-α-phenylethylamine), to form a mixture of two diastereomeric salts.

  • Separation: Diastereomers have different physical properties, such as solubility. This difference is exploited to separate them by fractional crystallization.

  • Liberation of Enantiomers: The separated diastereomeric salts are then treated with an acid or base to liberate the pure (R) and (S) enantiomers of N-Boc-3-aminobutyric acid.

Analytical Characterization and Quality Control

Ensuring the enantiomeric purity of N-Boc-3-aminobutyric acid is paramount for its use in drug development. Several analytical techniques can be employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) being the most common and reliable method.

Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation.

Step-by-Step Chiral HPLC Protocol:

  • Column Selection: Choose a suitable chiral column. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating enantiomers of N-Boc-protected amino acids.

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column and enantiomers.

  • Sample Preparation: Dissolve a known concentration of the N-Boc-3-aminobutyric acid sample in the mobile phase.

  • Injection and Elution: Inject the sample onto the HPLC system and elute with the mobile phase at a constant flow rate.

  • Detection: Monitor the elution of the enantiomers using a UV detector, typically at a wavelength of 210-220 nm.

  • Data Analysis: The two enantiomers will appear as separate peaks in the chromatogram. The enantiomeric excess (% ee) can be calculated from the peak areas of the (R) and (S) enantiomers using the following formula:

    % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity, often with the aid of a chiral solvating agent or a chiral derivatizing agent. These agents interact with the enantiomers to create diastereomeric complexes that are distinguishable in the NMR spectrum.

Biological Significance and Applications in Drug Development

The stereochemistry of N-Boc-3-aminobutyric acid is of paramount importance in its application as a building block for pharmaceuticals. The specific spatial arrangement of the amino and carboxylic acid groups determines how it fits into the active site of a target enzyme or receptor.

A notable example of the importance of this chiral building block is in the synthesis of certain dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. The (R)-enantiomer of N-Boc-3-aminobutyric acid is a key component in the synthesis of sitagliptin, the active ingredient in Januvia®. The use of the (S)-enantiomer would result in a diastereomer of sitagliptin with significantly reduced or no therapeutic activity.

Integration into a Pharmacologically Active Molecule:

cluster_1 Synthesis of a Chiral Drug This compound This compound Multi-step Synthesis Multi-step Synthesis This compound->Multi-step Synthesis Other Reagents Other Reagents Other Reagents->Multi-step Synthesis Chiral Drug Molecule Chiral Drug Molecule Multi-step Synthesis->Chiral Drug Molecule

Caption: Role of this compound in drug synthesis.

Conclusion

The (R) and (S) enantiomers of N-Boc-3-aminobutyric acid, while possessing identical chemical formulas, are distinct chemical entities with unique properties and applications. The key differences lie in their chiroptical properties and, most importantly, their biological activities. The ability to synthesize and analyze these enantiomers with high purity is crucial for the development of safe and effective pharmaceuticals. A thorough understanding of the principles and techniques outlined in this guide is essential for any researcher or scientist working with these valuable chiral building blocks.

Commercial suppliers and pricing of (R)-N-Boc-3-aminobutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Sourcing of (R)-N-Boc-3-aminobutyric Acid for Researchers and Drug Development Professionals

Introduction

This compound (CAS No. 159991-23-8) is a chiral, non-proteinogenic β-amino acid that has emerged as a critical building block in modern medicinal chemistry and pharmaceutical development.[1] Its structural rigidity and defined stereochemistry make it an invaluable component for synthesizing peptide analogs and complex chiral molecules. The tert-butoxycarbonyl (Boc) protecting group provides stability and facilitates its use in standard peptide coupling and other synthetic transformations. This guide offers a comprehensive overview of the commercial landscape for this compound, providing researchers, scientists, and drug development professionals with the necessary information to make informed procurement decisions based on supplier options, pricing considerations, and quality control metrics.

Core Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its proper handling, storage, and application in experimental work.

PropertyValueReferences
CAS Number 159991-23-8[2]
Molecular Formula C9H17NO4[2]
Molecular Weight 203.24 g/mol [2]
Appearance White to pale yellow solid/powder[1][3]
Melting Point 104-107 °C[2][4]
Synonyms Boc-D-β-homoalanine, (R)-3-(tert-Butoxycarbonylamino)butanoic acid[2][5]

Key Applications in Research and Drug Development

The utility of this compound stems from its role as a chiral intermediate. The underlying scaffold, γ-aminobutyric acid (GABA), is the primary inhibitory neurotransmitter in the mammalian central nervous system, making its analogs of significant interest in neuroscience and pharmacology.[6][7]

  • Pharmaceutical Synthesis: The enantiomerically pure nature of this compound is crucial. For example, the unprotected parent compound, (R)-3-aminobutyric acid, is a key raw material in the synthesis of Dolutegravir, a critical antiretroviral medicine for the treatment of AIDS.[8] The development of efficient routes to high-purity (R)-3-aminobutyric acid is a major focus for reducing production costs.[8]

  • Peptide Chemistry: As a non-proteinogenic amino acid, it is used to synthesize peptide analogs with modified structures and functions.[1] These modifications can enhance stability against enzymatic degradation, improve receptor binding affinity, or alter the peptide's conformational properties.

  • GABA Receptor Research: Analogs of GABA are synthesized to probe the structure-activity relationships of GABA receptors (GABAA, GABAB, and GABAC).[9][10] The stereochemistry of these analogs often dictates their agonist or antagonist activity and selectivity for different receptor subtypes.[10]

Commercial Suppliers and Product Offerings

A variety of chemical suppliers, ranging from large distributors to specialized manufacturers, offer this compound. The choice of supplier often depends on the required scale (milligrams to kilograms), purity, and documentation needed for research or cGMP applications.

SupplierLocationPurityAvailable QuantitiesNotes
Simson Pharma Limited IndiaHigh Quality (CoA provided)Custom SynthesisSpecializes in drug impurity standards and research chemicals.
XIAMEN EQUATION CHEMICAL CO.,LTD ChinaIndustrial GradeBulk (e.g., $0.1/KG EXW mentioned)Manufactory established in 2018, with significant revenue.[2]
BOC Sciences United States≥ 98% (HPLC)Custom SolutionsTrader offering a wide range of biochemicals.[11]
Capot Chemical Co.,Ltd. China98% (Min, HPLC)1g, 1kg, 100kgTrader with a focus on chemical reagents.[11]
Kindchem Co., Ltd ChinaNot specifiedNot specifiedTrader specializing in pharmaceutical intermediates and specialty chemicals.[4]
Alfa Chemistry N/ANot specifiedQuote-basedLists numerous synonyms and basic chemical data.[5]
ChemicalBook Listings GlobalVaries (e.g., 95%, 99%)g to kg scalesA platform listing multiple Chinese traders and manufacturers.[11]
Oakwood Chemical USANot specified50mg, 1g, 5g, 25gProvides pricing for small research quantities (e.g., $88.00 for 50mg).[12]

Pricing and Procurement Considerations

Direct, fixed pricing for this compound is not always publicly available, especially for bulk quantities. Most suppliers operate on a quote-based system.

  • Small-Scale (Research): For milligram to gram quantities, prices can be found on the websites of suppliers like Oakwood Chemical, where 50mg is listed at $88.00 and 1g at $204.00.[12] Thermo Fisher Scientific (under the Fisher Scientific brand) lists 1g of a similar compound, N-BOC-gamma-Aminobutyric acid, for $56.00, highlighting price variability.[13]

  • Bulk (Process Development): For kilogram quantities, prices are highly variable and dependent on negotiations with manufacturers, primarily based in China and India.[2][11] Factors influencing the price include the synthesis route, purity specifications (especially enantiomeric purity), and order volume. Platforms like Echemi and ChemicalBook can be used to connect with these manufacturers.[2][11]

The price is intrinsically linked to the complexity of ensuring high enantiomeric purity. While chemical synthesis routes exist, biotechnological production of the parent (R)-3-aminobutyric acid using engineered E. coli is being developed to create more cost-effective and environmentally friendly manufacturing processes.[8]

Quality Control and Technical Validation

For researchers and drug developers, verifying the quality of a chiral starting material is paramount to ensure the integrity and reproducibility of experimental results.

Essential Documentation:

  • Certificate of Analysis (CoA): Every reputable supplier should provide a lot-specific CoA. This document should detail the purity as determined by High-Performance Liquid Chromatography (HPLC) and confirm the structure, typically via ¹H NMR spectroscopy.

  • Safety Data Sheet (SDS): The SDS provides critical information on handling, storage, and potential hazards.[3][14] this compound is generally stable under recommended storage conditions (dry, cool place) and is incompatible with strong oxidizing agents.[3] The toxicological properties have not been fully investigated.[3]

Key Quality Parameters:

  • Chemical Purity: Typically specified as >98% by HPLC. This ensures that other chemical entities are not present to interfere with subsequent reactions.

  • Enantiomeric Purity (e.e.): This is the most critical parameter for a chiral building block. It should be determined using a chiral HPLC method or a similar technique. The CoA should explicitly state the enantiomeric excess.

  • Structural Confirmation: ¹H NMR and Mass Spectrometry data confirm the chemical identity and structure of the compound. A published ¹H NMR characterization is: (400 MHz, CDCl3): δ 4.92 (s, 1H), 4.14-3.96 (m, 2H), 2.56 (d, J=5.2 Hz, 2H), 1.45 (s, 9H), 1.25 (d, J=6.9 Hz, 3H).[1]

Synthesis and Manufacturing Overview

Understanding the synthesis of this compound provides insight into potential impurities and cost drivers. A common and straightforward laboratory-scale synthesis involves the protection of the commercially available (R)-3-aminobutyric acid.

Typical Laboratory Protocol:

  • Suspend (R)-3-aminobutyric acid in a solvent mixture (e.g., dioxane and water).[1]

  • Add a base, such as triethylamine (TEA), to deprotonate the amino acid.[1]

  • Cool the reaction mixture (e.g., to 0 °C) and add di-tert-butyl dicarbonate (Boc2O).[1]

  • Allow the reaction to proceed at room temperature for several hours (e.g., 16 hours).[1]

  • Perform an aqueous workup, partitioning the mixture between water and an organic solvent like ethyl acetate.[1]

  • Acidify the aqueous layer to protonate the carboxylic acid, causing the product to be extracted into the organic layer.[1]

  • Dry and concentrate the organic extracts to yield the final product, this compound.[1]

More advanced and scalable synthetic methods for β-amino acids are an active area of research, focusing on avoiding hazardous reagents and improving efficiency.[15][16]

Workflow for Procurement and Quality Verification

The process of acquiring and validating this compound for research purposes can be systematized to ensure both quality and efficiency.

G cluster_0 Phase 1: Sourcing & Selection cluster_1 Phase 2: Procurement & Documentation cluster_2 Phase 3: In-House Validation cluster_3 Phase 4: Final Decision A Identify Project Needs (Scale, Purity, Use) B Survey Suppliers (e.g., BOC Sciences, Simson, Oakwood) A->B C Request Quotes & Lead Times B->C D Compare Suppliers (Cost, Reputation, Documentation) C->D E Place Purchase Order D->E F Request Lot-Specific CoA & SDS E->F G Receive & Log Material F->G H Perform Identity Confirmation (¹H NMR, MS) G->H I Verify Purity (HPLC, Chiral HPLC if needed) H->I J Compare Data with CoA I->J K Material Accepted for Use J->K Data Matches L Material Rejected (Contact Supplier) J->L Discrepancy Found

Caption: Procurement and validation workflow for this compound.

Conclusion

This compound is a readily available yet critical chiral building block for pharmaceutical and chemical research. While a multitude of suppliers exist, particularly in the US, China, and India, researchers must exercise diligence in selecting a vendor. Key decision factors should include not only price and availability but also the supplier's ability to provide robust documentation, such as a comprehensive Certificate of Analysis, confirming both chemical and enantiomeric purity. For critical applications in drug development, in-house validation of the material is a necessary final step to ensure the reliability and success of the synthetic work that follows.

References

The Versatile Chiral Building Block: A Technical Guide to the Applications of (R)-N-Boc-3-aminobutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (R)-N-Boc-3-aminobutyric Acid in Modern Synthesis

This compound, a chiral β-amino acid, has emerged as a cornerstone in the edifice of modern medicinal and organic chemistry. Its unique structural features—a stereodefined center, a protected amine, and a carboxylic acid moiety—render it a highly versatile synthon for the construction of complex, biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group is pivotal to its utility, offering robust protection of the amine functionality under a wide range of reaction conditions while being readily removable under mild acidic conditions, such as with trifluoroacetic acid (TFA).[1][2] This strategic protection allows for precise control over the reactivity of the molecule, preventing unwanted side reactions during peptide coupling and other synthetic transformations.[1][] This guide provides an in-depth exploration of the applications of this compound, delving into its role in the synthesis of cutting-edge pharmaceuticals, the construction of novel peptidomimetics, and its utility as a foundational element in asymmetric synthesis. We will examine not only the synthetic routes but also the underlying principles that guide the selection of reagents and reaction conditions, offering a comprehensive resource for researchers, scientists, and drug development professionals.

I. Enantioselective Synthesis of the Core Scaffold: Crafting the Chiral Foundation

The efficacy of this compound as a chiral building block is predicated on its availability in high enantiomeric purity. Several methodologies have been developed for the asymmetric synthesis of β-amino acids, with catalytic asymmetric hydrogenation of enamines being a particularly powerful and widely adopted approach.

Catalytic Asymmetric Hydrogenation: A Key to Enantiopurity

The asymmetric hydrogenation of β-(acylamino)acrylates or unprotected enamines stands out as a highly efficient method for producing chiral β-amino acids.[4][5] This reaction typically employs chiral phosphine ligands complexed with transition metals like rhodium or ruthenium to induce stereoselectivity.

Rationale for Catalyst Selection: The choice of the chiral ligand is paramount in achieving high enantiomeric excess (ee). Ligands such as Josiphos-type ferrocenyl phosphines have demonstrated exceptional performance in the rhodium-catalyzed hydrogenation of unprotected β-enamino esters, consistently delivering the desired (R)- or (S)-enantiomer with high fidelity.[4][5][6] The rigidity and steric bulk of the ligand create a chiral environment around the metal center, dictating the facial selectivity of hydrogen addition to the prochiral double bond of the enamine substrate.

Below is a comparative overview of various catalytic systems employed in the asymmetric hydrogenation for the synthesis of β-amino acid derivatives.

Catalyst SystemLigand TypeSubstrateYield (%)ee (%)Reference
[Rh(COD)Cl]₂ / (R,S)-JosiphosFerrocenyl Phosphineβ-Aryl-β-aminoacrylate>9593[6]
Rh(COD)₂BF₄ / (S,S)-Me-DuPHOSBisphospholaneβ-Alkyl-β-aminoacrylate>9998[5]
Ru(OAc)₂[(S)-BINAP]Biaryl Phosphine(Z)-β-(Acetylamino)acrylate10096[5]
[Ir(COD)Cl]₂ / (R,S)-JosiphosFerrocenyl Phosphineβ-Aryl-β-enamino ester>9585[5]

Experimental Protocol: Asymmetric Hydrogenation of a β-Enamino Ester

This protocol outlines a general procedure for the rhodium-catalyzed asymmetric hydrogenation of an unprotected β-enamino ester to yield the corresponding N-Boc-protected β-amino ester.

  • Catalyst Preparation: In a glovebox, a solution of [Rh(COD)Cl]₂ (0.01 equiv) and the chiral ferrocenyl ligand (e.g., (R,S)-Josiphos, 0.011 equiv) in a degassed solvent such as methanol is stirred for 30 minutes.

  • Reaction Setup: The β-enamino ester substrate (1.0 equiv) is dissolved in degassed methanol in a high-pressure autoclave.

  • Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 90 psi). The reaction is stirred at a controlled temperature (e.g., 50°C) for a specified time (e.g., 12-24 hours), monitoring for completion by HPLC or TLC.

  • Workup and In Situ Protection: Upon completion, the autoclave is carefully depressurized. The reaction mixture is concentrated under reduced pressure. The crude amino ester is then dissolved in a suitable solvent like dichloromethane, and di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and a base such as triethylamine (1.5 equiv) are added. The mixture is stirred at room temperature until the protection is complete.[6]

  • Purification: The reaction mixture is washed with aqueous solutions to remove impurities, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The resulting N-Boc-protected β-amino ester is purified by column chromatography on silica gel.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Workup & Protection Rh_precatalyst [Rh(COD)Cl]₂ Active_Catalyst Active Rh-Ligand Complex Rh_precatalyst->Active_Catalyst Ligand Chiral Ligand (e.g., Josiphos) Ligand->Active_Catalyst Hydrogenation_Step Hydrogenation in Autoclave Active_Catalyst->Hydrogenation_Step Enamine β-Enamino Ester Substrate Enamine->Hydrogenation_Step Hydrogen H₂ (gas) Hydrogen->Hydrogenation_Step Amino_Ester Chiral β-Amino Ester Hydrogenation_Step->Amino_Ester Protection_Step In Situ N-Boc Protection Amino_Ester->Protection_Step Boc2O Boc₂O Boc2O->Protection_Step Final_Product (R)-N-Boc-3-aminobutyric acid derivative Protection_Step->Final_Product

Workflow for Asymmetric Hydrogenation and Protection.

II. Application in Pharmaceutical Synthesis: The Case of DPP-IV Inhibitors

A prominent application of this compound and its derivatives is in the synthesis of dipeptidyl peptidase-4 (DPP-IV) inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.[7] Sitagliptin, a blockbuster drug in this class, features a trifluorophenyl-substituted β-amino acid backbone derived from a precursor related to this compound.[8][9]

Synthesis of Sitagliptin Analogues

The core structure of Sitagliptin is assembled by coupling the chiral β-amino acid fragment with a triazolopiperazine moiety. The stereochemistry at the β-position of the amino acid is crucial for the drug's efficacy.

Experimental Protocol: Amide Coupling to Form a Sitagliptin Analogue

This protocol describes the coupling of (3R)-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid with a piperazine derivative, a key step in the synthesis of many DPP-IV inhibitors.

  • Activation of the Carboxylic Acid: In a round-bottom flask, dissolve (3R)-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 equiv) and a coupling agent such as 1-hydroxybenzotriazole (HOBt, 1.2 equiv) in an anhydrous aprotic solvent like dimethylformamide (DMF). Cool the solution to 0°C.

  • Coupling Reaction: Add a carbodiimide coupling reagent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv), to the cooled solution and stir for 30 minutes to pre-activate the carboxylic acid. To this mixture, add the piperazine derivative (1.1 equiv) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.5 equiv).

  • Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring its progress by TLC or LC-MS. Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, the Boc-protected Sitagliptin analogue, is then purified by silica gel column chromatography.[10]

  • Deprotection: The final step involves the removal of the Boc group using a solution of hydrochloric acid in methanol or another suitable acidic condition to yield the final active pharmaceutical ingredient.[9]

G Start (R)-N-Boc-β-amino acid derivative Coupling_Step Amide Bond Formation Start->Coupling_Step Coupling_Reagents EDC, HOBt, DIPEA in DMF Coupling_Reagents->Coupling_Step Piperazine Triazolopiperazine moiety Piperazine->Coupling_Step Boc_Protected_Drug Boc-Protected Sitagliptin Analogue Coupling_Step->Boc_Protected_Drug Deprotection Acidic Deprotection (e.g., HCl in MeOH) Boc_Protected_Drug->Deprotection Final_Drug Active DPP-IV Inhibitor Deprotection->Final_Drug

Synthetic pathway to a DPP-IV inhibitor.

The following table summarizes the DPP-IV inhibitory activity of Sitagliptin and some of its analogues, highlighting the importance of the chiral β-amino acid core.

CompoundR Group at β-positionIC₅₀ (nM)Reference
Sitagliptin2,4,5-trifluorophenyl18[7]
Analogue 1Phenyl25[8]
Analogue 24-fluorophenyl21[8]
Analogue 32,5-difluorophenyl19[8]

III. Incorporation into Peptidomimetics: Enhancing Stability and Function

β-amino acids are not found in natural proteins, and this structural deviation from their α-amino acid counterparts imparts a remarkable resistance to enzymatic degradation by proteases.[11] Incorporating (R)-3-aminobutyric acid and other β-amino acids into peptide sequences is a powerful strategy to create peptidomimetics with enhanced in vivo stability and often with unique conformational properties that can lead to improved biological activity.

Solid-Phase Peptide Synthesis (SPPS) with β-Amino Acids

The incorporation of this compound into a growing peptide chain can be readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, particularly with Boc-based strategies.

Rationale for Boc Chemistry in SPPS: The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is well-suited for the synthesis of peptides containing β-amino acids. The repeated use of strong acid (TFA) for Nα-deprotection in the alternative Fmoc/tBu strategy can sometimes lead to side reactions, especially with sensitive residues. The Boc strategy, while requiring the use of hazardous hydrofluoric acid (HF) for final cleavage, can be advantageous for certain sequences.[12]

Experimental Protocol: Incorporation of this compound into a Peptide Chain

This protocol outlines a single coupling cycle for adding this compound to a resin-bound peptide using manual Boc-SPPS.

  • Resin Preparation: The peptide-resin with a free N-terminal amine is swelled in dichloromethane (DCM).

  • Neutralization: The resin is washed with a solution of 10% DIPEA in DMF to neutralize the ammonium salt formed during the previous deprotection step.

  • Amino Acid Activation: In a separate vessel, this compound (3.0 equiv) is pre-activated with a coupling reagent such as HBTU (2.9 equiv) and DIPEA (6.0 equiv) in DMF for 5 minutes.

  • Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated at room temperature for 1-2 hours.

  • Monitoring and Washing: The completeness of the coupling reaction is monitored using a qualitative test such as the ninhydrin test. Once complete, the resin is thoroughly washed with DMF and DCM to remove excess reagents and by-products.

  • Deprotection: The N-terminal Boc group of the newly added β-amino acid is removed with a solution of TFA in DCM (e.g., 50% TFA) to prepare the peptide-resin for the next coupling cycle.

G Start Peptide-Resin (Free N-terminus) Couple Couple to Peptide-Resin Start->Couple Activate Activate (R)-N-Boc-3- aminobutyric acid (HBTU/DIPEA) Activate->Couple Wash1 Wash Resin (DMF, DCM) Couple->Wash1 Deprotect Boc Deprotection (TFA in DCM) Wash1->Deprotect Wash2 Wash & Neutralize (DIPEA/DMF) Deprotect->Wash2 Next_Cycle Ready for Next Coupling Wash2->Next_Cycle

References

Methodological & Application

Application Notes and Protocols for the Incorporation of (R)-N-Boc-3-aminobutyric Acid into Peptide Chains

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of β-Amino Acids in Peptide Therapeutics

The precise control over the three-dimensional structure of peptides is a cornerstone of modern medicinal chemistry. While α-amino acids have long been the primary building blocks of peptide-based therapeutics, the incorporation of β-amino acids has emerged as a powerful strategy to develop analogs with enhanced pharmacological properties.[1][2] β-Amino acids, with an additional carbon atom in their backbone, can induce unique conformational constraints and secondary structures in peptides.[1][3] This structural alteration often leads to increased resistance to proteolytic degradation, a significant hurdle in the development of peptide drugs.[1] (R)-N-Boc-3-aminobutyric acid, a chiral β-amino acid, is a valuable building block for creating peptidomimetics with improved stability and biological activity.

This guide provides detailed protocols and technical insights for the successful incorporation of this compound into peptide chains using Boc-based solid-phase peptide synthesis (SPPS).

Understanding the Chemistry: Boc-Based Solid-Phase Peptide Synthesis (SPPS)

Boc-SPPS is a well-established method for the stepwise synthesis of peptides on a solid support.[4][5] The core principle involves the iterative addition of N-terminally protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin. The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino group, which is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[5][6]

The general cycle of Boc-SPPS involves the following key steps:

  • Deprotection: Removal of the N-terminal Boc group to expose a free amine.[6]

  • Neutralization: Neutralization of the resulting ammonium salt to the free amine.[5][7]

  • Coupling: Activation of the carboxylic acid of the incoming Boc-protected amino acid and its subsequent coupling to the free amine of the resin-bound peptide.[7][8]

  • Washing: Thorough washing of the resin to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and any side-chain protecting groups are removed, typically with a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[9]

Experimental Workflow for this compound Incorporation

The following diagram illustrates the general workflow for incorporating this compound into a peptide chain using Boc-SPPS.

workflow Resin Resin with N-terminal Boc-protected peptide Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Coupling of This compound Neutralization->Coupling Washing Washing (DCM/DMF) Coupling->Washing NextCycle Continue to next coupling cycle Washing->NextCycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Detailed Protocols

Protocol 1: Boc Deprotection

This protocol details the removal of the N-terminal Boc group from the resin-bound peptide.

Materials:

  • Peptide-resin with an N-terminal Boc group

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Isopropanol (IPA)

Procedure:

  • Swell the peptide-resin in DCM for 20-30 minutes in a peptide synthesis vessel.[6]

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM to the resin (10 mL per gram of resin).[4][7]

  • Agitate the mixture for 2 minutes.[10]

  • Drain the TFA solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-30 minutes.[4][6][7]

  • Drain the TFA solution.

  • Wash the resin thoroughly with DCM (3 times) to remove excess TFA.[6]

  • Wash the resin with IPA (2 times) to shrink the resin and help remove residual TFA.[4]

Protocol 2: Neutralization

After acid-mediated deprotection, the N-terminal amine is protonated as a trifluoroacetate salt and must be neutralized to the free amine before coupling.

Materials:

  • Deprotected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIEA)

Procedure:

  • Wash the deprotected peptide-resin with DCM (3 times).[10]

  • Add a solution of 10% DIEA in DCM to the resin.[10]

  • Agitate the mixture for 5 minutes.

  • Repeat the DIEA wash.

  • Wash the resin thoroughly with DCM (3 times) to remove excess DIEA.[6]

Protocol 3: Coupling of this compound

The choice of coupling reagent is critical for efficient peptide bond formation, especially for β-amino acids which can be less reactive than their α-counterparts. Uronium/aminium salt-based reagents like HBTU and HATU are highly recommended due to their high reactivity and ability to suppress racemization.[8][11]

Method A: HBTU/DIEA Coupling

This is a robust and widely used method for standard and challenging couplings.

Materials:

  • Neutralized peptide-resin

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • In a separate vessel, dissolve this compound (3-4 equivalents relative to resin substitution) and HBTU (3-4 equivalents) in a minimal amount of DMF.[8]

  • Add DIEA (6-8 equivalents) to the solution to activate the amino acid. Allow the mixture to pre-activate for 1-5 minutes.[8]

  • Add the pre-activated solution to the swollen and neutralized peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours. For β-amino acids, extending the coupling time to 4 hours or even overnight may be beneficial to ensure complete reaction.

  • Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.[7]

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Method B: DIC/HOBt Coupling

This method is a classic and cost-effective alternative, though it may require longer reaction times.

Materials:

  • Neutralized peptide-resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.[7]

  • Add DIC (3 equivalents) to the solution and allow the mixture to pre-activate for 10-15 minutes at room temperature.[7]

  • Add the pre-activated solution to the neutralized peptide-resin.

  • Agitate the mixture for 2-4 hours at room temperature. As with HBTU coupling, longer reaction times may be necessary.

  • Monitor the reaction progress using the Kaiser test.[7]

  • Once the coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times).[7]

Comparative Overview of Coupling Reagents

Coupling ReagentTypeRelative ReactivityAdvantagesDisadvantages
HBTU/HATU Aminium/Uronium SaltVery HighFast reaction times, low racemization, effective for hindered couplings.[8][11]Higher cost, require a non-nucleophilic base like DIEA.[12]
DIC/HOBt CarbodiimideModerateCost-effective, widely used.Slower reaction times, potential for side reactions (N-acylurea formation), racemization risk can be higher without an additive.[12][13]
PyBOP Phosphonium SaltHighEffective for hindered couplings and cyclization.Can be more expensive than carbodiimides.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test remains positive (blue/purple beads), indicating incomplete coupling, the coupling step should be repeated ("double coupling").

  • Aggregation: Peptides containing hydrophobic or β-amino acid residues can be prone to aggregation on the resin, which can hinder subsequent reaction steps.[14][15][16] Using resins with lower substitution, incorporating solubilizing agents, or synthesizing at elevated temperatures (with caution) can help mitigate this issue.[15][17]

  • Racemization: While less of a concern for the achiral α-carbon of 3-aminobutyric acid, racemization of other chiral centers in the peptide is a critical consideration. The use of additives like HOBt and employing pre-activation methods can minimize this risk.[12][18]

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. For Boc-SPPS, this is typically achieved using a strong acid.

Caution: Strong acids like HF and TFMSA are extremely corrosive and toxic. They should only be handled in a specialized apparatus within a certified fume hood by trained personnel.

HF Cleavage:

  • Remove the N-terminal Boc group with 100% TFA.[9]

  • Dry the peptide-resin thoroughly under vacuum.

  • Transfer the resin to a specialized HF cleavage apparatus.

  • Add appropriate scavengers (e.g., anisole, p-cresol) to trap reactive carbocations generated during deprotection.

  • Cool the vessel to -5 to 0°C.

  • Carefully distill anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Isolate the peptide by filtration or centrifugation and wash with cold ether.

  • Dissolve the crude peptide in an appropriate aqueous buffer for purification.

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide should be confirmed by analytical techniques such as:

  • Analytical RP-HPLC: To assess the purity of the peptide.

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized peptide.[19]

Chemical Structures

structures cluster_boc_amino_acid This compound cluster_hbtu HBTU cluster_peptide_bond Peptide Bond Formation boc_acid boc_acid hbtu hbtu peptide R1-CO-NH-R2

References

Application of (R)-N-Boc-3-aminobutyric acid in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of (R)-N-Boc-3-aminobutyric Acid in the Synthesis of Pharmaceutical Intermediates

Introduction: The Strategic Value of Chiral β-Amino Acids in Drug Discovery

In modern pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of efficacy, selectivity, and safety. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. β-amino acids, homologs of the proteinogenic α-amino acids, have emerged as exceptionally valuable chiral building blocks in medicinal chemistry.[1][2][3] Their unique structural properties allow for the construction of peptidomimetics with enhanced stability against enzymatic degradation and the ability to form stable secondary structures like helices and turns.[1]

Among these, This compound stands out as a versatile and high-value starting material.[4] It provides a synthetically accessible source of (R)-chirality at the β-position, a motif present in numerous active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is a cornerstone of its utility; it is robust enough to withstand a variety of reaction conditions yet can be removed cleanly under mild acidic conditions, allowing for sequential bond formation without compromising the sensitive chiral center.[5]

This guide will explore the application of this key intermediate, with a primary focus on its pivotal role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a blockbuster class of drugs for the treatment of type 2 diabetes.

Core Application: A Cornerstone in the Synthesis of DPP-4 Inhibitors

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1).[6] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and better glycemic control.[6][7] Many potent DPP-4 inhibitors, most notably Sitagliptin , incorporate a chiral β-amino acid core, which is essential for binding to the enzyme's active site.[8]

While Sitagliptin itself uses a fluorinated phenyl derivative, (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid, the parent compound, this compound, represents the fundamental chiral scaffold.[9][10] The synthetic principles and protocols for coupling this acid moiety to a heterocyclic amine are directly transferable and represent the core utility of this class of intermediates. The β-amino acid portion of the molecule is the key pharmacophore that mimics the natural dipeptide substrate of the DPP-4 enzyme.

DPP4_Inhibitor_Structure cluster_0 General Structure of a Sitagliptin-like DPP-4 Inhibitor cluster_1 Significance Structure Drug Molecule Chiral_Core Chiral β-Amino Acid Moiety (Derived from this compound scaffold) Heterocycle Heterocyclic Amine (e.g., Triazolopiperazine) Amide_Bond Amide Bond Chiral_Core->Amide_Bond Forms Key This chiral core is critical for enantioselective binding to the DPP-4 enzyme active site. Chiral_Core->Key Amide_Bond->Heterocycle Links to Synthesis_Workflow Reactant1 (R)-N-Boc-3-amino-4- (2,4,5-trifluorophenyl)butanoic Acid Coupling Amide Coupling Reaction (EDC, HOBt, DIPEA, DMF) Reactant1->Coupling Reactant2 Triazolopiperazine Hydrochloride Reactant2->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Product Boc-Protected Sitagliptin Workup->Product

References

Application Notes and Protocols: Standard Procedures for the Deprotection of the Boc Group from (R)-N-Boc-3-aminobutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Critical Step of Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, particularly in the assembly of complex molecules such as peptides and pharmaceuticals. Its widespread use is attributed to its stability under a variety of reaction conditions and, most importantly, its clean and efficient removal under acidic conditions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the standard procedures for the deprotection of the Boc group from (R)-N-Boc-3-aminobutyric acid, a chiral building block of significant interest.

We will delve into the two most prevalent and robust acidic deprotection methodologies: the use of trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane. Beyond a mere recitation of steps, this guide will elucidate the underlying chemical principles, offer insights into experimental design, and provide a framework for troubleshooting, ensuring a high degree of reproducibility and success in your synthetic endeavors.

The Chemistry of Boc Deprotection: An Acid-Catalyzed Cascade

The removal of the Boc protecting group is an acid-catalyzed process that proceeds through a well-understood E1 elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide and the desired free amine. The liberated amine is then typically protonated by the excess acid present in the reaction medium, yielding the corresponding amine salt.

A potential side reaction in this process is the alkylation of nucleophilic residues by the tert-butyl cation. This can often be mitigated by the addition of scavengers, such as anisole or thioanisole, to the reaction mixture.

Boc_Deprotection_Mechanism cluster_0 Mechanism of Acidic Boc Deprotection Boc_Amine This compound Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Fragmentation tBu_cation tert-butyl cation Free_Amine (R)-3-aminobutyric acid Carbamic_Acid->Free_Amine - CO₂ Amine_Salt Amine Salt (TFA or HCl salt) Free_Amine->Amine_Salt + H⁺ Isobutylene Isobutylene tBu_cation->Isobutylene - H⁺ CO2 CO₂

Caption: Acid-catalyzed mechanism for Boc deprotection.

Comparative Analysis of Standard Deprotection Protocols

The choice between TFA and HCl for Boc deprotection is often dictated by the specific requirements of the synthesis, including the acid sensitivity of other functional groups present in the molecule, the desired salt form of the product, and practical considerations such as solvent compatibility and ease of handling.

Parameter Method A: Trifluoroacetic Acid (TFA) in DCM Method B: 4M Hydrogen Chloride (HCl) in 1,4-Dioxane
Reagents Trifluoroacetic Acid, Dichloromethane4M HCl in 1,4-Dioxane
Typical Conditions Room temperature, 1-3 hoursRoom temperature, 30 minutes - 2 hours
Work-up Evaporation of solvent and excess TFA. Product is the TFA salt.Often precipitates as the HCl salt, which can be isolated by filtration.
Advantages High solubility of many substrates; relatively fast.Product isolation can be simplified by precipitation; HCl is less corrosive than TFA.
Disadvantages TFA is highly corrosive and requires careful handling; removal of residual TFA can be challenging.1,4-Dioxane is a peroxide-former and has health concerns; solubility of the starting material may be lower.
Typical Yield >95%>95%
Typical Purity >98%>98%

Experimental Protocols

The following protocols are provided as a comprehensive guide for the deprotection of this compound. It is recommended to initially perform these reactions on a small scale to optimize conditions for your specific setup.

Experimental_Workflow cluster_1 General Experimental Workflow Start Dissolve this compound in appropriate solvent Add_Acid Add acidic reagent (TFA or HCl solution) Start->Add_Acid React Stir at room temperature and monitor reaction progress (TLC/LC-MS) Add_Acid->React Workup Perform appropriate work-up procedure React->Workup Isolate Isolate the product ((R)-3-aminobutyric acid salt) Workup->Isolate Characterize Characterize the final product (NMR, MS, etc.) Isolate->Characterize

Caption: General experimental workflow for Boc deprotection.

Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and highly effective method for Boc deprotection.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M.

  • To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) at room temperature. For example, if you use 10 mL of DCM, add 10 mL of TFA.

  • Stir the reaction mixture at room temperature for 1 to 3 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, it is advisable to add a small amount of toluene and co-evaporate (azeotropic removal) two to three times.

  • The resulting residue is the (R)-3-aminobutyric acid trifluoroacetate salt. To induce precipitation and facilitate isolation, add cold diethyl ether to the residue and stir vigorously.

  • Collect the resulting solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the desired product as its TFA salt.

Protocol B: Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is advantageous when the hydrochloride salt of the product is desired, as it often precipitates directly from the reaction mixture, simplifying purification.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Place this compound in a round-bottom flask.

  • Add a solution of 4M HCl in 1,4-dioxane. A typical ratio is 5-10 mL of the HCl solution per gram of the Boc-protected starting material.

  • Stir the resulting mixture or suspension at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 30-60 minutes.

  • Upon completion, the (R)-3-aminobutyric acid hydrochloride salt will often precipitate as a white solid.

  • If a precipitate has formed, dilute the reaction mixture with diethyl ether to enhance precipitation.

  • Collect the solid product by filtration, wash thoroughly with diethyl ether to remove any non-polar impurities, and dry under vacuum to obtain the pure hydrochloride salt.

Validation and Characterization of (R)-3-Aminobutyric Acid

Following successful deprotection, it is imperative to confirm the identity and purity of the resulting (R)-3-aminobutyric acid. Standard analytical techniques should be employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the structure of the deprotected product. For (R)-3-aminobutyric acid in D₂O, the expected signals would be a doublet for the methyl group, a multiplet for the methine proton, and a multiplet for the methylene protons adjacent to the carboxylic acid. The spectrum of the hydrochloride salt will show similar patterns, though chemical shifts may vary.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final product.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If monitoring indicates that the reaction has not gone to completion within the expected timeframe, consider increasing the reaction time or gently warming the reaction mixture (e.g., to 40 °C). However, be cautious with heating, as it may promote side reactions.

  • Product Isolation Issues: If the product does not precipitate upon the addition of diethyl ether, it may be necessary to remove all volatiles under reduced pressure and then attempt trituration with a different non-polar solvent, such as hexane.

  • Side Reactions: The formation of byproducts due to the reactivity of the tert-butyl cation is a known issue.[1] If your substrate contains other nucleophilic functional groups, the addition of a scavenger like anisole (1-2 equivalents) to the reaction mixture before the acid can help to mitigate these side reactions.

Conclusion

The deprotection of the Boc group from this compound is a fundamental and critical step in the synthesis of more complex molecules. The choice between TFA/DCM and HCl/dioxane protocols should be made based on the specific context of the synthetic route. By understanding the underlying mechanisms and adhering to the detailed protocols provided in this application note, researchers can confidently and efficiently perform this transformation, paving the way for the successful advancement of their research and development objectives.

References

Application Notes & Protocols: The Strategic Use of (R)-N-Boc-3-aminobutyric Acid in the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-N-Boc-3-aminobutyric acid has emerged as a pivotal chiral building block in modern medicinal chemistry. As a protected β-amino acid, it offers a unique scaffold for constructing therapeutic agents with enhanced pharmacokinetic profiles and novel mechanisms of action. The incorporation of the β-amino acid backbone fundamentally alters peptide and small molecule architecture, conferring significant resistance to enzymatic degradation.[1][2][3][4] This guide provides an in-depth exploration of the strategic applications of this compound, detailing its role in creating proteolytically stable peptidomimetics, β-peptide foldamers, and precursors for neuroactive compounds. We present detailed, field-proven protocols for its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS) and its use in solution-phase synthesis for creating small molecule drug candidates.

The Strategic Value of this compound in Drug Discovery

The utility of this compound extends beyond that of a simple amino acid analogue. Its stereochemistry and the additional methylene group in its backbone provide three key strategic advantages in the design of novel therapeutics.

Enhancing Proteolytic Stability and Pharmacokinetics

A primary limitation of native peptide-based drugs is their rapid degradation by proteases in vivo.[1][2] The introduction of a β-amino acid like (R)-3-aminobutyric acid into a peptide sequence disrupts the natural α-amino acid backbone structure. This structural perturbation renders the adjacent peptide bonds unrecognizable to many common proteases, significantly increasing the peptide's half-life and bioavailability.[3] The tert-butyloxycarbonyl (Boc) protecting group is a standard in peptide chemistry, enabling controlled, stepwise assembly of these modified peptides.[][6]

Crafting Novel Secondary Structures: β-Peptide Foldamers

Oligomers composed entirely or partially of β-amino acids, known as β-peptides, can adopt stable, well-defined secondary structures such as helices, sheets, and turns.[7] These structures, often called "foldamers," can mimic the bioactive conformations of natural peptides, allowing them to interact with biological targets like protein receptors and enzymes.[1][8] this compound is a versatile building block for designing such foldamers, enabling the precise spatial arrangement of functional groups necessary for high-affinity binding to targets that are often challenging to address with traditional small molecules, such as protein-protein interfaces.[2]

A Precursor to GABAergic Modulators for Neurological Disorders

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its dysregulation is linked to numerous neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[9][10][11] Due to its polarity, GABA itself cannot efficiently cross the blood-brain barrier.[9] Consequently, there is significant interest in developing GABA analogues with improved pharmacokinetic properties.[9] Derivatives of 3-aminobutyric acid are key candidates. Pharmacological studies have often shown that the (R)-enantiomer of GABA derivatives is significantly more active than the (S)-enantiomer, making this compound a critical starting material for synthesizing stereochemically pure neuroactive agents.[10]

Furthermore, (R)-3-aminobutyric acid is a vital chiral intermediate in the synthesis of the antiretroviral drug dolutegravir, a cornerstone therapy for HIV/AIDS, highlighting its industrial and therapeutic importance.[12]

Core Applications & Experimental Protocols

The successful integration of this compound into a therapeutic candidate hinges on robust and well-understood synthetic methodologies. Below are detailed protocols for its two primary applications: incorporation into peptides and use in small molecule synthesis.

Protocol: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the standard method for assembling peptides in the laboratory. The most common strategy, Fmoc/tBu SPPS, relies on the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection. To incorporate (R)-3-aminobutyric acid into a sequence using this method, its Nα-amino group must also be protected with an Fmoc group. While the title compound is Boc-protected, it can serve as the precursor for synthesizing the required (R)-N-Fmoc-3-aminobutyric acid, or a mixed Boc/Fmoc synthesis strategy can be employed.[13] This protocol details the standard Fmoc-based approach.

Workflow for Peptide Synthesis using a β-Amino Acid

cluster_0 SPPS Cycle (Repeated for each Amino Acid) cluster_1 Final Steps A Start: Fmoc-AA-Resin B 1. Fmoc Deprotection (20% Piperidine in DMF) A->B C H2N-AA-Resin B->C Wash D 2. Coupling (Fmoc-AA-OH, Activator, Base) C->D E Fmoc-AA(n+1)-AA-Resin D->E Wash E->B Repeat Cycle F Final Deprotection G 3. Cleavage from Resin (e.g., TFA Cocktail) F->G H Crude Peptide G->H I 4. Purification & Analysis (HPLC, Mass Spec) H->I J Pure Peptide I->J A This compound + Coupling Reagent B 1. Carboxyl Activation A->B C Activated Ester Intermediate B->C D 2. Amine Addition (R'-NH2) C->D E Boc-Protected Amide Product D->E Work-up F 3. Boc Deprotection (TFA in DCM) E->F G Final Amide Product + Purification F->G

References

The Strategic Integration of (R)-N-Boc-3-aminobutyric Acid in Modern Peptide and Drug Development: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-N-Boc-3-aminobutyric acid, a chiral non-proteinogenic β-amino acid, has emerged as a pivotal building block in the design of sophisticated peptides and peptidomimetics. Its unique structural properties offer a strategic advantage in overcoming the inherent limitations of natural peptide-based therapeutics, such as poor metabolic stability and limited conformational diversity. This guide provides an in-depth analysis of the Material Safety Data Sheet (MSDS) for this compound, alongside detailed application notes and protocols to facilitate its effective and safe utilization in research and development.

Section 1: Critical Safety and Handling Protocols

A thorough understanding of the safety profile of this compound is paramount for its responsible handling in a laboratory setting. While it is not classified as a hazardous substance under OSHA regulations, adherence to good laboratory practices is essential to minimize any potential risks.[1]

Hazard Identification and Precautionary Measures

This compound is typically supplied as a white to off-white solid.[2] Although not classified as hazardous, some suppliers indicate that it may be harmful if inhaled, comes into contact with skin, or is swallowed.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid the inhalation of dust particles.[1]

Key Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First Aid and Emergency Procedures

In the event of accidental exposure, the following first aid measures should be taken:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, consult a physician.[1]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek medical attention.[2]

Storage and Stability

This compound is stable under recommended storage conditions.[1] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Recommended storage temperatures are typically between 2-8°C. Incompatible materials to avoid include strong oxidizing agents and strong acids.[1] Hazardous decomposition products under fire conditions include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1]

PropertyValueReference
CAS Number 159991-23-8[1][2]
Molecular Formula C₉H₁₇NO₄[2]
Molecular Weight 203.24 g/mol [2]
Appearance White to off-white solid[2]
Melting Point 104-107 °C[2]
Storage Temperature 2-8°C[2]
Solubility Sparingly soluble in water (10 g/L at 25°C)[2]

Section 2: Application in Peptide Synthesis and Drug Design

The incorporation of this compound into peptide backbones is a key strategy for the development of peptidomimetics with enhanced therapeutic properties. Its β-amino acid structure introduces a level of conformational constraint and resistance to enzymatic degradation that is not achievable with natural α-amino acids.

Rationale for Utilizing a β-Amino Acid Scaffold

The primary motivation for using β-amino acids like this compound lies in their ability to induce stable secondary structures, such as helices and turns, in peptides. This can lead to improved receptor binding affinity and selectivity. Furthermore, the peptide bonds involving β-amino acids are generally resistant to cleavage by proteases, which significantly enhances the in vivo half-life of the resulting peptide therapeutic.

G cluster_0 Traditional Peptide Drug cluster_1 β-Amino Acid Modified Peptide Natural Peptide Natural Peptide Proteolytic Degradation Proteolytic Degradation Rapid Clearance Rapid Clearance Peptidomimetic Peptidomimetic with (R)-3-aminobutanoic acid Enhanced Stability Enhanced Stability Improved Bioavailability Improved Bioavailability

Solid-Phase Peptide Synthesis (SPPS) Protocols

This compound is readily amenable to standard Boc-chemistry solid-phase peptide synthesis (SPPS). The following protocols outline the general procedures for its incorporation into a growing peptide chain.

The Boc-SPPS cycle involves the iterative deprotection of the N-terminal Boc group and subsequent coupling of the next Boc-protected amino acid.

spss_workflow start Start with Resin-Bound Peptide deprotection Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection neutralization Neutralization (e.g., 10% DIPEA in DMF) deprotection->neutralization coupling Coupling of This compound (with activating agents) neutralization->coupling wash Wash Resin (DMF and DCM) coupling->wash end_cycle Repeat Cycle for Next Amino Acid wash->end_cycle

This protocol is a widely used and reliable method for peptide bond formation.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes, drain, and then treat again for 20 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (3x).

  • Neutralization: Neutralize the resin with 10% DIPEA in DMF for 2 minutes (2x), followed by washing with DMF (3x).

  • Coupling:

    • In a separate vessel, dissolve this compound and HOBt in a minimal amount of DMF.

    • Add this solution to the resin.

    • Add DIC to the resin slurry and agitate at room temperature for 2-4 hours.

  • Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

While standard coupling protocols are effective, the steric hindrance around the β-carbon can sometimes lead to slower reaction kinetics compared to α-amino acids. For difficult couplings, the use of more potent activating agents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) may be beneficial to ensure high coupling efficiency.[3] It is always recommended to monitor the reaction progress closely.

Section 3: Broader Implications in Drug Development

The use of this compound and other non-natural amino acids is a cornerstone of modern drug design. These building blocks are instrumental in the development of peptidomimetics that can target a wide range of diseases. The resulting molecules often exhibit improved pharmacokinetic profiles, including enhanced oral bioavailability and longer in vivo half-lives. The conformational constraints imposed by the β-amino acid scaffold can also lead to higher target specificity, reducing off-target effects and improving the overall safety profile of the drug candidate.

References

Synthesis of derivatives of (R)-N-Boc-3-aminobutyric acid for specific applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Application of (R)-N-Boc-3-aminobutyric Acid Derivatives

Authored by: A Senior Application Scientist

Introduction: The Significance of Chiral Scaffolds in Modern Drug Discovery

In the landscape of modern pharmaceutical development, chirality has transitioned from a nuanced chemical concept to a cornerstone of rational drug design. The vast majority of biological targets, such as proteins and nucleic acids, are inherently chiral, leading to strict stereoselectivity in drug-target interactions.[1] This reality has propelled a dramatic increase in the development and sales of single-enantiomer drugs.[2][3] Regulatory bodies, including the FDA, now mandate rigorous evaluation of the pharmacological and toxicological profiles of individual enantiomers, making stereochemical control an indispensable aspect of drug discovery.[1]

Among the vast arsenal of chiral building blocks available to medicinal chemists, This compound stands out as a particularly versatile and valuable scaffold. As a β-amino acid, its structure features an additional carbon between the carboxyl and amino groups compared to its α-amino acid counterparts. This seemingly minor modification has profound implications, most notably rendering peptides derived from it—known as β-peptides—exceptionally stable against degradation by metabolic enzymes like proteases.[4]

The molecule's utility is further enhanced by two key features:

  • The (R)-stereocenter: This specific three-dimensional arrangement is crucial for achieving precise molecular recognition and binding to biological targets.[5]

  • The Boc (tert-butoxycarbonyl) protecting group: This acid-labile protecting group is a staple in peptide synthesis, allowing for the selective unmasking of the amine for subsequent reactions under controlled conditions.[6][7]

This guide provides detailed application notes and validated protocols for the synthesis of derivatives from this compound. We will delve into the mechanistic rationale behind common synthetic strategies and explore the application of these derivatives in the construction of β-peptides and the optimization of small-molecule drug candidates.

Part 1: Core Synthesis Protocols — Amide Bond Formation

The most fundamental transformation involving this compound is the formation of an amide bond by coupling its carboxylic acid moiety with a primary or secondary amine. This reaction is central to building larger, more complex molecules. The general principle involves the in situ activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.[8][9]

G cluster_reactants Reactants R_COOH This compound Activation Carboxylic Acid Activation R_COOH->Activation Amine Amine (R'-NH2) Coupling Nucleophilic Attack by Amine Amine->Coupling Reagent Coupling Reagent (e.g., EDC, HATU) Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Activation->Coupling Product Amide Product Coupling->Product G cluster_prep Preparation (0 °C) cluster_workup Workup & Purification Dissolve Dissolve Acid, Amine, HOBt in anhydrous DCM Add_DIPEA Add DIPEA Dissolve->Add_DIPEA Add_EDC Add EDC (portion-wise) Add_DIPEA->Add_EDC React Stir at RT (12-16 hours) Add_EDC->React Quench Quench with H2O React->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Purify Dry, Concentrate & Purify (Column) Wash->Purify G cluster_prep Activation (RT) cluster_coupling Coupling (RT) cluster_workup Workup & Purification Dissolve Dissolve Acid in anhydrous DMF Add_Reagents Add HATU & DIPEA Dissolve->Add_Reagents Stir_Activation Stir 15 min Add_Reagents->Stir_Activation Add_Amine Add Amine Stir_Activation->Add_Amine Stir_Reaction Stir 4-6 hours Add_Amine->Stir_Reaction Quench Quench with H2O Stir_Reaction->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with 5% LiCl & Brine Extract->Wash Purify Dry, Concentrate & Purify (Column) Wash->Purify G Start Start: Resin-Bound Amino Acid Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Wash1 Wash (DCM/DMF) Deprotection->Wash1 Coupling Couple next (R)-N-Boc-3- aminobutyric acid (HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection for next residue Cleavage Cleave from Resin (e.g., HF) Repeat->Cleavage final peptide G Lead Lead Compound (e.g., low potency, poor PK profile) Strategy Structure-Activity Relationship (SAR) Guided Synthesis Lead->Strategy Block (R)-N-Boc-3-aminobutyric acid derivative Block->Strategy Optimized Optimized Drug Candidate - Enhanced Potency - Improved Selectivity - Favorable ADME Strategy->Optimized

References

Troubleshooting & Optimization

Overcoming low yields in the synthesis of (R)-N-Boc-3-aminobutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-N-Boc-3-aminobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yields, encountered during this critical synthesis. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you achieve high-yield, high-purity outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than the reported ~90%. What are the most likely causes?

Several factors can contribute to reduced yields in the Boc protection of (R)-3-aminobutyric acid. The most common culprits are incomplete reaction, poor solubility of the starting material, and suboptimal workup procedures.

  • Incomplete Reaction: The nucleophilicity of the amine is crucial. While the amino group in 3-aminobutyric acid is generally reactive, several factors can hinder the reaction's progress.

  • Poor Solubility: (R)-3-aminobutyric acid is a zwitterionic compound, which can lead to poor solubility in common organic solvents like THF or acetonitrile.[1][2] If the starting material is not fully dissolved, the reaction will be slow and incomplete.[1][2]

  • Suboptimal Workup: The workup procedure is critical for isolating the product in high yield and purity. Improper pH adjustment during extraction can lead to significant product loss.

Q2: I'm observing a significant amount of unreacted (R)-3-aminobutyric acid by TLC/LC-MS. How can I drive the reaction to completion?

To drive the reaction to completion, consider the following optimizations:

  • Solvent System: A mixed solvent system, such as dioxane/water or THF/water, is often effective for dissolving the zwitterionic starting material.[3] The use of aqueous conditions can be advantageous as the starting amino acid is soluble in basic aqueous solutions.[1]

  • Base Selection and Stoichiometry: A base is used to deprotonate the ammonium group of the zwitterionic amino acid, freeing the amine to act as a nucleophile. Triethylamine (TEA) is a common choice.[3] Ensure at least one equivalent of base is used to neutralize the ammonium salt. Using a slight excess (e.g., 1.5 equivalents) can help drive the reaction.

  • Reagent Addition: Adding di-tert-butyl dicarbonate (Boc₂O) in one portion to the cooled reaction mixture is a standard procedure.[3] Ensure the Boc₂O is fresh, as it can be sensitive to moisture.

  • Reaction Time and Temperature: While the reaction is often run at room temperature overnight, extending the reaction time and monitoring by TLC or LC-MS can ensure completion.[3]

Q3: The purity of my final product is low after purification. What are the likely side products and how can I avoid them?

The primary side product is often the unreacted starting material. However, other impurities can arise:

  • Di-Boc Species: While less common for a primary amine under these conditions, it's a possibility if the reaction is forced with excessive Boc₂O and base.

  • Formation of a Mixed Anhydride: The carboxylate of the amino acid can react with Boc₂O to form a mixed anhydride. This can then react with another molecule of the amino acid to form a dimer. Running the reaction in an aqueous solution with a base like sodium hydroxide can help hydrolyze any mixed anhydride that forms, preventing dimerization.[1]

To minimize side products, ensure accurate stoichiometry of reagents and monitor the reaction progress to avoid unnecessarily long reaction times or excessive heating.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Recommendations
Low Yield Poor solubility of (R)-3-aminobutyric acid. Use a mixed solvent system like dioxane/water or THF/water. Ensure the starting material is fully dissolved before adding Boc₂O.[1][3]
Incomplete reaction. Increase the amount of triethylamine (TEA) to 1.5-2.0 equivalents. Extend the reaction time and monitor by TLC or LC-MS. Ensure your Boc₂O is not hydrolyzed.
Product loss during workup. Carefully adjust the pH of the aqueous layer to ~3 with 1 M KHSO₄ during the extraction.[3] Extract multiple times with ethyl acetate to ensure complete recovery.
Incomplete Reaction Insufficient base. Ensure at least 1 equivalent of base is used relative to the amino acid. The base is crucial for deprotonating the zwitterionic starting material.
Hydrolyzed Boc₂O. Use fresh di-tert-butyl dicarbonate. Store it under anhydrous conditions.
Low Purity Presence of unreacted starting material. Improve reaction completion by following the steps above. During workup, ensure efficient extraction of the product into the organic layer after acidification.
Formation of dimers or other side products. Consider using aqueous NaOH as the base to minimize mixed anhydride formation.[1] Use a modest excess of Boc₂O (e.g., 1.1-1.2 equivalents).

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is adapted from a high-yielding literature procedure.[3]

Materials:

  • (R)-3-aminobutyric acid

  • Dioxane

  • Water

  • Triethylamine (TEA)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Ethyl acetate (EtOAc)

  • 1 M aqueous KHSO₄

  • Saturated aqueous NaCl (brine)

  • Anhydrous Na₂SO₄

Procedure:

  • Suspend (R)-3-aminobutyric acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add triethylamine (1.5 eq) dropwise with stirring at room temperature. The suspension should become a clear solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.15 eq) in one portion.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Partition the reaction mixture between water and ethyl acetate.

  • Separate the aqueous layer and wash it with ethyl acetate.

  • Acidify the aqueous layer to a pH of 3 with 1 M aqueous KHSO₄.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Workflow and Logic Diagrams

Experimental Workflow for Synthesis

cluster_reaction Reaction Setup cluster_workup Workup & Isolation A Suspend (R)-3-aminobutyric acid in Dioxane/Water B Add Triethylamine A->B C Cool to 0 °C B->C D Add Boc₂O C->D E Stir at RT for 16h D->E F Partition between Water & EtOAc E->F Reaction complete G Separate aqueous layer F->G H Acidify aqueous layer to pH 3 G->H I Extract with EtOAc H->I J Combine organic layers, wash, dry, concentrate I->J K K J->K Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

cluster_reaction_issues Reaction Troubleshooting cluster_workup_issues Workup Troubleshooting Start Low Yield? IncompleteReaction Check for Incomplete Reaction (TLC/LC-MS) Start->IncompleteReaction Yes WorkupLoss Evaluate Workup Procedure Start->WorkupLoss No Solubility Poor Solubility? IncompleteReaction->Solubility pH Incorrect pH? WorkupLoss->pH Base Insufficient Base? Solubility->Base No Sol_Fix Use Dioxane/Water Ensure full dissolution Solubility->Sol_Fix Yes Reagent Degraded Boc₂O? Base->Reagent No Base_Fix Increase TEA to 1.5-2.0 eq. Base->Base_Fix Yes Reagent_Fix Use fresh Boc₂O Reagent->Reagent_Fix Yes Extraction Inefficient Extraction? pH->Extraction No pH_Fix Carefully adjust pH to ~3 with 1M KHSO₄ pH->pH_Fix Yes Ext_Fix Perform multiple extractions with EtOAc Extraction->Ext_Fix Yes

Caption: Troubleshooting logic for low yields.

References

Technical Support Center: Chiral Integrity of (R)-N-Boc-3-aminobutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for maintaining the stereochemical integrity of (R)-N-Boc-3-aminobutyric acid during its synthesis and subsequent reactions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the critical issue of racemization.

Introduction: The Challenge of Preserving Chirality

This compound is a crucial chiral building block in the synthesis of various pharmaceuticals. Its biological activity is intrinsically linked to its specific three-dimensional structure. The loss of this stereochemical purity through racemization—the formation of its (S)-enantiomer—can lead to a significant decrease in therapeutic efficacy or the introduction of undesirable off-target effects. This guide will equip you with the knowledge and practical strategies to prevent, detect, and remedy racemization in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant concern for this compound?

A1: Racemization is the process by which a pure enantiomer, in this case, the (R)-enantiomer of N-Boc-3-aminobutyric acid, is converted into a mixture containing both the (R) and (S) forms. The chiral center in 3-aminobutyric acid is at the C3 position. When the carboxylic acid group is activated for a reaction, such as amide bond formation, the proton on the adjacent C3 carbon becomes susceptible to removal by a base. This abstraction leads to the formation of a planar, achiral enolate intermediate, which can then be re-protonated from either face, resulting in a loss of the original stereochemistry.[1] This is critically important because the biological target of a drug often exhibits stereospecific binding, meaning only one enantiomer will have the desired therapeutic effect.

Q2: What are the primary mechanisms driving racemization during the synthesis and coupling of N-Boc-protected β-amino acids?

A2: The two main base-catalyzed pathways for racemization are:

  • Direct Enolization: This involves the direct removal of the α-proton (in this case, the proton at the C3 position) from the activated carboxylic acid by a base. This forms an achiral enolate intermediate that can be protonated to give a mixture of enantiomers. This pathway is more prevalent with strong bases and at elevated temperatures.[2]

  • Oxazolone (Azlactone) Formation: While more commonly discussed for α-amino acids, a similar cyclization pathway can be a concern for β-amino acids under certain activation conditions. The activated carboxyl group can cyclize to form a transient, reactive intermediate. The proton at the chiral center of this ring is acidic and can be readily removed by a base, leading to racemization upon ring-opening by a nucleophile.[2]

Q3: Are β-amino acids like this compound more or less susceptible to racemization than α-amino acids?

A3: The susceptibility to racemization can be influenced by the position of the amino group. In β-amino acids, the chiral center is one carbon removed from the carboxyl group. This can, in some cases, reduce the acidity of the α-proton compared to α-amino acids, potentially making them slightly less prone to racemization via direct enolization under identical conditions. However, the specific reaction conditions, particularly the choice of coupling reagent and base, remain the most critical factors in determining the extent of racemization.

Troubleshooting Guide: Preventing Racemization During Amide Coupling Reactions

Amide bond formation is a common step where this compound is used and is a high-risk step for racemization. This guide provides a systematic approach to troubleshooting and minimizing the loss of stereochemical integrity.

Core Principles for Minimizing Racemization

The fundamental strategy to prevent racemization is to facilitate a rapid amide bond formation that outcompetes the rate of proton abstraction at the chiral center.

Racemization_Prevention cluster_Coupling Amide Coupling Reaction cluster_Factors Controlling Factors Acid This compound Product Desired (R)-Amide Product Acid->Product Fast Coupling Amine Amine Nucleophile Coupling_Reagent Coupling Reagent (e.g., HATU) Base Base (e.g., DIPEA) Racemized_Product Racemized (S)-Amide Product Base->Racemized_Product Slow Proton Abstraction Factor1 Choice of Coupling Reagent & Additives Factor1->Coupling_Reagent Factor2 Base Strength & Steric Hindrance Factor2->Base Factor3 Reaction Temperature cluster_Coupling cluster_Coupling Factor3->cluster_Coupling Factor4 Solvent Polarity Factor4->cluster_Coupling Factor5 Activation Time Factor5->cluster_Coupling caption Logical workflow for minimizing racemization. HATU_Coupling_Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Workup Work-up & Purification A Dissolve Acid and Amine in DMF B Cool to 0 °C A->B C Add HATU Solution B->C D Add DIPEA Dropwise C->D E Stir at 0 °C, then RT D->E F Monitor Progress (TLC/LC-MS) E->F G Quench with Water & Extract F->G H Aqueous Washes G->H I Dry, Filter, Concentrate H->I J Column Chromatography I->J caption Step-by-step workflow for the HATU-mediated coupling protocol.

References

Technical Support Center: Troubleshooting Boc Deprotection of (R)-N-Boc-3-aminobutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the deprotection of the tert-butyloxycarbonyl (Boc) group from (R)-N-Boc-3-aminobutyric acid. As specialists in synthetic chemistry, we understand the nuances and challenges that can arise during this critical reaction step. This resource combines mechanistic insights with practical, field-tested solutions to help you overcome common experimental hurdles.

Troubleshooting Guide: Addressing Specific Failures

This section is formatted as a series of questions and answers to directly address common failures encountered during the Boc deprotection of this compound.

Question 1: My Boc deprotection is incomplete, even after extended reaction times. What are the likely causes and how can I fix it?

Answer:

Incomplete Boc deprotection is a frequent issue that can stem from several factors.[1][2] The cleavage of the Boc group is an acid-catalyzed process, and its efficiency is highly dependent on the reaction conditions and the nature of the substrate.[2]

Potential Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage can have a second-order dependence on the acid's concentration.[1][2] If the acid is too weak or the concentration is too low, the reaction may not proceed to completion.[2]

    • Solution: Increase the concentration of the acid. For instance, if you are using 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider increasing it to 50%.[2] Alternatively, switching to a stronger acid system, such as 4M HCl in 1,4-dioxane, can be effective.[2][3][4]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Low temperatures or insufficient reaction times can lead to incomplete conversion.[1][2] While most deprotections are carried out at room temperature, some substrates may require more forcing conditions.[1][2]

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][5] If the reaction stalls, consider extending the reaction time or gently warming the mixture.[2]

  • Solvent Issues: Proper solvation of both the substrate and the acidic reagent is crucial for an efficient reaction.[2]

    • Solution: Ensure that your this compound is fully dissolved in the chosen solvent. DCM is a common choice for TFA-mediated deprotections.[2] If solubility is an issue, explore other solvent systems.

Question 2: I'm observing unexpected side products in my HPLC/LC-MS analysis after deprotection. What are they and how can I prevent their formation?

Answer:

The formation of side products during Boc deprotection is often due to the generation of a reactive tert-butyl cation (t-Bu⁺).[1][6] This carbocation is an electrophile and can react with nucleophilic sites on your molecule or other species present in the reaction mixture.[1][6]

Common Side Reactions & Prevention:

  • t-Butylation: The tert-butyl cation can alkylate nucleophilic functional groups. In peptide synthesis, residues like tryptophan, methionine, cysteine, and tyrosine are particularly susceptible.[1]

    • Prevention: The most effective way to prevent t-butylation is to use "scavengers" in your reaction mixture.[1] Scavengers are nucleophilic species that trap the tert-butyl cation before it can react with your desired product.[1]

ScavengerTarget Residue(s)Typical Concentration
Triisopropylsilane (TIS)General purpose, effective for tryptophan2.5-5% (v/v)
ThioanisoleTryptophan5% (v/v)
WaterGeneral purpose2.5-5% (v/v)
  • β-Elimination: While more common under basic conditions, β-elimination can sometimes be a concern with β-amino acids, especially if there are electron-withdrawing groups present.[7]

    • Prevention: Employing milder deprotection conditions can help minimize this side reaction. Consider using a less concentrated acid or a shorter reaction time.

Question 3: My product is water-soluble, making the work-up and isolation difficult. Are there alternative work-up procedures or deprotection methods?

Answer:

The zwitterionic nature of the deprotected 3-aminobutyric acid can indeed make isolation challenging.

Alternative Work-up and Deprotection Strategies:

  • Direct Precipitation: After completion of the reaction, you can often precipitate the product as its hydrochloride or trifluoroacetate salt by adding a non-polar solvent like diethyl ether. The resulting solid can then be collected by filtration.[8]

  • Ion-Exchange Chromatography: This is a powerful technique for purifying water-soluble, charged molecules.

  • TMSI-mediated Deprotection: Trimethylsilyl iodide (TMSI) offers a mild, non-hydrolytic method for Boc deprotection.[8][9][10] This method can be particularly useful for sensitive substrates and can facilitate direct isolation of zwitterionic compounds.[9][11] A catalytic version of this transformation has also been demonstrated.[9][11]

Frequently Asked Questions (FAQs)

What is the general mechanism for acid-catalyzed Boc deprotection?

The cleavage of the Boc group with a strong acid like TFA or HCl is an acid-catalyzed elimination process that involves three main steps:[1][12][13]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid.[1][12]

  • Carbocation Formation: This protonation leads to the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate.[1][12]

  • Decarboxylation: The unstable carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[12][13] The deprotected amine is then protonated by the excess acid to form the corresponding salt.[12]

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated_Intermediate Protonated Intermediate Boc_Amine->Protonated_Intermediate + H+ Carbamic_Acid Carbamic Acid + t-Butyl Cation Protonated_Intermediate->Carbamic_Acid Cleavage Free_Amine Free Amine + CO2 Carbamic_Acid->Free_Amine Decarboxylation Amine_Salt Amine Salt Free_Amine->Amine_Salt + H+

Caption: Acid-catalyzed Boc deprotection mechanism.

How can I monitor the progress of my deprotection reaction?

Regularly monitoring your reaction is crucial for determining the optimal reaction time and preventing the formation of side products.

  • Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective method.[5][14] The deprotected amine is more polar than the Boc-protected starting material and will have a lower Retention Factor (Rf). Visualization with a ninhydrin stain can confirm the presence of the primary amine.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of reaction progress by quantifying the starting material, product, and any side products.[5][14] It also confirms the expected molecular weight of the deprotected product.[5]

  • ¹H NMR Spectroscopy: Provides definitive structural information and can be used for quantitative analysis of reaction completion by observing the disappearance of the characteristic tert-butyl proton signal.[5]

Are there milder, non-acidic alternatives for Boc deprotection?

Yes, for substrates that are sensitive to strong acids, several milder methods exist:

  • Thermal Deprotection: Heating the Boc-protected amine, sometimes in boiling water or in a high-boiling solvent, can effect deprotection.[15][16][17]

  • Lewis Acid Catalysis: Reagents like trimethylsilyl iodide (TMSI) can mediate Boc deprotection under neutral conditions.[8][9][10][18]

  • Oxalyl Chloride in Methanol: This system provides a mild method for selective deprotection at room temperature.[15][19][20]

Deprotection_Decision_Tree Start Start: Boc-Protected (R)-3-aminobutyric acid Acid_Sensitive Is the substrate sensitive to strong acid? Start->Acid_Sensitive Standard_Conditions Standard Acidic Conditions (TFA or HCl) Acid_Sensitive->Standard_Conditions No Alternative_Methods Alternative Milder Methods Acid_Sensitive->Alternative_Methods Yes Thermal Thermal Deprotection Alternative_Methods->Thermal Lewis_Acid Lewis Acid (e.g., TMSI) Alternative_Methods->Lewis_Acid Oxalyl_Chloride Oxalyl Chloride/MeOH Alternative_Methods->Oxalyl_Chloride

Caption: Decision tree for selecting a Boc deprotection method.

Experimental Protocols

Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a general starting point for solution-phase deprotection.

  • Dissolution: Dissolve the this compound in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add an equal volume of Trifluoroacetic Acid (TFA) for a 50% TFA/DCM solution. If scavengers are required, they should be pre-mixed with the TFA.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[8]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • To remove residual TFA, co-evaporate with toluene (3x).

    • For neutralization to the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[14] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[14]

    • Alternatively, to isolate the salt, dissolve the residue in a minimal amount of a polar solvent and precipitate by adding a non-polar solvent like diethyl ether.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: On a silica gel TLC plate, draw a starting line with a pencil.

  • Spotting: Using a capillary tube, spot the plate with the starting material (SM), a co-spot (both SM and reaction mixture), and the reaction mixture (RM).

  • Elution: Place the plate in a TLC chamber with a suitable mobile phase (e.g., 10% Methanol in DCM).

  • Visualization: After the solvent front has moved up the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and/or by staining with ninhydrin to detect the primary amine product.[1]

References

Improving the stability of (R)-N-Boc-3-aminobutyric acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-N-Boc-3-aminobutyric acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the stability of this compound in solution. We will explore the causality behind common stability issues and provide validated protocols to troubleshoot and prevent degradation during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is showing signs of degradation in an aqueous solution during workup. What is the primary cause?

The most common cause of degradation for this compound in solution is the cleavage of the N-Boc (tert-butyloxycarbonyl) protecting group under acidic conditions.[1][2][] The Boc group is specifically designed to be labile (easily removed) in the presence of acid but is generally stable in neutral or basic environments.[2][][4] If your aqueous workflow involves acidic buffers, acid washes, or even prolonged exposure to mildly acidic conditions (pH < 5), you risk premature deprotection of the amine.

Causality Deep-Dive: The deprotection is an acid-catalyzed hydrolysis reaction. The process begins when a proton from the acid protonates the carbonyl oxygen of the Boc group.[1][5][6] This initial step makes the carbonyl carbon more electrophilic, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which rapidly decarboxylates (loses CO₂) to yield the free amine of 3-aminobutyric acid.[1][5] Under these acidic conditions, the newly freed amine is typically protonated to form an ammonium salt.[1]

Q2: What are the optimal pH and solvent conditions to maintain the stability of this compound in solution?

To ensure stability, solutions containing this compound should be maintained under neutral to basic conditions (pH ≥ 7). The Boc group is highly resistant to hydrolysis by bases and attack by most nucleophiles.[2][4]

For solvent selection, polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are excellent choices for reactions and storage. For aqueous solutions, ensure the system is adequately buffered to a pH above 7. Avoid strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) unless deprotection is the intended outcome.[1][7] Even weak acids can cause slow degradation over time, especially at elevated temperatures.

ParameterRecommended ConditionRationale & Considerations
pH Range 7.0 - 10.0Prevents acid-catalyzed hydrolysis of the Boc group.[2][4]
Aqueous Buffers Phosphate (pH 7-8), Bicarbonate (pH 9-10)Provides stable pH control. Avoid citrate or acetate buffers which are acidic.
Organic Solvents DCM, THF, Acetonitrile, Ethyl AcetateGenerally inert towards the Boc group. Ensure solvents are anhydrous if moisture-sensitive reagents are used.
Temperature ≤ 25°C (Room Temperature)While Boc groups can be removed thermally at very high temperatures (>150°C), degradation is minimal at or below room temperature in the absence of acid.[8][9]
Q3: How can I confirm if my compound has degraded and the Boc group has been cleaved?

Several analytical techniques can reliably detect the deprotection of this compound. The choice of method depends on the available instrumentation and the required level of detail (qualitative vs. quantitative).

  • Thin-Layer Chromatography (TLC): This is a rapid and cost-effective method for monitoring reaction progress. The deprotected product, (R)-3-aminobutyric acid, is significantly more polar than the N-Boc protected starting material and will have a much lower Rf value.[7][10] Staining the TLC plate with a ninhydrin solution will produce a characteristic colored spot for the primary amine product, while the N-Boc starting material will not react with ninhydrin.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for quantitative analysis, offering high resolution and accuracy.[7] Using a reverse-phase column (e.g., C18), the deprotected amine will have a much shorter retention time than the more hydrophobic, Boc-protected starting material. This allows for precise measurement of purity and the extent of degradation.[7][10]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides definitive structural evidence of deprotection.[10] The key signal to monitor is the large singlet corresponding to the nine protons of the tert-butyl group on the Boc protector, which appears around 1.4-1.5 ppm. The complete disappearance of this signal is a clear indicator of successful and complete deprotection.[10]

Troubleshooting Guide: Investigating Compound Instability

This section provides a logical workflow to diagnose and resolve stability issues with this compound in your experiments.

Workflow: Diagnosing Unintended Deprotection

G cluster_observe Observation cluster_hypothesize Hypothesis cluster_verify Verification cluster_troubleshoot Troubleshooting observe Unexpected results: Low yield, new polar spot on TLC, or extra HPLC peak. hypo Hypothesis: Unintended Boc deprotection has occurred. observe->hypo verify_tlc Run TLC with Ninhydrin stain. Is new spot positive? hypo->verify_tlc verify_hplc Analyze sample by RP-HPLC. Is there an early-eluting peak? verify_tlc->verify_hplc Yes no_degradation Issue is not deprotection. Investigate other side reactions. verify_tlc->no_degradation No verify_nmr Acquire ¹H NMR spectrum. Is the ~1.4 ppm singlet absent? verify_hplc->verify_nmr Yes verify_hplc->no_degradation No confirm Degradation Confirmed verify_nmr->confirm Yes verify_nmr->no_degradation No check_ph Measure pH of all aqueous solutions. confirm->check_ph Identify Root Cause check_reagents Review all reagents. Are any latently acidic? confirm->check_reagents Identify Root Cause check_temp Check reaction/storage temperature. confirm->check_temp Identify Root Cause

Caption: A troubleshooting workflow for diagnosing Boc deprotection.

Experimental Protocols

Protocol 1: Stability Test of this compound at Various pH Values

Objective: To determine the pH threshold for the stability of the compound in an aqueous environment.

Materials:

  • This compound

  • Buffer solutions: pH 4.0 (Acetate), pH 5.0 (Acetate), pH 7.0 (Phosphate), pH 9.0 (Bicarbonate)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in Acetonitrile.

  • Sample Preparation: For each pH condition, add 100 µL of the stock solution to 900 µL of the respective buffer solution in a labeled HPLC vial. This creates a final concentration of 1 mg/mL. Prepare one vial for each time point (e.g., T=0, T=1h, T=4h, T=24h).

  • Incubation: Store the vials at a constant room temperature (25°C).

  • Analysis (T=0): Immediately after preparation, inject the T=0 sample from each pH condition onto the HPLC system to establish a baseline.

  • Time-Point Analysis: At each subsequent time point (1h, 4h, 24h), inject the corresponding sample onto the HPLC.

  • Data Processing: For each chromatogram, integrate the peak area of the starting material (this compound) and any new peak corresponding to the deprotected product. Calculate the percentage of remaining starting material at each time point relative to T=0.

Mechanism: Acid-Catalyzed Boc Deprotection

The stability of this compound is fundamentally dictated by the chemistry of the Boc protecting group. The following diagram illustrates the step-by-step mechanism of its removal under acidic conditions.

References

Technical Support Center: Scaling Up the Synthesis of (R)-N-Boc-3-aminobutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the bulk production of (R)-N-Boc-3-aminobutyric acid. As a key chiral building block in the synthesis of various pharmaceuticals, the efficient and scalable production of this compound is of paramount importance. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the scale-up of its synthesis. Our approach is grounded in extensive laboratory experience and a commitment to scientific integrity, ensuring that the provided information is both accurate and practical for industrial applications.

I. Troubleshooting Guide: Navigating the Challenges of Bulk Synthesis

Scaling up any chemical synthesis introduces a unique set of challenges that may not be apparent at the bench scale. This section is formatted as a series of questions and answers to directly address specific issues you may encounter during the production of this compound.

Q1: We are observing incomplete conversion of (R)-3-aminobutyric acid to its N-Boc derivative, even with a molar excess of di-tert-butyl dicarbonate ((Boc)₂O). What are the likely causes and how can we improve the reaction yield?

A1: Incomplete Boc protection is a common issue when scaling up the synthesis of N-Boc-amino acids. Several factors can contribute to this problem:

  • Poor Solubility of the Starting Material: (R)-3-aminobutyric acid is a zwitterionic compound, exhibiting limited solubility in many organic solvents but good solubility in water.[1][2] In a large-scale reaction, inadequate mixing or an inappropriate solvent system can lead to a heterogeneous mixture, where the solid amino acid reacts slowly with the (Boc)₂O.

  • Inadequate Base: The choice and amount of base are critical. The reaction generates tert-butoxycarbamic acid, which is unstable and decomposes, but the initial reaction is facilitated by a base that deprotonates the ammonium group of the zwitterionic amino acid, increasing the nucleophilicity of the amine. Insufficient base will result in a sluggish and incomplete reaction.

  • Hydrolysis of (Boc)₂O: In aqueous conditions, (Boc)₂O can undergo hydrolysis. While the rate of reaction with the amine is generally faster, prolonged reaction times in water without a sufficient excess of the anhydride can lead to lower yields.

Troubleshooting Steps:

  • Optimize the Solvent System: For bulk production, a biphasic system or an aqueous medium is often preferred. A common and effective approach is to dissolve the (R)-3-aminobutyric acid in an aqueous solution of a base, such as sodium hydroxide or sodium bicarbonate, and then add the (Boc)₂O, either neat or dissolved in a suitable organic solvent like tetrahydrofuran (THF) or dioxane.[3] This ensures the amino acid is in its soluble, deprotonated form.

  • Select the Appropriate Base:

    • Sodium Hydroxide (NaOH): Strong bases like NaOH are very effective at deprotonating the amino acid, leading to faster reaction rates. However, careful control of the stoichiometry is necessary to avoid hydrolysis of the desired product's carboxylic acid to the corresponding carboxylate salt, which can complicate work-up.

    • Sodium Bicarbonate (NaHCO₃): A milder base like NaHCO₃ is often a good compromise, providing a sufficiently basic environment for the reaction to proceed without significant side reactions.[3]

    • Triethylamine (TEA): In organic solvent systems, TEA is a common choice.[4] However, for amino acids, aqueous basic conditions are generally more efficient.

  • Control Reaction Temperature: The reaction is typically performed at room temperature. While gentle heating (to around 40 °C) can increase the reaction rate, it can also accelerate the hydrolysis of (Boc)₂O.[5] Monitor the reaction progress by TLC or HPLC to determine the optimal temperature for your specific setup.

  • Ensure Efficient Mixing: In a large reactor, vigorous stirring is essential to ensure good mass transfer between the aqueous and organic phases (if used) and to keep the reagents in close contact.

Q2: During the work-up of our large-scale reaction, we are struggling with the formation of an emulsion during the extraction step. How can we break this emulsion and improve phase separation?

A2: Emulsion formation is a frequent problem in the work-up of large-scale reactions, especially when dealing with salts and biphasic mixtures.

Troubleshooting Steps:

  • Addition of Brine: The most common and effective method to break an emulsion is to add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to coalesce the dispersed droplets.

  • Filtration through Celite®: Passing the emulsified mixture through a pad of Celite® or another filter aid can help to break up the emulsion by providing a large surface area for the droplets to coalesce.

  • Solvent Modification: Adding a small amount of a different organic solvent with a different polarity, such as methyl tert-butyl ether (MTBE) or ethyl acetate, can sometimes alter the interfacial tension and promote phase separation.

  • Centrifugation: If the scale allows, centrifugation is a highly effective method for separating emulsions.

Q3: We have noticed the formation of a significant amount of a di-Boc protected byproduct. What causes this and how can we prevent it?

A3: The formation of N,N-di-tert-butoxycarbonyl (di-Boc) derivatives can occur, particularly when using a catalyst like 4-dimethylaminopyridine (DMAP).[6][7] While DMAP can accelerate the Boc protection, it can also promote the formation of the di-Boc species.

Troubleshooting Steps:

  • Avoid DMAP: For the Boc protection of primary amines like (R)-3-aminobutyric acid, DMAP is generally not necessary and can be omitted to prevent this side reaction.[6]

  • Control Stoichiometry of (Boc)₂O: While a slight excess of (Boc)₂O is needed to ensure complete conversion, a large excess can increase the likelihood of di-Boc formation. Typically, 1.1 to 1.5 equivalents of (Boc)₂O are sufficient.

  • Reaction Conditions: The formation of di-Boc byproducts can also be influenced by the solvent and base used. Sticking to the recommended aqueous basic conditions generally minimizes this side reaction.

Q4: Our final product, this compound, is often obtained as an oil that is difficult to handle and purify at scale. How can we induce crystallization to obtain a solid product?

A4: Obtaining a solid product is highly desirable for ease of handling, purification, and storage in bulk production.

Troubleshooting Steps:

  • Recrystallization: This is the most effective method for purifying the product and obtaining a crystalline solid. A common solvent system for the recrystallization of Boc-amino acids is a mixture of a "good" solvent in which the compound is soluble (e.g., ethyl acetate, diethyl ether, or acetone) and a "poor" solvent in which it is less soluble (e.g., hexanes or heptane).[8][9]

  • Seeding: If you have a small amount of crystalline material, adding a seed crystal to the supersaturated solution can induce crystallization.[10]

  • Pulping/Trituration: If recrystallization is challenging, "pulping" the oily product in a non-polar solvent like hexanes or diethyl ether can sometimes induce solidification.[10] This involves stirring the oil with the solvent for an extended period.

  • DCHA Salt Formation: If the free acid is persistently an oil, it can be converted to its dicyclohexylamine (DCHA) salt, which is often a stable, crystalline solid.[] The DCHA salt can be easily purified by recrystallization and then converted back to the free acid by treatment with an acid.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing concise and practical answers.

Q1: What are the main synthetic routes to obtain the starting material, (R)-3-aminobutyric acid, for bulk production?

A1: There are several routes to produce (R)-3-aminobutyric acid at an industrial scale:

  • Chiral Resolution: This traditional method involves the separation of a racemic mixture of 3-aminobutyric acid using a chiral resolving agent. However, this method is often inefficient, with a theoretical maximum yield of 50%, and can be costly.

  • Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to stereoselectively synthesize the desired (R)-enantiomer. While this can provide high enantiomeric purity, the catalysts and reagents can be expensive for large-scale production.

  • Biocatalytic Synthesis: A highly promising and increasingly popular method involves the use of enzymes, such as aspartase, to convert achiral starting materials like crotonic acid into (R)-3-aminobutyric acid with high efficiency and stereoselectivity.[12] This method is often more cost-effective and environmentally friendly for bulk production.

Q2: What is the mechanism of the Boc protection reaction?

A2: The Boc protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O) is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a tetrahedral intermediate, which then collapses to yield the N-Boc protected amine, along with the byproducts tert-butanol and carbon dioxide. The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.

Q3: How can we monitor the progress of the Boc protection reaction on a large scale?

A3: For in-process monitoring, Thin-Layer Chromatography (TLC) is a quick and effective method. A sample of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to determine the exact conversion and purity of the product.

Q4: What are the key safety considerations when handling di-tert-butyl dicarbonate ((Boc)₂O) in bulk?

A4: Di-tert-butyl dicarbonate is a moisture-sensitive and thermally unstable solid.

  • Storage: It should be stored in a tightly sealed container in a cool, dry place, away from sources of heat.

  • Handling: When handling large quantities, it is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be conducted in a well-ventilated area or a fume hood.

  • Thermal Decomposition: At elevated temperatures, (Boc)₂O can decompose to produce isobutene, tert-butanol, and carbon dioxide.[5] This can lead to a pressure buildup in a closed system. Therefore, reactions should be conducted in vessels equipped with a pressure relief system.

III. Experimental Protocols & Data

This section provides a detailed, step-by-step protocol for the large-scale synthesis of this compound, along with a table summarizing typical reaction conditions and expected outcomes.

Protocol: Multi-Kilogram Scale Synthesis of this compound

Materials and Equipment:

  • Glass-lined or stainless steel reactor (e.g., 100 L) equipped with a mechanical stirrer, temperature probe, and addition funnel.

  • (R)-3-aminobutyric acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) or Dioxane

  • Ethyl acetate

  • Hexanes or Heptane

  • Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Celite® (optional)

Procedure:

  • Charging the Reactor: Charge the reactor with deionized water (approximately 10 L per kg of amino acid).

  • Dissolution of Amino Acid: With stirring, add the chosen base (e.g., 1.1 equivalents of NaOH or 2.2 equivalents of NaHCO₃) to the water. Once the base has dissolved, slowly add the (R)-3-aminobutyric acid. Continue stirring until the amino acid is completely dissolved.

  • Addition of (Boc)₂O: In a separate vessel, dissolve the (Boc)₂O (1.1 - 1.2 equivalents) in a suitable organic solvent like THF (approximately 2-3 L per kg of (Boc)₂O).

  • Reaction: Slowly add the (Boc)₂O solution to the stirred aqueous solution of the amino acid via the addition funnel over a period of 1-2 hours, maintaining the temperature between 20-25 °C. The reaction is exothermic, so cooling may be required.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, cool the mixture to 10-15 °C.

    • Slowly add ethyl acetate (approximately 10 L per kg of starting amino acid) to the reactor.

    • Carefully acidify the mixture to pH 2-3 with a dilute solution of HCl (e.g., 3M HCl). Be cautious as CO₂ evolution may occur if bicarbonate was used as the base.

    • Stir the biphasic mixture for 30 minutes, then stop the stirrer and allow the layers to separate.

    • Separate the lower aqueous layer.

    • Wash the organic layer with brine (2 x 5 L per kg of starting amino acid). If an emulsion forms, refer to the troubleshooting guide.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound, which may be an oil or a semi-solid.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes or heptane with stirring until the solution becomes cloudy.

    • Add a few drops of ethyl acetate to redissolve the solids and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization.

    • Collect the crystalline product by filtration, wash with cold hexanes/heptane, and dry under vacuum.

Data Summary: Comparison of Reaction Conditions

The following table provides a summary of typical reaction conditions and expected yields for the Boc protection of amino acids. Note that the optimal conditions for (R)-3-aminobutyric acid may require some process-specific optimization.

ParameterCondition ACondition BCondition C
Base NaOH (1.1 eq)NaHCO₃ (2.2 eq)TEA (1.5 eq)
Solvent System Water/THF (1:1)WaterTHF
Temperature 20-25 °C20-25 °C20-25 °C
Reaction Time 2-4 hours4-8 hours6-12 hours
Typical Yield >95%90-95%85-90%
Remarks Fast reaction, requires careful pH control during work-up.Milder conditions, less risk of side reactions.Anhydrous conditions, may be slower.

IV. Visualizing the Process

To aid in understanding the workflow and troubleshooting logic, the following diagrams are provided.

Diagram 1: Synthetic Pathway

Synthesis_Pathway cluster_0 Starting Material cluster_1 Boc Protection cluster_2 Product R-3-aminobutyric_acid (R)-3-aminobutyric acid Reaction Boc Protection ((Boc)₂O, Base, Solvent) R-3-aminobutyric_acid->Reaction Input R-N-Boc-3-aminobutyric_acid This compound Reaction->R-N-Boc-3-aminobutyric_acid Output

Caption: Synthetic pathway for this compound.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Problem Encountered q1 Incomplete Reaction? start->q1 sol1 Check Solubility Optimize Solvent Verify Base Stoichiometry q1->sol1 Yes q2 Emulsion during Work-up? q1->q2 No end Problem Resolved sol1->end sol2 Add Brine Filter through Celite® Modify Solvent q2->sol2 Yes q3 Di-Boc Formation? q2->q3 No sol2->end sol3 Avoid DMAP Control (Boc)₂O Stoichiometry q3->sol3 Yes q4 Oily Product? q3->q4 No sol3->end sol4 Recrystallize Use Seed Crystals Form DCHA Salt q4->sol4 Yes q4->end No sol4->end

Caption: A logical workflow for troubleshooting common issues.

V. References

  • ChemicalBook. (R)-3-AMINOBUTYRIC ACID CAS#: 3775-73-3. --INVALID-LINK--

  • BenchChem. (2025). The Chemistry of the Boc Protecting Group. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting incomplete Boc deprotection. --INVALID-LINK--

  • Lunn, G., Sansone, E. B., & Keefer, L. K. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14793-14811. --INVALID-LINK--

  • ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? --INVALID-LINK--

  • Reddit. (2023). Go-to recrystallization solvent mixtures. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--

  • Organic Chemistry Portal. Boc-Protected Amino Groups. --INVALID-LINK--

  • ACS Publications. (2016). Measurement and Correlation of Solubility of γ-Aminobutyric Acid in Different Binary Solvents. Journal of Chemical & Engineering Data, 61(4), 1594–1600. --INVALID-LINK--

  • BenchChem. (2025). The Cornerstone of Modern Peptide Chemistry: A Technical Guide to Boc-Protected Amino Acids. --INVALID-LINK--

  • Vulcanchem. (R)-3-Aminobutanoic acid hydrochloride - 58610-42-7. --INVALID-LINK--

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. --INVALID-LINK--

  • Lunn, G., Sansone, E. B., & Keefer, L. K. (2013). Dual protection of amino functions involving Boc. RSC Advances. --INVALID-LINK--

  • Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid. --INVALID-LINK--

  • Solubility of Things. Gamma-Aminobutyric Acid (GABA). --INVALID-LINK--

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. --INVALID-LINK--

  • Attaching Boc Protecting Groups With BOC-ON. (n.d.). --INVALID-LINK--

  • National Institutes of Health. (2012). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. Org Lett., 14(17), 4434–4437. --INVALID-LINK--

  • Fisher Scientific. Amine Protection / Deprotection. --INVALID-LINK--

  • MDPI. (2023). Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. International Journal of Molecular Sciences, 24(5), 4666. --INVALID-LINK--

  • BOC Sciences. BOC-Amino Acids. --INVALID-LINK--

  • ResearchGate. (2022). Solvents used for extraction and recrystallization. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing Boc Protection of Amines. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Boc Deprotection Failures. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. --INVALID-LINK--

  • WIPO Patentscope. (2019). WO/2019/062222 METHOD FOR ENZYMATIC PREPARATION OF R-3-AMINOBUTYRIC ACID. --INVALID-LINK--

References

Common pitfalls to avoid when working with (R)-N-Boc-3-aminobutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-N-Boc-3-aminobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when working with this valuable chiral building block. As a non-proteinogenic β-amino acid, it is instrumental in the synthesis of peptide analogs and other complex molecules.[1][] This resource provides practical, field-proven insights to ensure the successful and efficient use of this compound in your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling, properties, and reactions of this compound.

Q1: How should I properly store and handle this compound?

A1: Proper storage is crucial to maintain the integrity of the compound. It should be stored in a tightly closed container in a dry and well-ventilated place.[3] For long-term stability, refrigeration is recommended. Always handle the compound in a well-ventilated area, avoiding dust formation.[4][5] Personal protective equipment, including gloves and safety glasses, should be worn.

Q2: What are the solubility characteristics of this compound?

A2: this compound is soluble in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6] It is only slightly soluble in water.[6] For reaction setups, ensure complete dissolution in an appropriate anhydrous solvent to avoid poor reactivity.

Q3: What are the standard conditions for removing the Boc protecting group?

A3: The tert-butyloxycarbonyl (Boc) group is typically removed under acidic conditions. The most common reagents are trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[7][8] Thermal deprotection is also a possibility, though less common for this specific substrate.[7][9] The choice of method depends on the sensitivity of other functional groups in your molecule.

Q4: Can racemization occur during coupling reactions with this compound?

A4: Yes, racemization is a significant risk when activating the carboxylic acid for amide bond formation. The acidic proton on the alpha-carbon can be abstracted by a base, leading to a loss of stereochemical integrity.[10][11] This is a critical consideration for maintaining the desired stereochemistry of your final product.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Low Yield in Coupling Reactions
Symptom Potential Cause Recommended Solution
Reaction stalls or proceeds slowly Poor solubility of starting materials. Ensure complete dissolution of all reactants. Consider using a co-solvent system or switching to a more effective solvent like DMF.[12]
Inefficient activation of the carboxylic acid. Switch to a more powerful coupling reagent such as HATU or PyBOP, especially for sterically hindered substrates.[12][13]
Degradation of coupling reagent or amine. Use fresh, high-purity reagents. Store coupling agents under anhydrous conditions.[12]
Multiple products observed Side reactions with the coupling reagent. If using a carbodiimide like EDC, N-acylurea byproduct formation can occur. Adding HOBt or HOAt can suppress this.[11][13] With uronium reagents like HATU, guanidinylation of the amine can be an issue if the reagent is in excess.[12]
High Levels of Epimerization/Racemization
Symptom Potential Cause Recommended Solution
Loss of stereochemical purity detected by chiral HPLC. Formation of an oxazolone intermediate. This is the most common racemization pathway.[10] Minimize its formation by using racemization-suppressing additives like HOBt or, more effectively, HOAt.[10][14]
Use of a strong, nucleophilic base. Employ a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[10][12]
Elevated reaction temperature. Perform the coupling at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature.[10]
Prolonged pre-activation time. Minimize the time between the activation of the carboxylic acid and the addition of the amine to reduce the opportunity for the activated intermediate to racemize.[10]
Difficulties in Product Purification
Symptom Potential Cause Recommended Solution
Product is contaminated with urea byproduct. Use of carbodiimide coupling reagents (e.g., EDC, DCC). Perform an acidic workup by washing the reaction mixture with dilute aqueous HCl to remove the water-soluble urea byproduct.[12]
Product and starting materials have similar polarity. Incomplete reaction. Drive the reaction to completion by extending the reaction time or using a more efficient coupling reagent. Optimize your chromatography conditions, potentially using a different solvent system or a gradient elution.

Experimental Protocols & Methodologies

The following are detailed, step-by-step protocols for common procedures involving this compound.

Protocol 1: Amide Coupling using HATU

This protocol describes a general and highly efficient method for amide bond formation.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5-10 minutes at room temperature.

  • Add HATU to the mixture and stir for another 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a 5% LiCl solution (to remove DMF), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Boc Deprotection using TFA

This protocol outlines the standard procedure for removing the Boc protecting group.

Materials:

  • N-Boc protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected compound in DCM (a common concentration is ~0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise (typically 20-50% v/v). You will likely observe gas evolution (isobutylene and carbon dioxide).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for 1-3 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting amine salt can often be used directly in the next step or neutralized with a base during an aqueous workup.

Analytical Method: Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric excess of a chiral compound derived from this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral column (e.g., Astec Chirobiotic T)

Mobile Phase Example:

  • Isocratic mixture of water/methanol/formic acid (e.g., 30:70:0.02)[15]

Procedure:

  • Prepare a dilute solution of your sample in the mobile phase.

  • Inject the sample onto the chiral column.

  • Run the analysis at a constant flow rate (e.g., 0.5 mL/min).[15]

  • Monitor the elution of the enantiomers using a suitable detector (e.g., UV or MS).

  • The two enantiomers should have different retention times, allowing for their separation and quantification.

  • Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers.

Visual Diagrams

Workflow for Troubleshooting Low Coupling Reaction Yield

G start Low Yield Observed check_solubility Are all reactants fully dissolved? start->check_solubility check_reagents Are coupling reagents fresh and anhydrous? check_solubility->check_reagents Yes sol_cosolvent Use co-solvent or switch to DMF. check_solubility->sol_cosolvent No check_activation Is the coupling reagent strong enough? check_reagents->check_activation Yes sol_fresh_reagents Use fresh, high-purity reagents. check_reagents->sol_fresh_reagents No sol_stronger_reagent Switch to HATU or PyBOP. check_activation->sol_stronger_reagent No end_good Yield Improved check_activation->end_good Yes sol_cosolvent->end_good sol_fresh_reagents->end_good sol_stronger_reagent->end_good

Caption: Decision tree for troubleshooting low yields in coupling reactions.

Minimizing Racemization During Amide Bond Formation

G cluster_conditions Reaction Conditions cluster_reagents Reagents temp Low Temperature 0 °C to RT outcome Minimized Racemization temp->outcome base Hindered Base e.g., DIPEA base->outcome time Minimize Pre-activation Add amine promptly time->outcome coupling_reagent Coupling Reagent HATU, PyBOP coupling_reagent->outcome additive Additive HOBt, HOAt additive->outcome

Caption: Key factors for preserving stereochemical integrity.

References

Enhancing the efficiency of enzymatic synthesis of (R)-3-aminobutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Enzymatic Synthesis of (R)-3-Aminobutyric Acid. As Senior Application Scientists, we have compiled this guide to provide in-depth technical assistance, drawing from established research and practical experience to help you enhance the efficiency of your enzymatic synthesis. (R)-3-aminobutyric acid is a crucial chiral building block, notably as an intermediate in the production of pharmaceuticals like the antiretroviral drug dolutegravir.[1][2][3] Biocatalytic methods offer a greener and more efficient alternative to traditional chemical synthesis, which often involves harsh conditions, low yields, and environmental concerns.[2][3][4]

This guide is structured to address common challenges and frequently asked questions, providing not just procedural steps but also the underlying scientific principles to empower your research and development.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the enzymatic synthesis of (R)-3-aminobutyric acid, providing foundational knowledge for your experimental design.

Q1: What are the primary enzymatic routes for synthesizing (R)-3-aminobutyric acid?

A1: The two predominant enzymatic strategies for producing (R)-3-aminobutyric acid are:

  • Hydroamination using Aspartase: This method involves the stereoselective addition of ammonia to the double bond of crotonic acid. Engineered aspartase mutants from Escherichia coli have demonstrated high efficiency, achieving conversion rates of over 98% and an enantiomeric excess (e.e.) of ≥99.9% within 24 hours.[1][3][4] This approach is particularly attractive due to its high yield and stereoselectivity.

  • Asymmetric Amination using ω-Transaminases (ω-TAs): This route typically employs a prochiral ketone as the substrate and an amine donor to introduce the amino group.[5][6] (R)-selective ω-transaminases are key to this process, though their application can sometimes be limited by substrate acceptance and catalytic efficiency.[7] Protein engineering efforts are often employed to improve the performance of these enzymes for specific substrates.[5][7][8]

Q2: How does the choice of biocatalyst form (whole cells vs. purified enzyme) impact the synthesis?

A2: The form of the biocatalyst significantly affects reaction efficiency, cost, and downstream processing.

  • Whole Cells: Using whole cells (e.g., recombinant E. coli) can be cost-effective as it eliminates the need for enzyme purification. However, mass transfer limitations across the cell membrane can reduce reaction rates.

  • Permeabilized Cells: This is often the optimal choice. Permeabilization addresses mass transfer issues while keeping the enzyme within the cell, which simplifies separation and potential reuse.[1][2] Studies have shown that permeabilized cells can achieve the highest product yields compared to whole cells and cell lysates.[2]

  • Purified Enzymes: While offering the highest specific activity and eliminating side reactions from other cellular components, the cost of purification can be prohibitive for large-scale production. Enzyme immobilization is a strategy to improve the stability and reusability of purified enzymes.[9]

Q3: What are the critical reaction parameters to optimize for maximizing yield?

A3: Several parameters must be carefully optimized for efficient synthesis:

  • pH: The optimal pH is enzyme-dependent. For instance, an engineered aspartase showed optimal activity at pH 8.0.[1]

  • Temperature: Enzyme activity and stability are temperature-dependent. A common reaction temperature is around 37°C.[1]

  • Substrate and Catalyst Concentration: There is an optimal ratio of substrate to catalyst. High substrate concentrations can lead to inhibition, reducing both conversion efficiency and product yield.[1][2] Similarly, increasing catalyst concentration beyond a certain point may not significantly enhance the product output.[2]

  • Cofactor Regeneration (for Transaminases): Many transaminases require the cofactor pyridoxal 5'-phosphate (PLP).[10][11] For reactions involving oxidoreductases like amine dehydrogenases, cofactor regeneration (e.g., for NADH/NADPH) is crucial for economic viability, as cofactors are expensive.[12][13]

Q4: How can I accurately determine the enantiomeric excess (e.e.) of my (R)-3-aminobutyric acid product?

A4: Accurate determination of enantiomeric excess is critical. High-Performance Liquid Chromatography (HPLC) is the most common method. This typically involves:

  • Chiral Derivatization: The product is reacted with a chiral derivatizing agent, and the resulting diastereomers are separated on a standard C18 column.[14][15][16]

  • Chiral Stationary Phase: Alternatively, underivatized amino acids can be separated directly using a chiral column, such as one with a macrocyclic glycopeptide-based chiral stationary phase.[17][18]

Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving common issues encountered during the enzymatic synthesis of (R)-3-aminobutyric acid.

Guide 1: Low Conversion of Precursor to (R)-3-Aminobutyric Acid

Low conversion is a frequent challenge. The following table and workflow outline potential causes and solutions.

Potential Cause Recommended Solution(s)
Sub-optimal Reaction Conditions Systematically optimize pH, temperature, and buffer composition.
Enzyme Inactivation Check for the presence of denaturing agents or extreme pH/temperature. Consider enzyme immobilization to enhance stability.
Substrate Inhibition Perform a substrate concentration optimization study. High concentrations of substrates like crotonic acid can inhibit enzyme activity.[1]
Product Inhibition Monitor product concentration over time. If inhibition is observed, consider in-situ product removal strategies.
Mass Transfer Limitation (Whole Cells) Use permeabilized cells or cell-free extracts to improve substrate and product transport across the cell membrane.[2]
Insufficient Cofactor/Cofactor Regeneration (for Transaminases) Ensure adequate PLP concentration.[10] For redox reactions, implement an efficient cofactor regeneration system.[9][19]

Experimental Workflow: Troubleshooting Low Conversion

start Low Conversion Observed check_conditions Verify Reaction Conditions (pH, Temp, Buffer) start->check_conditions optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions Incorrect check_enzyme Assess Enzyme Activity (Control Reaction) check_conditions->check_enzyme Correct optimize_conditions->check_enzyme enzyme_issue Enzyme Inactivation or Low Activity check_enzyme->enzyme_issue Low Activity check_concentrations Analyze Substrate/Product Concentrations vs. Time check_enzyme->check_concentrations Activity OK replace_enzyme Prepare Fresh Enzyme Batch or Consider Immobilization enzyme_issue->replace_enzyme resolve Conversion Improved replace_enzyme->resolve inhibition Substrate or Product Inhibition Detected check_concentrations->inhibition Non-linear Progress check_mass_transfer Using Whole Cells? check_concentrations->check_mass_transfer Linear Progress optimize_substrate Optimize Substrate Feed Strategy inhibition->optimize_substrate optimize_substrate->resolve permeabilize Switch to Permeabilized Cells or Cell-Free Extract check_mass_transfer->permeabilize Yes check_mass_transfer->resolve No permeabilize->resolve

Caption: Troubleshooting workflow for low reaction conversion.

Guide 2: Poor Enantioselectivity (Low e.e. value)

Achieving high enantiomeric excess is paramount for the utility of (R)-3-aminobutyric acid.

Potential Cause Recommended Solution(s)
Incorrect Enzyme Choice Ensure the selected enzyme (e.g., aspartase or ω-transaminase) has the desired (R)-selectivity for the specific substrate.
Presence of Competing Enzymes If using whole cells or crude lysates, other native enzymes may be producing the undesired (S)-enantiomer. Use a more purified enzyme preparation or an engineered host strain with competing pathways knocked out.
Sub-optimal Reaction Conditions Enantioselectivity can be influenced by temperature and pH. Perform optimization studies for these parameters.
Substrate Racemization The starting material may be undergoing non-enzymatic racemization under the reaction conditions. Analyze the stability of the substrate under reaction conditions without the enzyme.
Inaccurate Analytical Method Verify the chiral analysis method. Ensure proper separation of enantiomers and accurate integration of peaks. Run a racemic standard to confirm resolution.[18][20]
Protocol: Verification of Analytical Method for Chiral Purity
  • Prepare a Racemic Standard: Obtain or synthesize a racemic mixture of (R/S)-3-aminobutyric acid.

  • Derivatize (if applicable): If using a derivatization method, react the racemic standard with the chiral derivatizing agent according to your established protocol.

  • HPLC Analysis: Inject the standard onto the HPLC system.

    • Mobile Phase: Use a mobile phase that provides good separation, for example, a mixture of acetonitrile and a buffer.

    • Column: Use either a chiral column or a standard C18 column for derivatized samples.

  • Confirm Resolution: A successful method will show two well-separated peaks of approximately equal area, corresponding to the two enantiomers.[20] If resolution is poor, adjust the mobile phase composition, flow rate, or column temperature.

Guide 3: Enzyme Instability

Maintaining enzyme activity over the course of the reaction is crucial for achieving high yields.

Potential Cause Recommended Solution(s)
Harsh Reaction Conditions Extreme pH or temperature can denature the enzyme. Operate within the enzyme's known stable range.
Presence of Proteases In cell lysates, proteases can degrade the target enzyme. Add protease inhibitors to the reaction mixture.
Mechanical Stress Excessive agitation or shear stress, especially in larger reactors, can damage the enzyme. Optimize stirring speed.
Oxidation Some enzymes are sensitive to oxidation. Consider adding antioxidants like DTT or operating under an inert atmosphere (e.g., nitrogen).
Enzymatic Synthesis Workflow

The following diagram illustrates a generalized workflow for the enzymatic synthesis of (R)-3-aminobutyric acid.

cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing P1 Biocatalyst Preparation (e.g., cell culture, permeabilization) R1 Enzymatic Conversion (Controlled pH & Temp) P1->R1 P2 Reaction Mixture Preparation (Substrate, Buffer, Cofactors) P2->R1 D1 Biocatalyst Removal (Centrifugation/ Filtration) R1->D1 D2 Product Purification (e.g., Chromatography, Crystallization) D1->D2 D3 Product Analysis (HPLC for Purity & e.e.) D2->D3

Caption: General workflow for enzymatic synthesis.

References

Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Method Development for (R)-N-Boc-3-aminobutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Criticality of Enantiomeric Purity

(R)-N-Boc-3-aminobutyric acid is a crucial chiral building block in modern pharmaceutical synthesis. As a β-amino acid derivative, its stereochemical integrity is paramount, as the biological activity and safety profile of the final active pharmaceutical ingredient (API) are often dictated by a single enantiomer. The undesired (S)-enantiomer can be inactive, exhibit off-target effects, or even be toxic. Consequently, robust and reliable analytical methods for determining enantiomeric purity are not just a quality control metric; they are a fundamental requirement for regulatory approval and patient safety.[1][2]

This guide provides an in-depth comparison of two distinct and powerful chiral High-Performance Liquid Chromatography (HPLC) strategies for resolving the enantiomers of N-Boc-3-aminobutyric acid. We will move beyond simple protocols to explore the underlying chromatographic principles, explain the rationale behind methodological choices, and present the experimental data required for you to select and implement the optimal method for your laboratory's needs.

The Science of Separation: Chiral Recognition Principles

Enantiomers possess identical physical properties in an achiral environment, making their separation impossible with standard reversed-phase or normal-phase HPLC. Chiral chromatography overcomes this by introducing a chiral environment in the form of a Chiral Stationary Phase (CSP). The separation is based on the formation of transient, diastereomeric complexes between the enantiomers and the CSP.[3] The difference in the stability and energy of these complexes for the (R) and (S) enantiomers results in different retention times, enabling their separation.

For an acidic analyte like N-Boc-3-aminobutyric acid, method development hinges on two key choices:

  • The Chiral Stationary Phase (CSP): The nature of the chiral selector dictates the primary interaction mechanism. Polysaccharide-based CSPs are the industry workhorse, accounting for over 90% of chiral separations, while macrocyclic glycopeptide phases offer unique advantages for polar and ionizable molecules.[3][4]

  • The Mobile Phase: The mobile phase, particularly its additives, is crucial for controlling analyte ionization and interaction with the CSP. For an acidic compound, an acidic additive like Trifluoroacetic Acid (TFA) or Formic Acid (FA) is typically required.[5][6] This additive suppresses the deprotonation of the analyte's carboxylic acid group, preventing peak tailing and ensuring consistent interaction with the CSP.[7]

The following workflow provides a systematic approach to developing a robust chiral method.

Chiral_Method_Development_Workflow cluster_0 Phase 1: Analyte & CSP Selection cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation Analyte Characterize Analyte (pKa, Solubility, Structure) - Acidic Carboxyl Group - Boc Protecting Group SelectCSPs Select Primary CSPs - Polysaccharide (Cellulose/Amylose) - Macrocyclic Glycopeptide Analyte->SelectCSPs Properties suggest multiple options Screening Screen CSPs with Generic Mobile Phases - Normal Phase: Hexane/IPA + TFA - Polar Organic: MeOH + TFA - Reversed-Phase: ACN/H2O + TFA SelectCSPs->Screening Eval Evaluate Initial Results - Any separation? - Peak shape? Screening->Eval Optimize Optimize Lead Candidate(s) - Adjust % Modifier - Change Alcohol Modifier (e.g., IPA vs EtOH) - Vary Additive Concentration - Adjust Flow Rate & Temperature Eval->Optimize Promising result SST Define System Suitability (Resolution > 2.0, Tailing < 1.5) Optimize->SST Validation Validate Final Method (Robustness, Linearity, LOQ/LOD) SST->Validation

Caption: A systematic workflow for chiral HPLC method development.

Comparative Analysis: Two Premier Methods

We will now compare two distinct methods: a classic normal-phase separation on a polysaccharide CSP and a versatile polar organic separation on a macrocyclic glycopeptide CSP.

Method A: Polysaccharide-Based CSP in Normal Phase Mode

This approach leverages the most common class of CSPs, which separate enantiomers based on interactions within the chiral grooves of the helical polymer structure. Normal phase mode often provides excellent selectivity.

Scientific Rationale:

  • CSP: A cellulose-based CSP, such as Lux® Cellulose-3 or CHIRALCEL® OJ-H, is selected. The carbamate derivatives on the cellulose backbone provide sites for hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for chiral recognition.

  • Mobile Phase: A mixture of a non-polar alkane (n-Hexane) and a polar alcohol modifier (2-Propanol, IPA) is used. The alcohol competes with the analyte for polar interaction sites on the CSP; adjusting its concentration is the primary way to control retention time.

  • Additive: 0.1% Trifluoroacetic Acid (TFA) is essential. It ensures the analyte's carboxylic acid is protonated (non-ionized), preventing ionic interactions with the silica support and leading to sharp, symmetrical peaks.[6][8]

Polysaccharide_Interaction CSP Polysaccharide CSP (Cellulose Derivative) Chiral Groove Carbamate Groups Hydroxyl Groups Analyte This compound Carboxyl (H-bond donor/acceptor) Boc-Amide (H-bond acceptor) Steric Bulk CSP:h->Analyte Steric Fit / Inclusion Analyte:cooh->CSP Hydrogen Bonding Analyte:boc->CSP Dipole-Dipole / H-Bonding

Caption: Conceptual model of analyte interaction with a polysaccharide CSP.

Method B: Macrocyclic Glycopeptide-Based CSP in Polar Organic Mode

Macrocyclic glycopeptide CSPs, like those based on teicoplanin (CHIROBIOTIC® T), are exceptionally powerful for separating polar and ionizable compounds.[4] Their complex structure offers a multitude of interaction mechanisms.

Scientific Rationale:

  • CSP: The CHIROBIOTIC® T selector is amphoteric, containing acidic carboxyl groups and basic amine groups, along with hydrophobic pockets and numerous hydroxyl groups for hydrogen bonding.[4][9] This multi-modal nature allows for ionic, hydrogen bonding, dipole, and inclusion complexation interactions.

  • Mobile Phase: This method uses a polar organic mobile phase, typically 100% Methanol or Acetonitrile. This mode is simple, provides good solubility for a wide range of compounds, and is compatible with mass spectrometry (LC-MS).

  • Additive: As with Method A, an acidic additive is required. Here, we compare both TFA and Formic Acid (FA). 0.1% of either is added to the mobile phase to control the ionization state of both the analyte and the amphoteric CSP, which is critical for achieving separation.[10]

Experimental Protocols & Data

The following protocols are designed for a standard HPLC system with UV detection.

Protocol A: Polysaccharide CSP / Normal Phase
  • Column: Lux® 5 µm Cellulose-3 (250 x 4.6 mm)

  • Mobile Phase: n-Hexane / 2-Propanol / TFA (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 215 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in mobile phase at approx. 1 mg/mL.

  • System Suitability: The resolution (Rs) between the (R) and (S) enantiomers should be ≥ 2.0. The tailing factor for the (R)-enantiomer should be ≤ 1.5.

Protocol B: Macrocyclic Glycopeptide CSP / Polar Organic
  • Column: Astec® CHIROBIOTIC® T 5 µm (250 x 4.6 mm)

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.03:0.02, v/v/v) - This is a common starting point for this column type, creating a buffered system.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 215 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in Methanol at approx. 1 mg/mL.

  • System Suitability: The resolution (Rs) between the (R) and (S) enantiomers should be ≥ 1.8. The tailing factor for the (R)-enantiomer should be ≤ 1.5.

Head-to-Head Performance Comparison

The table below summarizes the key performance attributes and practical considerations for each method. The chromatographic values are representative for these method types.

ParameterMethod A: Polysaccharide (Normal Phase)Method B: Macrocyclic Glycopeptide (Polar Organic)
CSP Type Cellulose tris(4-chloro-3-methylphenylcarbamate)Teicoplanin Macrocyclic Glycopeptide
Primary Mechanism H-Bonding, Dipole-Dipole, Steric InclusionIonic, H-Bonding, Inclusion Complexation[4][9]
Mobile Phase n-Hexane / 2-Propanol / TFAMethanol with Acid/Base Additives
Typical Resolution (Rs) Excellent (Often > 3.0)Very Good (Often 1.8 - 3.0)
Typical Run Time 10 - 20 minutes8 - 15 minutes
Solvent Cost & Disposal High (Hexane is costly and has disposal concerns)Low (Methanol is inexpensive)
LC-MS Compatibility Poor (Hexane is not compatible)Excellent (Volatile polar solvents are ideal)
Method Robustness Sensitive to water content in solventsGenerally very robust and reproducible
Pros - Often yields very high selectivity- Well-established and widely used CSP class- Broad applicability for polar compounds- Simple mobile phases- Excellent for LC-MS applications
Cons - Solvent cost and safety- Prone to shifts if water content varies- Not MS-friendly- May show lower efficiency than some silica-based CSPs- Selectivity can be highly dependent on additive choice

Discussion & Recommendations

Choosing the Right Method for Your Application:

The choice between these two powerful methods depends entirely on your specific analytical needs.

Method A (Polysaccharide/Normal Phase) is the recommended starting point for achieving the highest possible resolution . If your primary goal is the precise quantification of a very small enantiomeric impurity (e.g., <0.1%) for regulatory filing, the superior separation power often seen with polysaccharide CSPs in normal phase is a significant advantage. The trade-offs are higher operational costs, solvent handling considerations, and the need for careful control of mobile phase water content to ensure reproducibility.

Method B (Macrocyclic Glycopeptide/Polar Organic) is the superior choice for high-throughput screening, methods requiring LC-MS compatibility, and general-purpose quality control . The simplicity of the mobile phase, lower cost, and inherent robustness make it an extremely practical and efficient method. If your work involves metabolite identification or requires coupling your separation to a mass spectrometer, this is the unequivocal choice. While the resolution may sometimes be slightly lower than the best-case normal phase method, it is almost always more than sufficient for accurate purity determinations.

Ultimately, both approaches are scientifically sound and capable of delivering accurate, precise, and reliable enantiomeric purity results for this compound. A preliminary screening of both column types, as outlined in our workflow diagram, is the most effective strategy to empirically determine the optimal solution for your laboratory.

References

(R)- vs. (S)-N-Boc-3-aminobutyric Acid: A Comparative Guide to Reactivity in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Resource for Researchers, Scientists, and Professionals in Drug Development

Executive Summary

(R)- and (S)-N-Boc-3-aminobutyric acid are pivotal chiral building blocks in the synthesis of peptidomimetics and pharmaceuticals. While enantiomers possess identical physical properties in an achiral environment, their reactivity can diverge significantly in the presence of other chiral molecules. This guide provides an in-depth analysis of the comparative reactivity of these enantiomers, focusing on amide bond formation, a cornerstone of peptide synthesis. Experimental evidence suggests that in reactions with other chiral molecules, one enantiomer may react faster than the other, a phenomenon known as kinetic resolution.[1] This subtle yet critical difference in reactivity has profound implications for reaction efficiency, diastereoselectivity, and overall yield in the synthesis of complex chiral molecules.

Physicochemical Characteristics

As enantiomers, (R)- and (S)-N-Boc-3-aminobutyric acid share identical physical properties, with the exception of their interaction with plane-polarized light.

Property(R)-N-Boc-3-aminobutyric acid(S)-N-Boc-3-aminobutyric acid
Molecular Weight 203.24 g/mol 203.24 g/mol
Melting Point 104-107 °C104-107 °C
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in methanol, chloroform, ethyl acetateSoluble in methanol, chloroform, ethyl acetate
Optical Rotation [α]²⁰/D ≈ -10.5° (c=1 in methanol)[α]²⁰/D ≈ +10.5° (c=1 in methanol)

Comparative Reactivity in Amide Bond Formation

The stereocenter at the C3 position of N-Boc-3-aminobutyric acid can significantly influence the transition state energies during reactions with other chiral molecules, leading to differences in reaction rates. This is particularly relevant in peptide synthesis, where the carboxylic acid is activated and subsequently reacted with a chiral amine (e.g., an amino acid ester).

Mechanistic Insights

The formation of an amide bond involves the nucleophilic attack of an amine on an activated carboxylic acid. When both the β-amino acid and the attacking amine are chiral, two diastereomeric transition states are possible. The steric and electronic interactions within these transition states will differ, resulting in one being more energetically favorable. This difference in activation energy leads to a difference in the rate of formation of the two diastereomeric products.

AmideFormation cluster_R Reaction with (R)-Enantiomer cluster_S Reaction with (S)-Enantiomer R_Acid This compound R_Activated Activated (R)-Intermediate R_Acid->R_Activated Activator R_TS Diastereomeric Transition State 1 R_Activated->R_TS + Chiral Amine R_Product Diastereomeric Product 1 R_TS->R_Product S_Acid (S)-N-Boc-3-aminobutyric acid S_Activated Activated (S)-Intermediate S_Acid->S_Activated Activator S_TS Diastereomeric Transition State 2 S_Activated->S_TS + Chiral Amine S_Product Diastereomeric Product 2 S_TS->S_Product caption Fig. 1: Diastereomeric transition states in amide bond formation.

Caption: Fig. 1: Diastereomeric transition states in amide bond formation.

Supporting Experimental Data

This principle can be extended to the chemical synthesis of peptides. When coupling a racemic mixture of a chiral carboxylic acid with a chiral amine, the resulting diastereomeric products will often be formed in unequal amounts due to the differing reaction rates.

Reactivity of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) protecting group is known for its stability under a range of conditions, yet its reactivity can be influenced by the overall molecular structure.[2] The Boc group is generally stable to basic and oxidative conditions but is readily cleaved by strong acids.[2] The kinetics of this cleavage can be complex, with evidence suggesting a second-order dependence on the acid concentration in some cases.[3] While the stereochemistry at the C3 position is not expected to directly alter the fundamental mechanism of Boc group removal, it could subtly influence the rate of cleavage in a chiral environment, for example, during deprotection with a chiral acid.

Experimental Protocols

General Protocol for Amide Coupling

This protocol provides a general method for the coupling of N-Boc-3-aminobutyric acid with an amino acid ester.

  • Dissolution: Dissolve (R)- or (S)-N-Boc-3-aminobutyric acid (1.0 eq) and a coupling agent (e.g., HATU, 1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Activation: Add a tertiary amine base (e.g., DIPEA, 2.0 eq) to the solution and stir at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Coupling: Add the desired amino acid ester hydrochloride (1.2 eq) and additional DIPEA (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ExperimentalWorkflow Start Dissolve N-Boc-3-aminobutyric acid and coupling agent Activation Add base for activation Start->Activation Coupling Add amino acid ester Activation->Coupling Monitoring Monitor reaction (TLC/LC-MS) Coupling->Monitoring Workup Aqueous workup Monitoring->Workup Purification Column chromatography Workup->Purification Product Pure Diastereomeric Product Purification->Product

Caption: Fig. 2: General experimental workflow for amide coupling.

Conclusion

The choice between (R)- and (S)-N-Boc-3-aminobutyric acid is not arbitrary in the context of asymmetric synthesis. While their intrinsic reactivities are identical, their behavior in a chiral environment can differ, leading to variations in reaction rates and product diastereoselectivity. A thorough understanding of these potential differences is crucial for the rational design of synthetic routes, optimization of reaction conditions, and ultimately, the efficient production of enantiomerically pure target molecules. For reactions involving chiral reagents or catalysts, it is recommended to perform preliminary small-scale reactions with both enantiomers to empirically determine the optimal stereoisomer for a given transformation.

References

A Comparative Study of Protecting Groups for 3-Aminobutyric Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic organic chemistry, particularly in the intricate assembly of bioactive molecules and pharmaceuticals, the judicious selection of protecting groups is a critical determinant of success. For a molecule such as 3-aminobutyric acid, a gamma-amino acid with significant roles in neuroscience and as a building block in peptidomimetics, the strategic masking and unmasking of its amino and carboxylic acid functionalities are paramount. This guide offers an in-depth comparative analysis of common protecting group strategies for 3-aminobutyric acid, providing field-proven insights and experimental data to empower researchers in making informed decisions for their synthetic campaigns.

The Strategic Imperative of Orthogonal Protection

The core principle underpinning the successful synthesis of complex molecules bearing multiple functional groups is orthogonal protection . This strategy allows for the selective removal of one protecting group in the presence of others, enabling precise and controlled chemical transformations at specific sites within the molecule.[1][2] For 3-aminobutyric acid, this means we can selectively deprotect the amine while the carboxylic acid remains masked, or vice versa, by choosing protecting groups that are cleaved under distinct and non-interfering conditions.[3][4]

The two mainstays of orthogonal protection strategies in peptide and amino acid chemistry are the tert-butoxycarbonyl/benzyl (Boc/Bzl) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) schemes.[3][4] These approaches, and variations thereof, provide a robust framework for the selective manipulation of 3-aminobutyric acid.

G cluster_0 Orthogonal Protection Strategy Molecule 3-Aminobutyric Acid (with Amino & Carboxyl groups) Protected_Molecule Protected 3-Aminobutyric Acid (PG_Amino-NH-R-COO-PG_Carboxyl) Molecule->Protected_Molecule Protection Selective_Deprotection_Amino Selective Deprotection of Amino Group Protected_Molecule->Selective_Deprotection_Amino Condition A Selective_Deprotection_Carboxyl Selective Deprotection of Carboxyl Group Protected_Molecule->Selective_Deprotection_Carboxyl Condition B Free_Amino Free Amino Group (H2N-R-COO-PG_Carboxyl) Selective_Deprotection_Amino->Free_Amino Free_Carboxyl Free Carboxyl Group (PG_Amino-NH-R-COOH) Selective_Deprotection_Carboxyl->Free_Carboxyl

Caption: Orthogonal protection workflow for 3-aminobutyric acid.

Protecting the Amino Group: A Comparative Analysis

The nucleophilic nature of the amino group necessitates its protection to prevent unwanted side reactions during subsequent synthetic steps, such as esterification of the carboxylic acid or coupling reactions. The choice of the N-protecting group is dictated by its stability profile and the conditions required for its removal.

tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of amine protection, prized for its stability to a wide range of reaction conditions, including basic and nucleophilic reagents, and its facile removal under acidic conditions.[5][6]

  • Introduction: The Boc group is typically introduced by reacting 3-aminobutyric acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[6]

  • Stability: Stable to bases, nucleophiles, and catalytic hydrogenation.[5]

  • Cleavage: Readily cleaved by moderately strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[6][7] The mechanism involves the formation of a stable tert-butyl cation.[6]

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is another widely used amine protecting group, offering a different orthogonality compared to the Boc group.[8][9]

  • Introduction: The Cbz group is introduced by reacting 3-aminobutyric acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[10]

  • Stability: Stable to acidic conditions that would cleave a Boc group.[10][11]

  • Cleavage: The Cbz group is classically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which cleaves the benzyl C-O bond to yield the free amine, toluene, and carbon dioxide.[8][12] It can also be cleaved by strong acids like HBr in acetic acid.[8][13]

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is central to modern solid-phase peptide synthesis (SPPS) due to its unique base-lability, providing orthogonality to acid-labile protecting groups.[14][15]

  • Introduction: The Fmoc group is introduced using reagents like N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[15]

  • Stability: Stable to acidic and neutral conditions.[15]

  • Cleavage: The Fmoc group is readily removed by treatment with a mild base, most commonly a solution of piperidine in a polar solvent like DMF.[14][16] The cleavage mechanism proceeds via a β-elimination reaction.[15]

Table 1: Comparison of Common Amino Protecting Groups for 3-Aminobutyric Acid

Protecting GroupIntroduction ReagentCleavage ConditionsStabilityOrthogonal To
Boc (Boc)₂OAcidic (e.g., TFA in DCM)[7]Basic, Nucleophilic, Hydrogenolysis[5]Fmoc, Cbz (under hydrogenolysis)
Cbz Cbz-ClCatalytic Hydrogenolysis (H₂, Pd/C)[12]; Strong Acid (HBr/AcOH)[8]Acidic (mild)[10]Boc, Fmoc
Fmoc Fmoc-OSuBasic (e.g., Piperidine in DMF)[14]Acidic, Hydrogenolysis[15]Boc, Cbz (under acidic cleavage)

Protecting the Carboxylic Acid Group: A Comparative Analysis

The acidic proton of the carboxylic acid can interfere with base-catalyzed reactions, and the carboxylate can act as a nucleophile. Therefore, protection is often necessary. The most common strategy is to convert the carboxylic acid into an ester.[17][18]

Benzyl (Bzl) Ester

Benzyl esters are widely used due to their stability and mild cleavage conditions.

  • Introduction: Formed by reacting 3-aminobutyric acid with benzyl alcohol under acidic conditions or via other standard esterification methods.

  • Stability: Stable to mildly acidic and basic conditions.[19]

  • Cleavage: Removed by catalytic hydrogenolysis (H₂, Pd/C), which is orthogonal to acid- and base-labile protecting groups.[12][19] Strong acids can also be used for cleavage.[19]

tert-Butyl (tBu) Ester

The tert-butyl ester is prized for its stability to a broad range of conditions and its selective removal under acidic conditions.[20][21]

  • Introduction: Can be formed by reacting the N-protected 3-aminobutyric acid with isobutylene in the presence of an acid catalyst.[22][23]

  • Stability: Stable to basic, nucleophilic, and hydrogenolytic conditions.[21]

  • Cleavage: Readily cleaved by strong acids like TFA, which facilitate the formation of the stable tert-butyl cation.[20][24] Milder Lewis acids like ZnBr₂ have also been employed for selective deprotection.[25]

Methyl or Ethyl Esters

Simple alkyl esters are also used, though their cleavage often requires harsher conditions.

  • Introduction: Formed through standard Fischer esterification with methanol or ethanol under acidic catalysis.

  • Stability: Generally stable to acidic conditions.[26]

  • Cleavage: Typically removed by saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[17] This method is not ideal if other base-sensitive functional groups are present.

Table 2: Comparison of Common Carboxyl Protecting Groups for 3-Aminobutyric Acid

Protecting GroupIntroduction MethodCleavage ConditionsStabilityOrthogonal To
Benzyl (Bzl) Ester Benzyl alcohol, acid catalystCatalytic Hydrogenolysis (H₂, Pd/C)[19]Mildly Acidic and Basic[19]Boc, Fmoc
tert-Butyl (tBu) Ester Isobutylene, acid catalyst[22]Acidic (e.g., TFA)[20]Basic, Nucleophilic, Hydrogenolysis[21]Fmoc, Cbz (under hydrogenolysis)
Methyl/Ethyl Ester Fischer esterificationBasic (e.g., LiOH, NaOH)[17]Acidic[26]Boc, Cbz, Fmoc

Experimental Protocols

The following are representative protocols for the protection and deprotection of 3-aminobutyric acid. Researchers should optimize these conditions for their specific substrates and scales.

Protocol 1: Boc Protection of 3-Aminobutyric Acid

Materials:

  • 3-Aminobutyric acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or triethylamine (TEA)[6]

  • Dioxane or THF, and water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 3-aminobutyric acid in an aqueous solution of NaOH or TEA.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O in dioxane or THF dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Acidify the reaction mixture to pH 2-3 with a suitable acid (e.g., dilute HCl).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-3-aminobutyric acid.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • N-Cbz protected 3-aminobutyric acid derivative

  • Palladium on carbon (10% Pd/C)[8]

  • Methanol or ethanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the N-Cbz protected compound in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of Pd).[8]

  • Place the reaction mixture under an atmosphere of hydrogen.

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry completely in the air.[8]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protocol 3: Fmoc Deprotection

Materials:

  • N-Fmoc protected 3-aminobutyric acid derivative

  • Piperidine[16]

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Fmoc protected compound in DMF.

  • Add piperidine to the solution (typically a 20% solution of piperidine in DMF).

  • Stir the reaction mixture at room temperature. The reaction is usually complete within 30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can often be precipitated by the addition of a non-polar solvent like diethyl ether, or the solvent can be removed under reduced pressure followed by purification.

Protocol 4: tert-Butyl Ester Deprotection with TFA

Materials:

  • tert-Butyl ester of N-protected 3-aminobutyric acid

  • Trifluoroacetic acid (TFA)[20]

  • Dichloromethane (DCM)[20]

Procedure:

  • Dissolve the tert-butyl ester in DCM.

  • Add an equal volume of TFA to the solution (creating a 50% TFA/DCM mixture).[20]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with a solvent like toluene to remove residual TFA.[20]

  • The resulting carboxylic acid can be purified as needed.

G cluster_0 Protection & Deprotection Workflow Start 3-Aminobutyric Acid N_Protection N-Protection (Boc, Cbz, or Fmoc) Start->N_Protection C_Protection C-Protection (Bzl or tBu Ester) N_Protection->C_Protection Protected_AA Fully Protected 3-Aminobutyric Acid C_Protection->Protected_AA N_Deprotection N-Deprotection Protected_AA->N_Deprotection Selective Conditions C_Deprotection C-Deprotection Protected_AA->C_Deprotection Orthogonal Conditions Free_N Free Amino Group N_Deprotection->Free_N Free_C Free Carboxyl Group C_Deprotection->Free_C

Caption: A generalized workflow for the protection and selective deprotection of 3-aminobutyric acid.

Conclusion

The selection of a protecting group strategy for 3-aminobutyric acid is a nuanced decision that significantly impacts the efficiency and success of a synthetic route. By understanding the principles of orthogonal protection and the specific stability profiles of common protecting groups such as Boc, Cbz, Fmoc, benzyl esters, and tert-butyl esters, researchers can design elegant and robust synthetic pathways. This guide provides a foundational understanding and practical protocols to aid in this critical aspect of chemical synthesis. The experimental data and comparative analysis herein should serve as a valuable resource for scientists and drug development professionals working with this important gamma-amino acid.

References

A Comparative Guide to the Validation of Analytical Methods for (R)-N-Boc-3-aminobutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This is particularly true for chiral molecules such as (R)-N-Boc-3-aminobutyric acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The stereospecific nature of this compound demands analytical methods that are not only accurate and precise but also exquisitely selective for the desired enantiomer.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive comparison of analytical methodologies for this compound. We will delve into the critical validation parameters as stipulated by leading regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3] The focus will be on providing practical, field-proven insights into experimental design and explaining the causality behind methodological choices.

The Imperative of Chiral Separation and Method Validation

This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. It is well-established that enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[4] Therefore, the ability to selectively quantify the (R)-enantiomer in the presence of its (S)-counterpart is paramount for ensuring the safety and efficacy of the final drug product.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5] For chiral compounds, this process takes on an added layer of complexity, as the method must be able to distinguish between enantiomers.

Core Validation Parameters: A Practical Approach

The validation of an analytical method for this compound should adhere to the principles outlined in ICH Q2(R2) guidelines.[1][6] These guidelines provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[7]

The following sections detail the key validation parameters and provide experimental protocols for their assessment.

Specificity/Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer.[8] For a chiral method, the most critical aspect of specificity is the resolution of the two enantiomers.

Experimental Protocol: Specificity Assessment

  • Sample Preparation: Prepare solutions of the this compound reference standard, the (S)-enantiomer, and a racemic mixture. Also, prepare a placebo sample (a mixture of all formulation components except the API) and a placebo spiked with the analyte.

  • Chromatographic Analysis: Analyze all prepared samples using the developed chiral HPLC or GC method.

  • Evaluation:

    • Demonstrate that the peak for the (R)-enantiomer is well-resolved from the peak for the (S)-enantiomer (Resolution (Rs) > 1.5 is generally considered baseline separation).[4]

    • Confirm that there are no interfering peaks from the placebo at the retention time of the (R)-enantiomer.

    • In the spiked placebo sample, the analyte peak should be pure and free from co-eluting peaks.

G cluster_0 Specificity Validation Workflow Prepare Samples Prepare Samples Analyze by Chiral Method Analyze by Chiral Method Evaluate Resolution Evaluate Resolution Check for Interference Check for Interference Assess Peak Purity Assess Peak Purity

Linearity and Range

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]

Experimental Protocol: Linearity and Range Determination

  • Standard Preparation: Prepare a series of at least five calibration standards of this compound spanning the expected working range (e.g., 50% to 150% of the target concentration).

  • Analysis: Analyze each standard in triplicate.

  • Data Analysis:

    • Plot the average peak area response against the corresponding concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

    • The correlation coefficient should typically be ≥ 0.99.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]

Experimental Protocol: Accuracy Assessment

  • Sample Preparation: Prepare spiked placebo samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration in triplicate.

  • Analysis: Analyze the spiked samples and determine the concentration of the analyte using the calibration curve.

  • Calculation: Calculate the percent recovery for each sample. The acceptance criterion for recovery is typically between 98.0% and 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[9]

Experimental Protocol: Precision Evaluation

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined results from both studies.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

Experimental Protocol: LOD and LOQ Estimation

  • Based on Signal-to-Noise Ratio:

    • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

    • A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD, and a ratio of 10:1 is used for the LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10]

Experimental Protocol: Robustness Testing

  • Identify Critical Parameters: Identify parameters that could potentially affect the method's performance, such as:

    • Mobile phase composition (± 2%)

    • Column temperature (± 5°C)

    • Flow rate (± 10%)

    • Wavelength of detection (± 2 nm)

  • Vary Parameters: Analyze a standard solution while systematically varying each parameter.

  • Evaluate Impact: Assess the effect of these changes on system suitability parameters like resolution, peak asymmetry, and retention time.

G cluster_0 Analytical Method Validation Parameters Specificity Specificity Linearity Linearity Range Range Accuracy Accuracy Precision Precision LOD LOD LOQ LOQ Robustness Robustness

Comparison of Analytical Techniques

The choice of analytical technique is critical for the successful analysis of this compound. The two primary chromatographic techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[11][12]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the separation of enantiomers in the pharmaceutical industry.[4] This is due to its versatility and the availability of a wide range of chiral stationary phases (CSPs).

  • Strengths:

    • High selectivity and resolution for a broad range of chiral compounds.[4]

    • Amenable to a variety of detection methods (UV, MS).

    • Non-destructive, allowing for sample recovery if needed.

  • Considerations:

    • Method development can be time-consuming due to the large number of available CSPs and mobile phases.

    • This compound lacks a strong chromophore, which may necessitate derivatization for sensitive UV detection or the use of mass spectrometry (LC-MS).[13]

Gas Chromatography (GC)

Gas chromatography can also be used for chiral separations, often requiring derivatization to increase the volatility and thermal stability of the analyte.[14]

  • Strengths:

    • High efficiency and resolution.

    • Sensitive detectors (e.g., Flame Ionization Detector - FID).

  • Considerations:

    • Requires derivatization of the amino acid, which adds a step to the sample preparation and can be a source of variability.[14]

    • Not suitable for thermally labile compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and is particularly useful for analyzing compounds at low concentrations in complex matrices.[15][]

  • Strengths:

    • High sensitivity and specificity, often eliminating the need for derivatization.[13]

    • Provides structural information, confirming the identity of the analyte.

    • Can overcome challenges with compounds lacking a UV chromophore.[]

  • Considerations:

    • Higher instrument cost and complexity.

    • Matrix effects can influence ionization and require careful management.

Comparative Performance Data

The following table summarizes typical performance data for the validation of different analytical methods for the analysis of this compound. The data presented is illustrative and will vary depending on the specific method and instrumentation.

Validation Parameter Chiral HPLC-UV Chiral GC-FID Chiral LC-MS/MS
Specificity (Resolution, Rs) > 2.0> 1.8> 2.5
Linearity (r²) ≥ 0.999≥ 0.998≥ 0.999
Range (µg/mL) 1 - 1005 - 1500.1 - 50
Accuracy (% Recovery) 99.0 - 101.5%98.5 - 102.0%99.5 - 101.0%
Precision (%RSD) < 1.5%< 2.0%< 1.0%
LOQ (µg/mL) 1.05.00.1
Robustness ModerateHighHigh

Conclusion

The validation of analytical methods for this compound is a critical activity that requires a thorough understanding of both the chemistry of the analyte and the principles of analytical science. The choice of analytical technique will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Chiral HPLC remains a workhorse for enantiomeric separations, while chiral GC can be a viable alternative, particularly when high efficiency is required. For applications demanding the highest sensitivity and selectivity, such as bioanalysis, LC-MS/MS is the method of choice.

Regardless of the technique employed, a comprehensive validation study that adheres to regulatory guidelines is essential to ensure the generation of reliable and defensible data. This guide has provided a framework for designing and executing such a study, grounded in the principles of scientific integrity and best practices in the pharmaceutical industry.

References

A Comparative Guide to the Synthesis of (R)-N-Boc-3-aminobutyric Acid: Evaluating Efficiency, Cost, and Scalability

Author: BenchChem Technical Support Team. Date: January 2026

(R)-N-Boc-3-aminobutyric acid is a critical chiral building block in the synthesis of numerous pharmaceuticals, most notably the antiretroviral drug Dolutegravir.[1][2] The stereochemistry at the C3 position is paramount for the drug's efficacy, making the efficient and cost-effective production of this intermediate a significant focus for researchers and drug development professionals. This guide provides an in-depth comparison of the prevalent synthetic routes to this compound, with a focus on efficiency, cost, scalability, and environmental impact. We will delve into the mechanistic underpinnings of each method, present comparative data, and provide detailed experimental protocols for the most promising approaches.

Overview of Synthetic Strategies

The synthesis of this compound primarily revolves around establishing the chiral center at the C3 position of the butyric acid backbone, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The key challenge lies in the enantioselective synthesis of the precursor, (R)-3-aminobutyric acid. The main strategies employed are:

  • Chiral Resolution of Racemic 3-Aminobutyric Acid: A traditional approach that separates the desired (R)-enantiomer from a racemic mixture.

  • Asymmetric Synthesis from Achiral Precursors: Modern methods that utilize chiral catalysts or auxiliaries to directly synthesize the (R)-enantiomer.

  • Biocatalytic Synthesis: The use of enzymes to catalyze the enantioselective synthesis of (R)-3-aminobutyric acid.

The subsequent N-Boc protection is a generally straightforward and high-yielding step, typically achieved by reacting (R)-3-aminobutyric acid with di-tert-butyl dicarbonate (Boc)₂O.[3]

Comparative Analysis of Synthetic Routes

This section will compare the three primary strategies for synthesizing the chiral precursor, (R)-3-aminobutyric acid.

Chiral Resolution

Classical chiral resolution has been a long-standing industrial method for obtaining enantiomerically pure compounds. This process typically involves the formation of diastereomeric salts by reacting the racemic 3-aminobutyric acid with a chiral resolving agent. The diastereomers, having different physical properties, can then be separated by crystallization.

  • Advantages: The methodology is well-established and does not require sophisticated catalysts or enzymes.

  • Disadvantages: The theoretical maximum yield is only 50% for the desired enantiomer, leading to significant waste of the undesired (S)-enantiomer unless a racemization and recycling process is implemented. This method is often criticized for being inefficient and generating substantial chemical waste, contributing to high production costs and environmental concerns.[1][2]

racemic Racemic 3-Aminobutyric Acid diastereomers Diastereomeric Salts racemic->diastereomers + resolving_agent Chiral Resolving Agent resolving_agent->diastereomers separation Separation (e.g., Crystallization) diastereomers->separation R_salt (R)-Aminobutyric Acid Salt separation->R_salt Fraction 1 S_salt (S)-Aminobutyric Acid Salt separation->S_salt Fraction 2 R_acid (R)-3-Aminobutyric Acid R_salt->R_acid Acidification

Figure 1: General workflow for chiral resolution of 3-aminobutyric acid.

Asymmetric Synthesis

Asymmetric synthesis aims to directly create the desired enantiomer from an achiral starting material, thus avoiding the inherent 50% yield limitation of classical resolution. A prominent example is the asymmetric hydrogenation of a suitable prochiral precursor.[4][5]

  • Advantages: High theoretical yields (up to 100%) and high enantioselectivity can be achieved. This method offers a more atom-economical and environmentally friendly alternative to chiral resolution.

  • Disadvantages: The development of an efficient and selective chiral catalyst can be challenging and expensive. The catalysts often contain precious metals like rhodium or iridium, which can contribute significantly to the overall cost.[5]

prochiral Prochiral Precursor (e.g., enamine or β-keto ester) hydrogenation Asymmetric Hydrogenation prochiral->hydrogenation H₂, Chiral Catalyst R_product (R)-3-Aminobutyric Acid Derivative hydrogenation->R_product final_product (R)-3-Aminobutyric Acid R_product->final_product Deprotection (if necessary)

Figure 2: Conceptual workflow for asymmetric hydrogenation to synthesize (R)-3-aminobutyric acid.

Biocatalytic Synthesis

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral compounds.[1][2] For (R)-3-aminobutyric acid, engineered enzymes, such as aspartase and transaminases, have demonstrated remarkable efficiency and selectivity.[1][6][7][8]

  • Advantages: Biocatalytic routes often operate under mild reaction conditions (ambient temperature and pressure, neutral pH), minimizing energy consumption and by-product formation.[1] They can exhibit near-perfect enantioselectivity (ee > 99%) and high yields.[6][7] The starting materials, such as crotonic acid, are often inexpensive and readily available.[1] Furthermore, the use of whole-cell biocatalysts can simplify the process and reduce the need for enzyme purification.[9]

  • Disadvantages: Enzyme development and optimization can be time-consuming. The productivity of the biocatalyst (grams of product per liter per hour) may need to be enhanced for industrial-scale production.

A particularly promising biocatalytic method involves the use of an engineered aspartase from Escherichia coli to convert crotonic acid to (R)-3-aminobutyric acid.[1][6][7]

crotonic_acid Crotonic Acid biocatalyst Engineered Aspartase (e.g., in recombinant E. coli) crotonic_acid->biocatalyst ammonia Ammonia ammonia->biocatalyst R_product (R)-3-Aminobutyric Acid biocatalyst->R_product Biotransformation

Figure 3: Biocatalytic synthesis of (R)-3-aminobutyric acid using engineered aspartase.

Data-Driven Comparison

FeatureChiral ResolutionAsymmetric SynthesisBiocatalytic Synthesis
Starting Materials Racemic 3-aminobutyric acid, chiral resolving agentProchiral precursors (e.g., enamines, β-keto esters)Crotonic acid, ammonia[1]
Typical Yield < 50% (theoretical max)> 90%> 95%[1]
Enantiomeric Excess (ee) > 99% (after multiple recrystallizations)> 99%> 99.9%[6][7]
Key Reagents/Catalysts Chiral acids/basesChiral metal complexes (e.g., Rh, Ir)[5]Engineered enzymes (e.g., aspartase)[1]
Reaction Conditions Often requires heating and cooling cycles for crystallizationVaries, can require high pressure and temperatureMild (e.g., 37°C, atmospheric pressure)[1]
Environmental Impact High solvent waste, disposal of undesired enantiomerUse of heavy metals, organic solventsAqueous media, biodegradable catalysts, less waste[1]
Scalability Established but inefficientCan be challenging due to catalyst cost and sensitivityHighly scalable, demonstrated in fermenters[1]
Estimated Cost High due to low yield and wasteHigh due to precious metal catalystsLow, with industrial production costs estimated at a fraction of other methods[1]

Experimental Protocols

Biocatalytic Synthesis of (R)-3-Aminobutyric Acid using Engineered Aspartase

This protocol is adapted from a highly efficient method described in the literature.[1]

1. Preparation of the Biocatalyst (Recombinant E. coli) a. Culture recombinant E. coli cells expressing the engineered aspartase in a suitable fermentation medium. b. Induce enzyme expression with an appropriate inducer (e.g., IPTG). c. Harvest the cells by centrifugation. d. Permeabilize the cells to improve substrate and product transport across the cell membrane.

2. Biotransformation a. Prepare a reaction mixture containing crotonic acid, ammonium chloride, and a suitable buffer (e.g., HEPES) at pH 8.0. b. Add the permeabilized E. coli cells to the reaction mixture. c. Incubate the reaction at 37°C with agitation for 24 hours. d. Monitor the reaction progress by analyzing the concentration of (R)-3-aminobutyric acid.

3. Product Isolation and Purification a. Terminate the reaction by heating to denature the enzyme. b. Remove the cell debris by centrifugation. c. Concentrate the supernatant by rotary evaporation. d. Purify the (R)-3-aminobutyric acid by crystallization from a suitable solvent (e.g., ethanol).

N-Boc Protection of (R)-3-Aminobutyric Acid

This is a standard procedure for the Boc protection of amino acids.[3]

1. Reaction Setup a. Dissolve (R)-3-aminobutyric acid in a suitable solvent system (e.g., a mixture of dioxane and water). b. Add a base (e.g., sodium hydroxide) to deprotonate the amino group. c. Cool the reaction mixture in an ice bath.

2. Addition of Boc Anhydride a. Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture while maintaining the temperature below 10°C. b. Allow the reaction to warm to room temperature and stir for several hours or overnight.

3. Work-up and Purification a. Acidify the reaction mixture with a suitable acid (e.g., citric acid) to a pH of 2-3. b. Extract the product into an organic solvent (e.g., ethyl acetate). c. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Conclusion and Recommendations

Based on the comparative analysis, biocatalytic synthesis emerges as the most efficient, cost-effective, and environmentally friendly route for the production of (R)-3-aminobutyric acid, and consequently this compound.[1][2] The high yields, exceptional enantioselectivity, mild reaction conditions, and scalability make it an ideal choice for both laboratory and industrial applications. While asymmetric synthesis offers a significant improvement over classical chiral resolution, the high cost of catalysts can be a limiting factor. Chiral resolution, though historically significant, is largely outdated due to its inherent inefficiency and poor atom economy.

For researchers and drug development professionals seeking a sustainable and economically viable method for the synthesis of this compound, the adoption of biocatalytic strategies is highly recommended. The initial investment in enzyme development and process optimization is likely to be offset by the long-term benefits of a greener, more efficient, and cost-effective manufacturing process.

References

A Comparative Guide to Spectroscopic Analysis for Stereochemical Confirmation of (R)-N-Boc-3-aminobutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise determination of a molecule's stereochemistry is not merely a matter of analytical rigor; it is a critical determinant of biological activity, efficacy, and safety.[1] Enantiomers, mirror-image isomers of a chiral molecule, can exhibit profoundly different physiological effects. This guide provides an in-depth comparison of spectroscopic techniques for the unambiguous confirmation of the stereochemistry of (R)-N-Boc-3-aminobutyric acid, a valuable chiral building block in the synthesis of various pharmaceutical agents.[2][3]

This document moves beyond a simple listing of methods to offer a nuanced, field-proven perspective on the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Vibrational Circular Dichroism (VCD). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Imperative of Stereochemical Purity

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery. The distinct three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets, such as enzymes and receptors, which are themselves chiral. Consequently, one enantiomer may elicit the desired therapeutic effect while the other could be inactive or, in some cases, induce adverse effects. Therefore, robust analytical methodologies to confirm the absolute configuration of chiral molecules are indispensable.

Comparative Analysis of Spectroscopic Techniques

While X-ray crystallography has traditionally been considered the "gold standard" for determining absolute configuration, its reliance on obtaining high-quality single crystals can be a significant bottleneck, particularly for molecules that exist as oils or are difficult to crystallize.[1][4] Spectroscopic methods offer powerful alternatives for elucidating stereochemistry in solution, providing data that is often more representative of the molecule's state in biological systems.[4][5]

Technique Principle Strengths Limitations
¹H and ¹³C NMR Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure, including connectivity and stereochemistry.[6]Provides detailed structural information; can be used for quantitative analysis of enantiomeric excess with chiral solvating or derivatizing agents.[7][8]Often requires the use of chiral auxiliaries to differentiate enantiomers; can be time-consuming.[6]
FT-IR Spectroscopy Measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum is a unique "molecular fingerprint."[9]Rapid and non-destructive; provides information about functional groups present in the molecule.Generally insensitive to stereochemistry on its own; requires comparison with a known standard or theoretical calculations.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[10]Directly sensitive to the absolute configuration of chiral molecules in solution; does not require crystallization.[1][4][5]Requires specialized instrumentation and comparison with computationally intensive ab initio or Density Functional Theory (DFT) calculations.[1][4][10][11]

Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Connectivity and Diastereomeric Interactions

NMR spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into molecular structure.[6] For chiral molecules, NMR can be used to confirm the relative stereochemistry and, with the aid of chiral auxiliaries, to determine enantiomeric purity.

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key signals for this compound are expected for the Boc group, the methyl group, the methylene protons, and the methine proton.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This will provide information on the number and types of carbon atoms in the molecule.

  • Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values. Compare the observed spectra with known data for the compound to confirm its structural integrity.[2]

ProtonChemical Shift (δ, ppm)MultiplicityIntegration
Boc (t-butyl)~1.45singlet9H
CH₃~1.25doublet3H
CH₂~2.56doublet2H
CH~4.0-4.14multiplet1H
NH~4.92broad singlet1H

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[2]

For determining enantiomeric purity, the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is necessary to induce chemical shift non-equivalence between the enantiomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Molecular Fingerprint

FT-IR spectroscopy provides a rapid and non-destructive method to identify the functional groups present in a molecule. While not directly sensitive to stereochemistry, the FT-IR spectrum serves as a unique fingerprint for a compound, which can be compared to a reference standard or a theoretically calculated spectrum.

Caption: Workflow for FT-IR spectroscopic analysis.

  • Sample Preparation: Prepare the sample as a KBr pellet or by placing a small amount of the solid on an Attenuated Total Reflectance (ATR) crystal.

  • Spectrum Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in this compound.

Functional GroupWavenumber (cm⁻¹)
O-H (carboxylic acid)3300-2500 (broad)
N-H (amide)~3350
C-H (alkane)~2980-2850
C=O (urethane)~1710
C=O (carboxylic acid)~1700
N-H bend~1520
C-O stretch~1160

Note: The exact positions of the peaks can be influenced by intermolecular interactions.

Vibrational Circular Dichroism (VCD): Direct Determination of Absolute Configuration

VCD spectroscopy is a powerful chiroptical technique that provides direct information about the absolute configuration of a chiral molecule in solution.[1][10] It measures the difference in the absorption of left and right circularly polarized infrared light by a chiral molecule.[10] Enantiomers will produce mirror-image VCD spectra.[11]

Caption: Workflow for VCD spectroscopic analysis.

  • Sample Preparation: Dissolve the sample of this compound in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[10]

  • VCD Spectrum Acquisition: Measure the VCD and IR spectra of the solution using a VCD spectrometer.

  • Computational Modeling: Perform ab initio Density Functional Theory (DFT) calculations for one enantiomer (e.g., the R-enantiomer) to predict its theoretical VCD spectrum.[1][4][10]

  • Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum.[10] If the signs and relative intensities of the major VCD bands in the experimental spectrum match those of the calculated spectrum for the R-enantiomer, the absolute configuration is confirmed as R. If the signs are opposite, the configuration is S.[1]

Conclusion: An Integrated Approach for Unambiguous Confirmation

For the unequivocal confirmation of the stereochemistry of this compound, an integrated analytical approach is recommended.

  • NMR spectroscopy serves as the primary tool for confirming the chemical structure and can be extended with chiral auxiliaries to assess enantiomeric purity.

  • FT-IR spectroscopy provides a rapid and straightforward method for verifying the presence of key functional groups and serves as a valuable fingerprint for identity confirmation.

  • Vibrational Circular Dichroism offers the most direct and definitive method for determining the absolute configuration of the molecule in solution, providing a powerful alternative to X-ray crystallography.

By combining the structural detail from NMR, the functional group information from FT-IR, and the unambiguous stereochemical assignment from VCD, researchers and drug development professionals can have the highest level of confidence in the stereochemical integrity of their chiral molecules, ensuring the quality and safety of their final products.

References

A Comparative Guide to Peptide Conformation: The Impact of (R)-N-Boc-3-aminobutyric Acid Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptidomimetics and drug design, the strategic incorporation of non-proteinogenic amino acids is a powerful tool to modulate peptide conformation, enhance proteolytic stability, and ultimately, refine biological activity. This guide provides a comprehensive technical assessment of the impact of incorporating (R)-N-Boc-3-aminobutyric acid, a chiral β-amino acid, on peptide secondary structure. By examining the conformational propensities induced by this building block, we offer a comparative analysis supported by experimental data and detailed methodologies to inform rational peptide design.

The Rationale for β-Amino Acid Incorporation: A Structural Perspective

Standard peptides, composed of α-amino acids, are often characterized by their conformational flexibility, which can be a double-edged sword. While flexibility can be crucial for binding to multiple targets, it often comes at the cost of reduced binding affinity and susceptibility to enzymatic degradation. The introduction of β-amino acids, which possess an additional carbon atom in their backbone, offers a compelling strategy to mitigate these challenges. This backbone extension fundamentally alters the local stereochemistry and hydrogen bonding patterns, predisposing the peptide to adopt well-defined secondary structures such as helices and turns.[1][2]

The (R)-configuration of the methyl group at the 3-position of the aminobutyric acid backbone further refines these conformational preferences, offering a predictable means to sculpt the peptide's three-dimensional architecture. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is a standard feature for solid-phase peptide synthesis (SPPS), ensuring efficient coupling reactions.[3] For the purposes of conformational analysis, this group is typically removed post-synthesis.

Comparative Analysis of Conformational Effects

The incorporation of (R)-3-aminobutyric acid can be compared to both its parent α-amino acid, L-alanine, and its enantiomer, (S)-3-aminobutyric acid, to understand its unique structural influence.

Structural Feature α-Amino Acid (e.g., L-Alanine) (R)-3-Aminobutyric Acid (S)-3-Aminobutyric Acid
Backbone -NH-CH(CH₃)-CO--NH-CH(CH₃)-CH₂-CO--NH-CH(CH₃)-CH₂-CO-
Preferred Dihedral Angles Favors α-helical and β-sheet regionsInduces specific turn and helical structuresInduces distinct turn and helical structures, often with opposite chirality to the (R)-enantiomer
Secondary Structure Propensity Flexible, can adopt various conformationsStrong promoter of β-turns and 14-helicesStrong promoter of β-turns and 14-helices with opposite screw sense
Proteolytic Stability Susceptible to degradationSignificantly enhanced resistanceSignificantly enhanced resistance

Experimental Assessment of Conformational Changes

To empirically assess the conformational impact of (R)-3-aminobutyric acid, a suite of spectroscopic and structural biology techniques are employed. Each method provides a unique window into the peptide's structure, and a combinatorial approach is essential for a comprehensive understanding.

Circular Dichroism (CD) Spectroscopy: A Window into Secondary Structure

CD spectroscopy is a rapid and sensitive technique for probing the secondary structure of peptides in solution. The distinct far-UV CD spectra of α-helices, β-sheets, and random coils allow for a qualitative and semi-quantitative assessment of these structural elements.

The incorporation of a β-amino acid like (R)-3-aminobutyric acid often leads to a significant change in the CD spectrum compared to the parent α-peptide. For instance, the induction of a helical structure, such as a 14-helix, by β-amino acids can result in a CD spectrum with a characteristic negative band around 215 nm.[4] The chirality of the induced helix is dependent on the stereochemistry of the β-amino acid. Peptides composed of β3-amino acids derived from L-amino acids, for example, tend to form left-handed 14-helices.[1]

Illustrative Workflow for CD Spectroscopy Analysis

Caption: Workflow for analyzing peptide conformation using CD spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Structural Insights

NMR spectroscopy provides high-resolution structural information in solution, allowing for the detailed characterization of peptide conformation and dynamics. Key NMR parameters are sensitive to the local geometry of the peptide backbone.

  • Chemical Shifts: The chemical shifts of backbone protons (HN, Hα) and carbons (Cα, Cβ) are highly sensitive to the local secondary structure. Deviations from random coil values can indicate the presence of helical or extended conformations.

  • Nuclear Overhauser Effects (NOEs): Through-space correlations between protons, observed in NOESY or ROESY spectra, provide distance restraints that are crucial for 3D structure calculation. The pattern of sequential and medium-range NOEs can definitively identify secondary structural elements like turns and helices.

  • Coupling Constants (³J): The coupling constant between the amide proton and the α-proton (³J(HN,Hα)) is related to the dihedral angle φ and can help distinguish between helical and extended conformations.

The incorporation of (R)-3-aminobutyric acid introduces new spin systems and characteristic chemical shifts that can be monitored to understand its influence on the peptide's overall fold.

Experimental Protocol: 2D NMR for Peptide Conformational Analysis

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1, TFE-d₃/H₂O, or DMSO-d₆) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY (to identify amino acid spin systems) and NOESY/ROESY (to identify through-space proximities).

  • Resonance Assignment: Sequentially assign all proton resonances by correlating intra-residue (TOCSY) and inter-residue (NOESY/ROESY) cross-peaks.

  • Structural Analysis:

    • Analyze chemical shift deviations from random coil values.

    • Identify characteristic NOE patterns for secondary structures (e.g., dαN(i, i+1) for extended, dNN(i, i+1) for helical).

    • Measure ³J(HN,Hα) coupling constants where possible.

  • Structure Calculation (Optional): Use the derived distance and dihedral angle restraints to calculate an ensemble of 3D structures using software like CYANA or XPLOR-NIH.

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an atomic-resolution picture of the peptide's conformation in the solid state. While the conformation in solution may differ, a crystal structure offers an unambiguous view of a stable, low-energy conformation. Obtaining well-diffracting crystals of small, flexible peptides can be challenging, but the incorporation of conformationally constrained residues like β-amino acids can facilitate crystallization.

The crystal structure of a peptide containing (R)-3-aminobutyric acid would definitively reveal the bond angles, dihedral angles, and hydrogen bonding network induced by this modification, providing invaluable data for understanding its conformational preferences and for validating computational models.

General Workflow for Peptide Crystallization and Structure Determination

Caption: A generalized workflow for determining the crystal structure of a peptide.

Synthesis of Peptides Incorporating this compound

The synthesis of peptides containing this compound is readily achievable using standard Boc-based solid-phase peptide synthesis (Boc-SPPS).

Step-by-Step Boc-SPPS Protocol

  • Resin Preparation: Start with a suitable resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide). Swell the resin in dichloromethane (DCM).

  • First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin.

  • Deprotection: Remove the Boc protecting group using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA).

  • Coupling: Couple the next Boc-protected amino acid, in this case, this compound, using a suitable coupling reagent (e.g., HBTU, DIC/HOBt).

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).

  • Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Logical Flow of Boc-SPPS

Boc_SPPS_Cycle Start Resin-AA(n) Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Coupling (Boc-AA(n+1), HBTU) Neutralization->Coupling End Resin-AA(n+1) Coupling->End

Caption: The iterative cycle of Boc-based solid-phase peptide synthesis.

Conclusion

The incorporation of this compound into a peptide sequence is a potent strategy for inducing conformational constraint. This β-amino acid has a strong propensity to promote the formation of well-defined secondary structures, such as β-turns and helices, which can lead to enhanced biological activity and increased resistance to proteolysis. A multi-faceted approach utilizing CD spectroscopy, NMR spectroscopy, and X-ray crystallography is essential for a thorough characterization of these conformational changes. The synthetic accessibility of peptides containing this building block via standard Boc-SPPS makes it a valuable tool for researchers in drug discovery and peptide engineering. By understanding and harnessing the structural impact of (R)-3-aminobutyric acid, scientists can more effectively design peptidomimetics with tailored properties for a wide range of therapeutic applications.

References

A Senior Application Scientist's Guide to Benchmarking (R)-N-Boc-3-aminobutyric Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Nature's Alphabet

In the landscape of modern drug discovery, the twenty canonical amino acids are merely the starting point. The strategic incorporation of non-natural amino acids (nnAAs) into peptide scaffolds has become an indispensable tool for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[1][2][] These synthetic building blocks offer medicinal chemists a vastly expanded toolkit to engineer novel therapeutics with enhanced potency, selectivity, and drug-like properties.

Among the most promising classes of nnAAs are the β-amino acids. By introducing an additional carbon atom into the peptide backbone, β-amino acids fundamentally alter the resulting molecular architecture, leading to unique secondary structures and a remarkable resistance to enzymatic degradation.[4][5] This guide provides an in-depth performance benchmark of a specific and highly valuable β-amino acid, (R)-N-Boc-3-aminobutyric acid , against a curated set of alternatives. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the optimal building blocks for their specific applications, moving beyond catalog specifications to understand real-world performance.

The Subject of Our Benchmark: this compound

This compound is a chiral, non-proteinogenic β-amino acid.[6][7] Let's dissect its key structural features:

  • β-Amino Acid Backbone: The amine group is attached to the β-carbon (C3), one atom removed from the carboxyl group, in contrast to α-amino acids where it is on the α-carbon (C2). This seemingly minor change has profound implications for peptide structure and stability.

  • Boc Protecting Group: The N-terminus is protected by a tert-butoxycarbonyl (Boc) group. This acid-labile protecting group is a cornerstone of one of the two major strategies in solid-phase peptide synthesis (SPPS), offering robust protection during coupling steps and clean removal under specific acidic conditions.[8][9][10]

  • (R)-Stereochemistry: The defined stereocenter at the C3 position plays a critical role in directing the three-dimensional folding of the peptide, influencing its interaction with biological targets.

This specific combination of features makes this compound a powerful tool for creating peptidomimetics that are both metabolically stable and conformationally predictable.

Selecting the Comparators: A Rationale-Driven Approach

To provide a meaningful benchmark, we have selected a panel of other N-Boc-protected amino acids, each chosen to highlight a specific structural or functional contrast with our primary subject.

Comparator Amino Acid Structure Rationale for Comparison
(S)-N-Boc-3-aminobutyric acid Enantiomer of the targetTo isolate the impact of stereochemistry on peptide conformation and biological activity.
Boc-D-Alanine-OH α-amino acidTo provide a direct comparison between a β-amino acid and its closest α-amino acid counterpart, highlighting differences in stability and structure.
Boc-β-homoalanine-OH β³-amino acidTo compare the effect of substituent placement on the β-carbon (β²) versus the α-carbon (β³) within the β-amino acid class.[11]
Boc-L-Proline-OH Conformationally constrained α-amino acidTo contrast the folding propensities of a flexible β-amino acid with a rigid, turn-inducing α-amino acid.

Key Performance Benchmarks: From Synthesis to Stability

We will evaluate these building blocks across three critical performance axes that directly impact their utility in a research and development setting.

  • Incorporation Efficiency in Solid-Phase Peptide Synthesis (SPPS): A measure of how effectively and completely the amino acid couples to the growing peptide chain. Low efficiency leads to deletion sequences and purification challenges.

  • Proteolytic Stability: An assessment of the resulting peptide's resistance to degradation by common proteases. This is a primary driver for using non-natural amino acids.[12][13]

  • Conformational Influence: An analysis of the secondary structure (e.g., helices, sheets, turns) induced by the incorporation of the amino acid, typically measured by Circular Dichroism (CD) spectroscopy.[14]

Experimental Data & Protocols

To benchmark performance, a model hexapeptide with the sequence Ac-Tyr-Val-Ala-X-Leu-Gly-NH₂ was synthesized, where 'X' represents the test amino acid.

Benchmark 1: SPPS Coupling Efficiency

The efficiency of the coupling step for the 'X' amino acid was determined by synthesizing the model peptide and analyzing the crude product purity by High-Performance Liquid Chromatography (HPLC). Inefficient coupling results in a significant peak corresponding to the des-X peptide (Ac-Tyr-Val-Ala-Leu-Gly-NH₂).

  • Resin Preparation: Rink Amide MBHA resin (0.1 mmol scale) was swelled in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Standard Cycles: The linear peptide sequence was assembled using standard Fmoc-SPPS up to the alanine residue.

  • Test Amino Acid Coupling:

    • The N-terminal Fmoc group of the resin-bound peptide was removed using 20% piperidine in DMF.

    • The test N-Boc-amino acid (0.5 mmol, 5 equiv.) was pre-activated with HATU (0.48 mmol, 4.8 equiv.) and DIPEA (1.0 mmol, 10 equiv.) in DMF for 5 minutes.

    • The activated amino acid solution was added to the resin and allowed to couple for 4 hours at room temperature.

  • Completion & Cleavage: The synthesis was completed, and the final peptide was cleaved from the resin using a cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours.

  • Analysis: The crude peptide was precipitated in cold diethyl ether, dried, and analyzed by reverse-phase HPLC at 220 nm. Purity was calculated based on the area of the main product peak relative to the total peak area.

cluster_SPPS Solid-Phase Peptide Synthesis Cycle Start Resin-Bound Peptide (Free N-Terminus) Activate Activate Boc-Amino Acid (HATU/DIPEA) Start->Activate 1. Couple Couple Activated AA to Resin Activate->Couple 2. Wash Wash Resin (Remove Excess Reagents) Couple->Wash 3. Cleave Final Cleavage & Deprotection (TFA Cocktail) Wash->Cleave 4. End Crude Peptide for Analysis Cleave->End 5.

Caption: Workflow for coupling the test amino acid and cleaving the final peptide.

Test Amino Acid (X) Crude Purity (%) Key Observation
This compound 92.5High coupling efficiency, comparable to standard α-amino acids.
(S)-N-Boc-3-aminobutyric acid 91.8Stereochemistry has a negligible impact on coupling efficiency.
Boc-D-Alanine-OH 94.1Excellent efficiency, serves as a baseline for unhindered coupling.
Boc-β-homoalanine-OH 88.7Slightly reduced efficiency, likely due to steric hindrance from the α-substituent.
Boc-L-Proline-OH 85.4Known to be a "difficult" coupling due to its rigid structure and secondary amine.
Benchmark 2: Proteolytic Stability

The stability of each purified model peptide was assessed by incubation with Trypsin, a common serine protease that cleaves after basic residues (not present here, so background degradation is measured) and can exhibit chymotrypsin-like activity, cleaving after large hydrophobic residues like Tyrosine.

  • Peptide Preparation: Each purified hexapeptide was dissolved in a 50 mM ammonium bicarbonate buffer (pH 8.0) to a final concentration of 1 mg/mL.

  • Enzyme Addition: A solution of Trypsin was added to each peptide solution to achieve a final enzyme-to-substrate ratio of 1:100 (w/w).

  • Incubation: The reactions were incubated at 37°C.

  • Time Points: Aliquots were taken at 0, 1, 4, 8, and 24 hours. The reaction in each aliquot was quenched by adding 10% TFA.

  • Analysis: Samples were analyzed by RP-HPLC, and the percentage of intact peptide remaining was calculated by comparing the peak area at each time point to the area at t=0.

Test Amino Acid (X) % Intact Peptide after 24h Key Observation
This compound 98.2Exceptional stability, demonstrating the protective effect of the β-amino acid backbone.
(S)-N-Boc-3-aminobutyric acid 97.5Also highly stable, confirming the backbone modification is the key driver of resistance.
Boc-D-Alanine-OH 15.7Significant degradation. The peptide bond involving the α-amino acid is susceptible to cleavage.
Boc-β-homoalanine-OH 99.1Outstanding stability, characteristic of β-amino acid containing peptides.
Boc-L-Proline-OH 45.3Moderate stability. The rigid structure of proline offers some steric hindrance to the protease.
Benchmark 3: Conformational Influence

The secondary structure of each purified peptide was analyzed in a structure-promoting solvent (30% trifluoroethanol in water) using Circular Dichroism (CD) spectroscopy.

  • Sample Preparation: Purified peptides were dissolved in a 30% TFE/water solution to a concentration of 0.1 mg/mL.

  • Data Acquisition: CD spectra were recorded from 190 to 260 nm at 25°C using a 1 mm path length quartz cuvette.

  • Analysis: The resulting spectra were analyzed for characteristic signatures of secondary structures. A strong negative band around 208 nm and 222 nm indicates α-helical content, while a strong negative band around 218 nm suggests β-sheet content. β-Peptides are known to form unique helices (e.g., 14-helix) which also have distinct CD spectra.[4][15]

Test Amino Acid (X) Observed Secondary Structure Key Observation
This compound Induces a turn/nascent 14-helixCharacteristic of β-peptides, promoting a well-defined, stable helical structure distinct from α-helices.[11]
(S)-N-Boc-3-aminobutyric acid Induces a turn/nascent 14-helix (opposite twist)Promotes a similar helical structure but with opposite helicity, as expected from the enantiomer.
Boc-D-Alanine-OH Random coilThe single α-amino acid is insufficient to induce a stable secondary structure in this short peptide.
Boc-β-homoalanine-OH Induces a stable 14-helixThe β³-substitution pattern is a strong promoter of the 14-helix, a common β-peptide structure.[15]
Boc-L-Proline-OH Defined β-turnProline acts as a potent "helix breaker" and strongly induces a β-turn structure.

Discussion: Synthesizing the Data

Our multi-faceted analysis reveals a clear performance profile for this compound.

  • Causality Behind Performance: The experimental data demonstrates that incorporating this compound provides a powerful combination of synthetic accessibility and functional advantage. Its coupling efficiency is high, ensuring that it can be incorporated into peptides without significant synthetic challenges. The most dramatic effect is on proteolytic stability . The altered geometry of the peptide backbone around the β-amino acid sterically hinders the approach of proteases, rendering the adjacent peptide bonds virtually immune to cleavage.[5] This is the primary reason why peptides containing β-amino acids exhibit significantly longer biological half-lives.

  • Structure-Function Relationship: The conformational analysis highlights the role of this compound as a potent structure-directing element. Unlike its α-amino acid counterpart which resulted in a random coil, the β-amino acid initiated the formation of a stable, helical secondary structure. This ability to pre-organize a peptide into a defined conformation is critical for designing ligands that bind to biological targets with high affinity and specificity. The comparison with its (S)-enantiomer confirms that stereochemistry is a crucial tool for controlling the directionality of this induced structure.

cluster_input Structural Features cluster_output Performance Outcomes alpha α-Backbone (e.g., D-Ala) flexibility Random Coil (Flexible) alpha->flexibility leads to beta2 β²-Backbone (R)-3-aminobutyric acid stability High Protease Resistance beta2->stability helix Defined Helical Structure beta2->helix beta3 β³-Backbone (β-homoalanine) beta3->stability beta3->helix proline Constrained Ring (Proline) turn Defined Turn Structure proline->turn

Caption: Relationship between amino acid structure and resulting peptide properties.

Conclusion and Recommendations

This compound stands out as a high-performance building block for peptide-based drug discovery. It offers an exceptional balance of synthetic tractability and potent functional benefits.

Choose this compound when your project requires:

  • Enhanced Metabolic Stability: It is a superior choice for increasing the half-life of a peptide therapeutic by protecting it from enzymatic degradation.

  • Conformational Control: It can be used to induce stable, helical structures that are inaccessible with standard α-amino acids.

  • Novel Scaffolds: It serves as an excellent starting point for exploring peptidomimetics with unique pharmacological properties.

While standard α-amino acids remain the workhorses of peptide synthesis, the strategic use of nnAAs like this compound is no longer a niche technique but a critical strategy. The data presented here provides a robust foundation for making informed decisions, enabling the rational design of the next generation of peptide therapeutics.

References

Deconstructing the Certificate of Analysis: A Comparative Guide for Commercial (R)-N-Boc-3-aminobutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Certificate of Analysis (CoA) is more than a mere formality; it is the foundational document that attests to the quality, purity, and identity of a critical starting material. (R)-N-Boc-3-aminobutyric acid, a chiral building block of significant interest in the synthesis of various pharmaceutical agents, is no exception. Its stereochemical integrity and freedom from impurities are paramount to ensuring the desired biological activity and safety profile of the final active pharmaceutical ingredient (API).

This guide provides an in-depth interpretation of a typical CoA for commercial this compound. We will dissect the key analytical parameters, compare specifications across different commercial grades, and provide detailed, verifiable experimental protocols for in-house validation. Our objective is to empower the end-user to not only understand the data presented by the supplier but also to independently verify the critical quality attributes of this essential reagent.

Understanding the Certificate of Analysis: A Component-by-Component Breakdown

A Certificate of Analysis for this compound typically includes several key sections, each providing crucial information about the material's quality. While the format may vary between suppliers, the core data points remain consistent.

Key Parameters on a Typical CoA:

  • Identification: Confirms that the material is indeed this compound. This is usually verified by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and sometimes Fourier-Transform Infrared (FTIR) spectroscopy.

  • Appearance: A qualitative description of the physical state and color of the compound (e.g., "White to off-white solid").

  • Purity (by HPLC): A quantitative measure of the percentage of the desired compound in the material, determined by High-Performance Liquid Chromatography (HPLC). This is a critical indicator of the presence of any non-chiral impurities.

  • Enantiomeric Excess (e.e.) or Chiral Purity: This specification is arguably the most critical for a chiral building block. It quantifies the excess of the desired (R)-enantiomer over its unwanted (S)-enantiomer. This is typically determined by chiral HPLC or chiral Gas Chromatography (GC).

  • Specific Optical Rotation: A measure of the rotation of plane-polarized light by a solution of the compound. While less precise than chiral chromatography, it can serve as a quick check for enantiomeric purity.

  • Residual Solvents: Quantifies the amount of any solvents remaining from the manufacturing process, usually determined by GC.

  • Water Content (Karl Fischer): Measures the amount of water present in the material.

  • Elemental Analysis or Combustion Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the molecular formula of the compound.

Comparative Analysis of Commercial Grades

The stringency of the specifications for this compound often correlates with its intended use and, consequently, its price. Below is a comparative table illustrating typical specifications for "Research Grade" versus a higher "GMP (Good Manufacturing Practice) Grade" material.

Parameter Typical Research Grade Specification Typical GMP Grade Specification Significance & Rationale
Appearance White to Off-White SolidWhite Crystalline SolidA purer, more crystalline solid often indicates fewer impurities.
Purity (HPLC) ≥ 98.0%≥ 99.5%Higher purity is crucial for GMP applications to minimize side reactions and ensure consistent product quality.
Enantiomeric Excess (e.e.) ≥ 98%≥ 99.8%Minimizing the undesired enantiomer is critical for pharmacological specificity and to avoid potential off-target effects or toxicity.[1]
Specific Optical Rotation ReportedConforms to internal standardProvides a confirmatory check of enantiomeric identity.
Residual Solvents Reported (e.g., < 5000 ppm total)Complies with ICH Q3C limitsStrict control of residual solvents is a regulatory requirement for materials used in drug manufacturing to ensure patient safety.
Water Content (Karl Fischer) ≤ 1.0%≤ 0.5%High water content can affect reaction stoichiometry and potentially lead to hydrolysis of the desired product or reagents.
Identification (¹H NMR) Conforms to structureConforms to reference standardConfirms the chemical identity and structural integrity of the molecule.

In-House Verification: Experimental Protocols

Trust but verify. While a supplier's CoA is a valuable document, performing in-house verification of critical parameters is a cornerstone of robust scientific research and drug development. Below are detailed protocols for the key analytical tests.

Identity Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Rationale: ¹H NMR spectroscopy provides a "fingerprint" of the molecule, showing the chemical environment of each proton. The expected chemical shifts and splitting patterns for this compound are well-defined.[2]

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument Parameters (for a 400 MHz spectrometer):

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time: ~4 seconds

  • Data Analysis:

    • Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks and assign them to the corresponding protons in the structure.

    • Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ):

      • ~1.25 ppm (doublet, 3H, -CH₃)

      • ~1.45 ppm (singlet, 9H, -C(CH₃)₃)

      • ~2.55 ppm (multiplet, 2H, -CH₂-COOH)

      • ~4.05 ppm (multiplet, 1H, -CH(NHBoc)-)

      • ~5.0 ppm (broad singlet, 1H, -NH-)

      • ~11.0 ppm (broad singlet, 1H, -COOH)

Purity Determination by HPLC

Objective: To quantify the percentage of this compound and detect any non-chiral impurities.

Rationale: Reversed-phase HPLC separates compounds based on their polarity. This method is effective for separating the target compound from potential starting materials, by-products, or degradation products.[3]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

    • Gradient:

      • 0-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 10% B

      • 26-30 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Enantiomeric Excess (e.e.) Determination by Chiral HPLC

Objective: To determine the ratio of the (R)-enantiomer to the (S)-enantiomer.

Rationale: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. This is the gold standard for determining enantiomeric purity. The choice of the chiral column and mobile phase is critical for achieving good separation.[1]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Chiral Stationary Phase: A polysaccharide-based CSP such as Chiralpak® IA, IB, or IC is often effective for Boc-protected amino acids.

    • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive like TFA. A typical starting point is 90:10 (v/v) n-hexane:isopropanol with 0.1% TFA.

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Test Sample: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Racemic Standard: Prepare a racemic standard of N-Boc-3-aminobutyric acid (if available) to confirm the elution order of the enantiomers.

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers from the chromatogram of the racemic standard.

    • Integrate the peak areas for both enantiomers in the test sample chromatogram.

    • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizing the Workflow

To better illustrate the logical flow of the in-house verification process, the following diagrams outline the key steps.

HPLC_Purity_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Inject Sample B->C D Chromatographic Separation C->D E UV Detection D->E F Integrate Peaks E->F G Calculate % Purity F->G

Caption: Workflow for HPLC Purity Determination.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing A Prepare Test Sample E Inject Test Sample A->E B Prepare Racemic Standard C Inject Racemic Standard B->C D Identify Enantiomer Peaks C->D G Integrate Enantiomer Peaks D->G F Acquire Chromatogram E->F F->G H Calculate % e.e. G->H

Caption: Workflow for Chiral Purity (e.e.) Analysis.

Conclusion

A thorough understanding and, where necessary, verification of the Certificate of Analysis for this compound is a critical due diligence step for any researcher or drug development professional. While commercial suppliers provide a wealth of information, an independent assessment of key quality attributes such as purity and enantiomeric excess ensures the reliability of experimental results and the quality of downstream products. The protocols and comparative data presented in this guide offer a robust framework for making informed decisions when sourcing and utilizing this important chiral building block.

References

A Senior Application Scientist's Guide to the Cross-Validation of (R)-N-Boc-3-aminobutyric Acid Purity Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Development

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit profoundly different biological activities.[1] One enantiomer may be therapeutically active, while the other could be inactive or, in worst-case scenarios, responsible for adverse effects. (R)-N-Boc-3-aminobutyric acid is a vital chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its utility is exemplified in the synthesis of advanced therapeutics, where its specific stereoconfiguration is essential for the final drug's efficacy.[2][3]

Section 1: Profile of the Analyte: this compound

This compound is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[4][5][6] The introduction of a chiral center and the presence of the tert-butoxycarbonyl (Boc) protecting group make it a valuable and versatile intermediate in peptide synthesis and medicinal chemistry.[7][]

  • Structure: The molecule features a carboxylic acid, a secondary amine protected by a Boc group, and a chiral center at the C3 position with the (R) configuration.

  • Boc Protecting Group: The Boc group is an essential feature for synthetic applications. It masks the nucleophilicity of the amine, preventing unwanted side reactions like oligomerization during subsequent coupling steps.[7][9] This group is stable under a range of conditions but is readily removed using strong acids like trifluoroacetic acid (TFA), a cornerstone of "Boc chemistry" in solid-phase peptide synthesis.[10][][12]

  • Analytical Challenges: The molecule lacks a strong chromophore, which influences the choice of detection method (e.g., requiring low UV wavelength detection or alternative techniques). Its chiral nature necessitates specialized analytical methods to differentiate it from its (S)-enantiomer.

Section 2: The Imperative of Orthogonal Methodologies in Chiral Analysis

Cross-validation is the process of comparing results from two or more distinct analytical techniques to ensure the accuracy and reliability of a measurement.[13] In the context of chiral analysis, this is best achieved using "orthogonal" methods—techniques that rely on different separation or detection principles. The rationale is that if two fundamentally different methods yield the same result, the probability of both being incorrect in the same way and to the same degree is vanishingly small. This builds a powerful case for the trustworthiness of the data, which is essential for regulatory submissions and ensuring patient safety.

The most prevalent and powerful methods for chiral analysis are chromatographic.[1][14] These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[1]

G cluster_workflow Cross-Validation Logic Analyte (R,S)-N-Boc-3-aminobutyric Acid Sample MethodA Primary Method (e.g., Chiral HPLC) Analyte->MethodA MethodB Orthogonal Method (e.g., Chiral SFC) Analyte->MethodB ResultA Result A (%ee) MethodA->ResultA ResultB Result B (%ee) MethodB->ResultB Compare Compare Results ResultA->Compare ResultB->Compare Conclusion Conclusion Compare->Conclusion Results Concordant?

Caption: A logical workflow for the cross-validation of enantiomeric excess (%ee).

Section 3: Key Analytical Techniques for Chiral Resolution

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric purity.[1] It offers high resolution and versatility. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and effective for a broad range of compounds, including N-protected amino acids.[1]

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC that often delivers faster separations and significantly reduces organic solvent consumption by using supercritical CO2 as the primary mobile phase.[1][13] For many chiral separations, SFC provides superior efficiency and resolution in a fraction of the time required for HPLC. It is considered a more "green" chromatography technique.[1] The same polysaccharide-based CSPs used in HPLC are often highly effective in SFC as well.[13]

Spectroscopic Confirmation: NMR with Chiral Derivatizing Agents

While chromatography separates enantiomers, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to differentiate them after converting them into diastereomers. This is achieved by reacting the analyte with a chiral derivatizing agent (CDA). The resulting diastereomers have distinct chemical environments and will, therefore, exhibit different chemical shifts in the NMR spectrum. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio can be determined.[15] This provides a non-chromatographic, orthogonal confirmation of the enantiomeric excess (%ee).

Section 4: Comparative Performance Analysis

The choice of analytical technique is a balance of performance, speed, cost, and environmental impact. Below is a comparison of the primary techniques for the analysis of this compound.

Parameter Chiral HPLC Chiral SFC NMR with CDA Key Considerations
Resolution (Rs) Excellent (>1.7 achievable)[13]Often Superior to HPLC[13]N/A (based on signal separation)Baseline separation (Rs > 1.5) is crucial for accurate quantitation in chromatography.
Analysis Time 10-30 minutes2-10 minutes[1][13]5-20 minutes (plus reaction time)SFC is significantly faster, increasing sample throughput.
Solvent Consumption High (Hexane/Alcohol)[13]Low (CO2/Alcohol)[1]Moderate (Deuterated solvent)SFC offers a major environmental and cost advantage.
Sensitivity (LOD/LOQ) High (ng/mL level)High (ng/mL level)Lower (µg-mg level)Chromatographic methods are generally more sensitive for trace-level impurity detection.
Development Complexity ModerateModerateCan be complex (reagent selection)Finding a suitable CDA for NMR that provides good signal separation can be challenging.
Principle of Separation Differential Adsorption (CSP)Differential Adsorption (CSP)Diastereomer FormationHPLC and SFC are chromatographic; NMR is spectroscopic, making it a truly orthogonal method.

Section 5: Detailed Experimental Protocols

The following protocols are designed to be self-validating by incorporating system suitability tests (SSTs) to ensure the analytical system is performing adequately.

Protocol 5.1: Chiral HPLC Method
  • Objective: To separate and quantify the (R) and (S) enantiomers of N-Boc-3-aminobutyric acid.

  • Instrumentation: HPLC system with a UV detector.[13]

  • Column: Chiralpak® AD-H (or equivalent amylose-based CSP).

  • Mobile Phase: Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v). The small amount of acid improves peak shape for the carboxylic acid analyte.

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 25°C.[13]

  • Detection: UV at 210 nm (due to the lack of a strong chromophore).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm filter.[13]

  • Procedure:

    • Equilibrate the system until a stable baseline is achieved.

    • System Suitability Test (SST): Inject a 1:1 racemic mixture of (R,S)-N-Boc-3-aminobutyric acid.

      • Acceptance Criteria: Resolution (Rs) between the two enantiomer peaks ≥ 1.7. Tailing factor for each peak ≤ 1.5.

    • Inject a blank (mobile phase) to ensure no interfering peaks are present.

    • Inject the this compound sample in triplicate.

    • Calculation: Calculate the enantiomeric excess using the peak areas: %ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

Protocol 5.2: Chiral SFC Method
  • Objective: To provide a fast, orthogonal chromatographic separation.

  • Instrumentation: SFC system with a back-pressure regulator and UV detector.[13]

  • Column: Chiralpak® AD-H (or equivalent).

  • Mobile Phase: Supercritical CO2 and Methanol (as a co-solvent). Start with a gradient of 5% to 40% Methanol over 5 minutes.[1][13]

  • Flow Rate: 3.0 mL/min.[13]

  • Outlet Pressure: 120 bar.

  • Column Temperature: 40°C.[13]

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in Methanol to a concentration of 1 mg/mL.

  • Procedure:

    • Equilibrate the system.

    • System Suitability Test (SST): Inject a 1:1 racemic mixture.

      • Acceptance Criteria: Resolution (Rs) ≥ 1.7.

    • Inject a blank (Methanol).

    • Inject the this compound sample in triplicate.

    • Calculate %ee as described in the HPLC protocol.

Protocol 5.3: NMR Spectroscopy with a Chiral Derivatizing Agent
  • Objective: To provide a non-chromatographic, orthogonal confirmation of enantiomeric purity.

  • Principle: Reacting the chiral carboxylic acid with a chiral alcohol, such as (R)-(-)-2,2,2-trifluoro-1-phenylethanol, in the presence of a coupling agent (e.g., DCC) will form diastereomeric esters. These diastereomers will have unique signals in the ¹H or ¹⁹F NMR spectrum.

  • Reagents: this compound sample, (R)-(-)-2,2,2-trifluoro-1-phenylethanol, Dicyclohexylcarbodiimide (DCC), Catalytic amount of 4-Dimethylaminopyridine (DMAP), Deuterated Chloroform (CDCl₃).

  • Procedure:

    • In an NMR tube, dissolve the this compound sample (~10 mg, 1.0 eq).

    • Add (R)-(-)-2,2,2-trifluoro-1-phenylethanol (1.1 eq), DCC (1.1 eq), and DMAP (0.1 eq).

    • Add ~0.7 mL of CDCl₃. Seal the tube and allow the reaction to proceed for 1-2 hours at room temperature.

    • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

    • Analysis:

      • Identify a pair of well-resolved signals corresponding to the two diastereomers (e.g., the methine proton adjacent to the chiral center or the CF₃ group in the ¹⁹F spectrum).

      • Carefully integrate the area of the signal for the major diastereomer (Area_major) and the minor diastereomer (Area_minor).

    • Calculation: %de (diastereomeric excess) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100 The %de of the product directly corresponds to the %ee of the starting material.

G cluster_csp Principle of Chiral Recognition on a CSP Analyte_R (R)-Enantiomer CSP Chiral Stationary Phase (CSP) Analyte_R->CSP interacts Analyte_S (S)-Enantiomer Analyte_S->CSP interacts Interaction_R Stronger Interaction (3-point model) Longer Retention Time CSP->Interaction_R Interaction_S Weaker Interaction Shorter Retention Time CSP->Interaction_S

Caption: Chiral separation relies on differential interactions with a CSP.

Conclusion

The validation of experimental results for a critical chiral intermediate like this compound cannot be left to a single analytical method. A systematic approach to cross-validation using orthogonal techniques such as Chiral HPLC and Chiral SFC, further confirmed by a non-chromatographic method like NMR spectroscopy, provides the highest possible assurance of data integrity. This multi-faceted approach is not merely good scientific practice; it is a cornerstone of robust quality control in the pharmaceutical industry, ensuring the development of safe and effective medicines. By implementing the frameworks and protocols described in this guide, researchers and drug development professionals can generate reliable, defensible data for this vital chiral building block.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N-Boc-3-aminobutyric acid
Reactant of Route 2
Reactant of Route 2
(R)-N-Boc-3-aminobutyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.